2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Description
BenchChem offers high-quality 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOTKCLUYJOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC(=O)C3=CC=CC1=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408722 | |
| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53921-72-5 | |
| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Abstract: This whitepaper presents a comprehensive technical guide for the synthesis and characterization of the novel tricyclic lactam, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. Tricyclic scaffolds containing a lactam moiety are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as rigid frameworks for drug design. This document provides a plausible and robust synthetic pathway, detailed experimental protocols, and a complete predictive analysis of the structural characterization data. The proposed route leverages a strategic Beckmann rearrangement for the key ring expansion, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel heterocyclic entities built upon the acenaphthene core.
Introduction and Rationale
The fusion of heterocyclic systems with polycyclic aromatic frameworks provides access to novel chemical matter with unique three-dimensional structures, a highly desirable trait in modern drug discovery. The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, represents a unique topology combining the rigid acenaphthene skeleton with a seven-membered lactam ring. Lactams, particularly those integrated into complex ring systems, are privileged structures in medicinal chemistry. For instance, β-lactams form the cornerstone of a major class of antibiotics, while larger ring lactams are found in a variety of pharmacologically active agents.[1][2] Aza-heterocycles derived from polycyclic aromatic hydrocarbons have demonstrated a wide spectrum of biological activities, including anticancer, antiallergic, and antimicrobial properties.[3][4]
The rationale for targeting this specific molecule is twofold:
-
Structural Novelty: The constrained, partially saturated framework is expected to confer specific conformational properties that can be exploited for targeted binding to biological macromolecules.
-
Synthetic Accessibility: The structure is designed to be accessible through a logical sequence of well-established and high-yielding chemical transformations, making it a feasible target for synthesis and subsequent derivatization for structure-activity relationship (SAR) studies.
This guide provides a detailed, theoretical framework for the synthesis of this novel compound, beginning from the commercially available precursor, acenaphthenequinone. We will detail each synthetic step with explicit experimental protocols and subsequently outline a comprehensive characterization plan with predicted analytical data, thereby providing a complete roadmap for its practical realization in a laboratory setting.
Proposed Synthetic Pathway
The synthesis is designed as a four-step sequence, prioritizing efficiency and the use of reliable, well-documented reactions. The key transformation is a Beckmann rearrangement to construct the core lactam ring.[5][6][7]
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Hydroxyacenaphthen-2(1H)-one (2)
-
Rationale: Selective reduction of one ketone in the symmetrical acenaphthenequinone is required. Sodium borohydride is a mild reducing agent capable of achieving this monoreduction under controlled conditions.
-
Procedure:
-
Suspend acenaphthenequinone (1) (10.0 g, 54.9 mmol) in 200 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.04 g, 27.5 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 2 M HCl until the solution is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 1-hydroxyacenaphthen-2(1H)-one (2) as a crystalline solid.
-
Step 2: Synthesis of 1-Hydroxyacenaphthen-2-one oxime (3)
-
Rationale: Conversion of the remaining ketone to an oxime is a standard procedure that prepares the substrate for the Beckmann rearrangement.
-
Procedure:
-
Dissolve 1-hydroxyacenaphthen-2(1H)-one (2) (8.0 g, 43.4 mmol) in 150 mL of pyridine in a 250 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (3.62 g, 52.1 mmol) to the solution.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to pH 2.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the oxime (3). This product is often used in the next step without further purification.
-
Step 3: Synthesis of 4,5-Dihydro-2H-3-aza-acenaphthylen-1-one (4) via Beckmann Rearrangement
-
Rationale: This is the key ring-expansion step. A strong acid catalyst, such as polyphosphoric acid (PPA), promotes the rearrangement of the oxime to the corresponding lactam.[5][8] The group anti-periplanar to the oxime's hydroxyl group migrates.
-
Procedure:
-
Place polyphosphoric acid (80 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 90 °C.
-
Add the oxime (3) (6.0 g, 30.1 mmol) in small portions to the hot PPA over 20 minutes, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, stir the mixture at 120 °C for 1 hour.
-
Cool the reaction mixture to approximately 70 °C and pour it onto 500 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the crude product and purify by column chromatography on silica gel (Eluent: gradient of 1-5% methanol in dichloromethane) to afford the unsaturated lactam (4).
-
Step 4: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)
-
Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of aromatic systems. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[9] The conditions are chosen to selectively reduce the double bond in the five-membered ring of the acenaphthylene system.
-
Procedure:
-
Dissolve the unsaturated lactam (4) (4.0 g, 20.3 mmol) in 100 mL of ethanol in a Parr hydrogenation apparatus.
-
Add 10% Palladium on Carbon (400 mg, 10 wt%) to the solution.
-
Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Heat the mixture to 50 °C and shake for 12 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethyl acetate to obtain the final compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5), as a white or off-white solid.
-
Structural Characterization Workflow
The identity and purity of the synthesized compound (5) will be confirmed through a suite of standard analytical techniques.
Caption: Workflow for the comprehensive characterization of the final product.
Predicted Analytical Data
Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol
Elemental Analysis:
-
Carbon (C): 77.81%
-
Hydrogen (H): 5.99%
-
Nitrogen (N): 7.56%
-
Oxygen (O): 8.64%
FT-IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the key functional groups. The lactam carbonyl stretch is particularly diagnostic.[10]
-
~3200 cm⁻¹ (broad): N-H stretch of the secondary amide (lactam).
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2920 cm⁻¹: Aliphatic C-H stretch.
-
~1665 cm⁻¹ (strong): C=O stretch of the seven-membered lactam. The frequency is slightly lower than a typical acyclic amide due to ring strain.[11]
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺): m/z = 185.
-
Key Fragmentation Patterns: The fragmentation would likely involve the loss of CO (m/z = 157) and potential cleavages of the lactam and tetrahydro rings.[12][13][14]
NMR Spectroscopy: Spectra would be recorded in a solvent like CDCl₃ or DMSO-d₆. The predicted chemical shifts are based on standard values for similar structural motifs.[15][16][17][18]
Table 1: Predicted ¹H and ¹³C NMR Data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (C=O) | - | ~175 |
| 2a | ~3.5 (m, 1H) | ~45 |
| 2 (CH₂) | ~3.3 (m, 2H) | ~40 |
| 4 (CH₂) | ~2.9 (m, 2H) | ~30 |
| 5 (CH₂) | ~3.1 (m, 2H) | ~28 |
| 5a (C) | - | ~140 |
| 6 (CH) | ~7.3 (d, 1H) | ~120 |
| 7 (CH) | ~7.4 (t, 1H) | ~128 |
| 8 (CH) | ~7.3 (d, 1H) | ~122 |
| 8a (C) | - | ~145 |
| 8b (C) | - | ~135 |
| 3 (NH) | ~7.5 (s, 1H) | - |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Chemical shifts are approximate and can be influenced by solvent and concentration.[4][19]
Conclusion and Future Directions
This guide outlines a robust and logical synthetic pathway for the novel heterocyclic compound 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By employing a sequence of reliable and well-understood reactions, this target should be readily accessible to synthetic chemists. The comprehensive characterization plan provides a clear framework for verifying the structure and purity of the final product.
The successful synthesis of this molecule will provide a valuable new scaffold for medicinal chemistry programs. The presence of the secondary lactam nitrogen offers a convenient handle for further functionalization, allowing for the creation of a library of derivatives. Future work should focus on exploring the biological activity of this core structure and its analogues against various therapeutic targets, leveraging the unique conformational constraints imposed by the tricyclic system.
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Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Retrieved from [Link]
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ResearchGate. (n.d.). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]
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Spectroscopic Signature of a Novel Heterocycle: A Predictive Analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. In the absence of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from analogous structural motifs to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This predictive framework is designed to serve as an invaluable reference for researchers in the synthesis, identification, and characterization of this and related aza-acenaphthylene scaffolds.
Introduction: The Rationale for Predictive Spectroscopy
The molecule 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one represents a unique fusion of a tricyclic acenaphthene framework with an embedded γ-lactam functionality. This structural arrangement holds significant potential for exhibiting novel biological activities and material properties. The purpose of this guide is to establish a detailed, theoretically grounded spectroscopic profile of this molecule. By dissecting the structure into its constituent parts—an aromatic naphthalene system, a saturated five-membered ring, and a cyclic amide (lactam)—we can make robust predictions of its spectral behavior. This approach not only facilitates the initial identification of the compound in a research setting but also provides a deeper understanding of its electronic and structural nuances.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one are based on the analysis of similar structures, such as α-tetralone and 2-pyrrolidone.[1][2] The numbering scheme used for the assignments is presented in the molecular structure diagram below.
Caption: Molecular structure and numbering of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear as a complex multiplet system, while the aliphatic protons will show characteristic couplings.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-N3 | 6.5 - 7.5 | broad singlet | - | The N-H proton of a lactam typically appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |
| H-6, H-7, H-8 | 7.2 - 7.8 | multiplet | - | These aromatic protons will form a complex splitting pattern typical of a substituted naphthalene system. |
| H-2a | 3.5 - 3.8 | multiplet | - | This proton is at a bridgehead and adjacent to a nitrogen atom, leading to a downfield shift. |
| H-4 | 3.3 - 3.6 | multiplet | - | These protons are adjacent to the nitrogen of the lactam, resulting in a downfield shift. |
| H-5 | 2.8 - 3.1 | multiplet | - | These protons are benzylic and adjacent to a stereocenter, leading to a complex splitting pattern. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the distinct signals of the aromatic and aliphatic carbons.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 175 - 180 | The carbonyl carbon of a five-membered lactam (γ-lactam) is highly deshielded.[2] |
| C-5a, C-8b | 135 - 145 | Quaternary aromatic carbons at the ring junctions. |
| C-6, C-7, C-8, C-8a | 120 - 135 | Aromatic carbons, with their exact shifts depending on their position in the naphthalene ring system. |
| C-2a | 50 - 55 | This aliphatic carbon is adjacent to nitrogen, causing a significant downfield shift. |
| C-4 | 40 - 45 | This carbon is also adjacent to the nitrogen of the lactam. |
| C-5 | 30 - 35 | A benzylic carbon in a five-membered ring. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups. For 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, the most prominent features will be the absorptions from the N-H and C=O bonds of the lactam, as well as the C-H and C=C bonds of the aromatic system.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| 3200 - 3300 | N-H | Stretching | The N-H stretch of a secondary amide (lactam) typically appears in this region as a medium to strong band.[3] |
| 3000 - 3100 | Aromatic C-H | Stretching | Characteristic C-H stretching vibrations for the aromatic ring. |
| 2850 - 2960 | Aliphatic C-H | Stretching | C-H stretching vibrations for the saturated part of the molecule. |
| ~1680 - 1700 | C=O | Stretching | The carbonyl stretch of a five-membered ring lactam (γ-lactam) is typically found in this region.[4] Ring strain in the five-membered ring increases the frequency compared to an open-chain amide. |
| 1500 - 1600 | C=C | Stretching | Aromatic carbon-carbon stretching vibrations. |
| 1400 - 1500 | C-N | Stretching | Amide C-N stretching, often coupled with other vibrations. |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation patterns that are characteristic of the fused ring system. The molecular ion peak (M⁺) should be readily observable.
| m/z Value | Interpretation | Rationale |
| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. Its high resolution mass would be a key identifier. |
| [M-1]⁺ | Loss of H radical | A common fragmentation for compounds with benzylic or activated C-H bonds. |
| [M-28]⁺ | Loss of CO | A characteristic fragmentation of cyclic ketones and lactams is the loss of carbon monoxide from the molecular ion. |
| [M-29]⁺ | Loss of CHO or C₂H₅ | Loss of a formyl radical or an ethyl radical through more complex rearrangements. |
| [M-43]⁺ | Loss of CH₂=N-H or C₃H₇ | Fragmentation involving the lactam ring. |
The fragmentation of related heterocyclic systems like tetrahydroquinolines often involves the loss of small molecules or radicals from the saturated ring, followed by rearrangements of the aromatic system.[5][6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Thin Film (for oils): If the compound is an oil, place a small drop between two NaCl or KBr plates.
-
KBr Pellet (for solids): Mix ~1 mg of the solid compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Collect 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the compound (~0.1 mg) in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable, or a direct insertion probe.
-
Data Acquisition:
-
EI-MS: Use a standard electron energy of 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
High-Resolution MS (HRMS): For accurate mass determination and molecular formula confirmation, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify this novel compound, confirm its structure, and proceed with further investigations into its properties and potential applications. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This predictive analysis serves as a critical first step in the comprehensive characterization of this and other new heterocyclic systems.
References
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the following.... Retrieved from [Link]
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- Al-Jaf, H. S., et al. (2018). applied-SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS WHICH ARE USED TO DECRESE BLOOD GLUCOSE LEVEL. International Journal of Pharmaceutical Quality Assurance, 9(4), 415-421.
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- Mahmood, M. A., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed, 10(2), 1-10.
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ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]
- Hameed, A. D., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.
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ResearchGate. (n.d.). Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. Retrieved from [Link]
-
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Semantic Scholar. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. Retrieved from [Link]
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NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one: A Roadmap for Researchers
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: The acenaphthylene scaffold is a privileged core in medicinal chemistry, and its heterocyclic analogs, such as 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, represent key targets for novel therapeutic development. While the crystal structure for this specific lactam is not yet publicly documented, this guide provides a comprehensive, field-proven roadmap for its synthesis, characterization, and definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). We detail the causality behind each experimental choice, from synthetic strategy to advanced crystallographic refinement, positioning this molecule within the broader context of structure-based drug design. This document serves as both a practical protocol and an expert-level reference for researchers aiming to unlock the therapeutic potential of novel aza-acenaphthylene derivatives.
Introduction: The Scientific Imperative
The three-dimensional structure of a molecule is the ultimate arbiter of its function. For drug development professionals, obtaining an atomic-resolution crystal structure is a pivotal milestone. It transforms a promising compound from a mere molecular formula into a tangible, spatially-defined entity. This structural knowledge is the bedrock of rational drug design, enabling precise modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3]
The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, is a lactam derivative of the acenaphthene framework. The introduction of the rigid, planar lactam functionality into the hydroaromatic system creates a unique conformational landscape and a specific vector for hydrogen bonding—a critical interaction in molecular recognition at biological targets. This guide provides the complete, end-to-end workflow to determine its X-ray crystal structure, thereby creating the foundational data required for advanced drug discovery programs.
Synthesis and Spectroscopic Characterization
A prerequisite for any crystallographic study is the synthesis and purification of the target compound to >98% purity. A plausible and efficient synthetic route to the target lactam involves a Beckmann rearrangement of a precursor oxime, derived from a suitable ketone.
Proposed Synthetic Pathway
The synthesis begins with the commercially available acenaphthenequinone, which can be selectively reduced and rearranged to form the necessary ketone precursor. The Beckmann rearrangement is a robust and well-documented method for the synthesis of lactams from cyclic ketones.[4]
Caption: Proposed synthetic route to the target lactam.
Experimental Protocol: Synthesis
-
Oxime Formation: Dissolve the ketone precursor in ethanol. Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the ketone.
-
Purification of Oxime: After cooling, pour the reaction mixture into cold water to precipitate the oxime. Filter, wash with water, and dry the crude product. Recrystallize from an appropriate solvent like ethanol/water.
-
Beckmann Rearrangement: Cautiously add the purified oxime to polyphosphoric acid (PPA) at 80-100 °C. Stir the mixture for 1-2 hours. The reaction progress should be monitored by TLC.
-
Isolation and Purification of Lactam: Carefully pour the hot PPA mixture onto crushed ice. The lactam will precipitate. Neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude lactam using silica gel column chromatography.
Spectroscopic Verification
The identity and purity of the synthesized lactam must be confirmed unequivocally before attempting crystallization.
| Analysis Technique | Expected Observations for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one |
| ¹H NMR | Aromatic protons in the 7-8 ppm region. Aliphatic protons of the tetrahydro system as complex multiplets. A broad singlet for the N-H proton (amide). |
| ¹³C NMR | Aromatic carbons in the 120-140 ppm range. A downfield signal (>170 ppm) for the carbonyl carbon (C=O) of the lactam. Aliphatic carbon signals. |
| Mass Spectrometry (HRMS) | A precise mass-to-charge ratio (m/z) corresponding to the exact molecular formula (C₁₂H₁₁NO). |
| FT-IR Spectroscopy | A strong absorption band around 1650-1680 cm⁻¹ for the amide C=O stretch. A band around 3200 cm⁻¹ for the N-H stretch. |
The Crystallization Workflow: From Solution to Single Crystal
Obtaining a diffraction-quality single crystal is often the most challenging step. It is an empirical science that requires screening multiple conditions. For a polar molecule like the target lactam, solubility in a range of organic solvents is expected, providing a good starting point.
Key Crystallization Techniques
The goal of each technique is to bring a solution from a soluble state to a supersaturated state slowly, allowing for the orderly growth of a single crystal rather than rapid precipitation of an amorphous solid.
| Technique | Description & Rationale |
| Slow Evaporation | A solution of the compound is left in a vial covered with a perforated seal. The solvent slowly evaporates, increasing the concentration to the point of crystallization. This is the simplest method and a good first screen. |
| Vapor Diffusion | A concentrated drop of the compound solution (in a less volatile solvent) is placed in a sealed chamber containing a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor diffuses into the drop, reducing solubility and inducing crystallization.[5] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. This is a very gentle method that can produce high-quality crystals. |
| Microbatch Under-Oil | Nanoliter-scale droplets of the compound solution are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for high-throughput screening of many conditions with minimal sample consumption.[6] |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified lactam in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, dichloromethane, toluene). A good crystallization solvent is one in which the compound is moderately soluble.
-
Setup Screens: Prepare saturated or near-saturated stock solutions of the lactam.
-
Execute Techniques: Set up crystallization trials using the techniques described above. For example, for vapor diffusion, use combinations like dichloromethane (solvent) vs. pentane (anti-solvent) or ethyl acetate vs. hexane.
-
Incubation & Observation: Store the trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C). Inspect them periodically under a microscope over several days to weeks.
Single-Crystal X-ray Diffraction: The Definitive Structure
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SCXRD experiment can be performed.[7][8]
Caption: The end-to-end workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected and mounted on a holder (e.g., a MiTeGen loop) and placed in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion and radiation damage.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector. Modern CCD or CMOS detectors can collect a full dataset in a matter of hours.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and to integrate the intensities of each diffraction spot (reflection). This yields a reflection file (e.g., an HKL file).
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules, Direct Methods or Patterson Methods, as implemented in programs like SHELXS, are highly effective at providing an initial electron density map and a preliminary atomic model.[9][10]
-
Structure Refinement: This is an iterative process where the initial atomic model is improved to better fit the experimental data using a least-squares minimization approach (e.g., with SHELXL).[10][11] This involves refining atomic positions, and atomic displacement parameters (which model thermal vibration). Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final model is rigorously checked for quality. Key metrics include the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between observed and calculated structure factors. Values below 5-7% are indicative of a good refinement. The final output is a Crystallographic Information File (CIF).
Anticipated Crystallographic Data
The following table presents a realistic, hypothetical set of crystallographic parameters for the target molecule.
| Parameter | Anticipated Value / Information |
| Chemical Formula | C₁₂H₁₁NO |
| Formula Weight | 185.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ (common centrosymmetric/non-centrosymmetric) |
| Unit Cell (Å, °) | a ≈ 8-12, b ≈ 5-10, c ≈ 15-20; β ≈ 90-105 (for monoclinic) |
| Volume (ų) | ≈ 1200-1600 |
| Z (Molecules/Unit Cell) | 4 or 8 |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Final R indices | R1 ≈ 0.045, wR2 ≈ 0.11 |
| Goodness-of-fit (S) | ≈ 1.05 |
Structural Analysis and Implications for Drug Design
The solved crystal structure provides a wealth of information that directly impacts drug development.
Molecular Conformation and Geometry
The structure will reveal the precise bond lengths, angles, and torsion angles. Of particular interest will be the conformation of the non-aromatic, hydrogenated portion of the molecule. This reveals the lowest energy conformation in the solid state, which is a critical starting point for understanding its shape in a receptor binding pocket.
Intermolecular Interactions and Crystal Packing
The lactam moiety is a potent hydrogen bond donor (N-H) and acceptor (C=O). The crystal structure will unambiguously show how these molecules interact with each other in the solid state. A likely and highly significant interaction is the formation of hydrogen-bonded dimers or chains, which are classic motifs for secondary amides.
Caption: Likely intermolecular hydrogen bonding motif.
Understanding these interactions is vital. In drug design, disrupting a strong, favorable intermolecular interaction (like a dimer) to allow binding to a protein target has an energetic cost. Conversely, mimicking these interactions within a binding site can lead to significant gains in affinity.
Application to Structure-Activity Relationships (SAR)
With a definitive 3D structure, SAR data becomes rationalized.[12][13][14] For example, if adding a substituent at a specific position drastically reduces biological activity, the crystal structure can show whether this is due to an unfavorable steric clash or the disruption of a key intermolecular interaction. This allows for a more predictive, rather than purely empirical, approach to lead optimization.
Foundation for Structure-Based Drug Design (SBDD)
The crystal structure of this ligand is the first step in SBDD.[15][16] It can be used for:
-
Computational Docking: The ligand structure can be placed into the active site of a target protein (if its structure is known) to predict binding modes and affinities.
-
Pharmacophore Modeling: The 3D arrangement of key features (hydrogen bond donors/acceptors, aromatic rings) can be used to define a pharmacophore model to search for other, structurally diverse molecules with the same key features.
-
Fragment-Based Growth: If this molecule is a "fragment" hit, its binding mode, once determined by co-crystallography with a target protein, provides a concrete starting point for designing larger, more potent molecules.[17]
Conclusion
The determination of the X-ray crystal structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is an essential undertaking for any research program focused on this scaffold. While the process is multifaceted, requiring expertise in organic synthesis, crystallization, and crystallography, the rewards are immense. The resulting atomic-resolution model provides an unambiguous understanding of the molecule's geometry and intermolecular interactions, serving as an invaluable blueprint for the rational design of next-generation therapeutics. This guide provides the comprehensive, expert-driven methodology to achieve that goal.
References
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The role of crystallography in drug design. The AAPS Journal, 7(4), E872-E879. Available from: [Link]
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A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
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The Role of Crystallography in Drug Design. ResearchGate. Available from: [Link]
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Evolving Experimental Techniques for Structure-Based Drug Design. PubMed Central. Available from: [Link]
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Chemical crystallization. SPT Labtech. Available from: [Link]
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Structure-Activity Relationship (SAR). Solubility of Things. Available from: [Link]
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Solve a small-molecule structure. CCP4 wiki. Available from: [Link]
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Introduction to Structure Refinement. University of Glasgow. Available from: [Link]
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Overview of Rational Drug Design. ACS Publications. Available from: [Link]
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Crystallization of small molecules. UAB Barcelona. Available from: [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]
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Small Molecule Structure Solution and Refinement. HKL Research, Inc. Available from: [Link]
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Protein X-ray Crystallography and Drug Discovery. PubMed Central. Available from: [Link]
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Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]
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Structure Activity Relationships. Drug Design Org. Available from: [Link]
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Synthesis of chiral lactams by asymmetric nitrogen insertion. PubMed Central. Available from: [Link]
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Physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
An In-depth Technical Guide to the Predicted Physicochemical Properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a heterocyclic compound for which extensive experimental data is not yet publicly available. By leveraging established data from its core structural motifs—the acenaphthene framework and a saturated lactam ring—this document offers scientifically grounded predictions for its physicochemical characteristics, spectroscopic signatures, and chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals who may be interested in the synthesis, characterization, or potential applications of this and related aza-polycyclic aromatic compounds. All predictions are supported by authoritative references to analogous structures and established chemical principles.
Introduction and Molecular Structure
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a rigid, polycyclic molecule that incorporates the acenaphthene scaffold with a fused, saturated six-membered lactam (a cyclic amide). This unique combination of a nonpolar, aromatic system and a polar, hydrogen-bonding capable lactam functionality suggests a distinct set of properties that could be of interest in medicinal chemistry and materials science. The structure features a stereocenter at the 2a position, meaning it can exist as a racemic mixture of enantiomers.
The core structure is depicted below:
Caption: Chemical structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Predicted Physicochemical Properties
The physical properties of the target molecule are predicted based on data from acenaphthene, acenaphthenone, and general characteristics of saturated lactams. The rigid polycyclic structure and the polar lactam group are the primary determinants of these properties.
| Property | Predicted Value | Rationale & Supporting References |
| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. |
| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Acenaphthene appears as white needles[1]. The lactam functionality is unlikely to impart significant color. |
| Melting Point | > 150 °C | Acenaphthenone melts at ~94 °C[1][2]. The addition of the lactam ring, enabling strong intermolecular N-H···O=C hydrogen bonding, is expected to significantly increase the crystal lattice energy and thus raise the melting point substantially. |
| Boiling Point | > 300 °C | Acenaphthene boils at 279 °C[2]. The increased polarity and hydrogen bonding will lead to a higher boiling point. |
| Solubility | - Water: Sparingly soluble- Polar Organic Solvents (e.g., Ethanol, DMSO, DMF): Soluble- Nonpolar Solvents (e.g., Hexane): Poorly soluble | The large, nonpolar acenaphthene core limits aqueous solubility[1][2]. However, the polar lactam group will enhance solubility in polar organic solvents compared to the parent acenaphthene. |
| pKa (N-H) | ~17-19 | The N-H proton of a saturated lactam is weakly acidic, comparable to or slightly less acidic than acyclic amides. |
| pKa (C=O) | ~ -1 to 0 | The carbonyl oxygen can be protonated under strongly acidic conditions, typical for amides. |
Predicted Spectroscopic Profile
The spectroscopic characteristics can be reliably predicted by analyzing the contribution of each structural component.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expected in the range of δ 7.2-8.0 ppm, showing complex splitting patterns characteristic of the naphthalene system.
-
Aliphatic Protons (CH, CH₂): The protons on the tetrahydro-aza-acenaphthene ring system (positions 2a, 4, and 5) are expected to appear in the δ 2.0-4.5 ppm range. The proton at the stereocenter (C2a-H) would likely be a multiplet.
-
Amide Proton (N-H): A broad singlet is anticipated in the δ 5.0-8.0 ppm range, with its exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A characteristic peak for the lactam carbonyl is expected in the downfield region of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals are expected between δ 120-145 ppm.
-
Aliphatic Carbons: Signals for the sp³-hybridized carbons (C2a, C4, C5) are predicted to be in the δ 20-60 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.
-
C=O Stretch (Amide I band): A strong, sharp absorption band is predicted around 1650-1680 cm⁻¹. This is a hallmark feature of a six-membered lactam ring.
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 185.
-
Key Fragmentation: A characteristic fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z = 157. Further fragmentation of the acenaphthene core would also be observed. The mass spectrum for the parent acenaphthenone shows a molecular ion at m/z=168 and a major fragment from the loss of CO at m/z=140[3].
-
Predicted Chemical Reactivity & Synthetic Utility
The reactivity of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is governed by the lactam functionality and the aromatic ring system.
Reactivity of the Lactam Ring
The lactam contains an amide bond, which is generally stable but can undergo specific reactions under forcing conditions. Unlike the highly strained and reactive β-lactam ring system[4][5], the six-membered ring in this molecule is relatively strain-free, leading to more conventional amide reactivity.
-
Hydrolysis: The amide bond can be cleaved by hydrolysis under either strong acidic or basic conditions, which would open the lactam ring to form an amino acid derivative of acenaphthene.
-
Reduction: The carbonyl group of the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the lactam into a secondary amine, yielding the fully saturated 2a,3,4,5-tetrahydro-1H-3-aza-acenaphthylene.
-
N-Alkylation/N-Acylation: The nitrogen atom, after deprotonation with a suitable base (e.g., NaH), can act as a nucleophile. This allows for the introduction of various substituents onto the nitrogen atom, providing a handle for further molecular elaboration.
Caption: Predicted reaction pathways for the lactam moiety.
Reactivity of the Aromatic System
The acenaphthene core is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The fused lactam ring, with its electron-withdrawing carbonyl group, is expected to act as a deactivating group, directing incoming electrophiles to positions on the aromatic ring furthest from the electron-withdrawing influence.
Computational Approaches for Property Prediction
Given the absence of experimental data, computational chemistry serves as a powerful tool for obtaining more quantitative predictions.[6]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to optimize the molecule's 3D geometry and predict a wide range of properties, including spectroscopic data (NMR, IR), bond energies, and electronic properties like the electrostatic potential surface.[7][8]
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate chemical structure with physicochemical properties.[9] Once trained on large datasets of known molecules, these models can rapidly predict properties like solubility, boiling point, and pKa for novel structures.[10][11] A variety of commercial and open-source software packages are available for these calculations.[12][13]
Conclusion
While awaiting experimental validation, this in-depth theoretical guide provides a robust, scientifically-grounded framework for understanding the physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. The molecule is predicted to be a high-melting, polar solid with moderate solubility in organic solvents. Its chemical reactivity is expected to be dominated by standard lactam chemistry and electrophilic substitution on the aromatic core. The predictive insights and outlined experimental approaches presented herein offer a valuable starting point for any researcher or organization interested in exploring the synthesis and application of this novel heterocyclic compound.
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Abstract
This technical guide provides a comprehensive overview of 2-((3-Aminopropyl)amino)ethanol (CAS No: 4461-39-6), a versatile amino alcohol, and its key derivatives. Initially shrouded in ambiguity due to the obscure CAS number 63328-18-7, our investigation clarifies the identity and focuses on this core compound and its N-alkylated analogs. This document delves into the chemical properties, synthesis methodologies, and significant biological activities of these compounds, with a particular focus on their roles as enzyme inhibitors and as precursors in pharmaceutical synthesis. We present detailed experimental protocols, mechanistic insights, and a forward-looking perspective on their potential applications in drug discovery and development for researchers, scientists, and drug development professionals.
Introduction: From Obscurity to a Molecule of Interest
The initial query centered on the compound associated with CAS number 63328-18-7. However, extensive database searches revealed this CAS number to be poorly documented, likely representing a transient intermediate or an error in notation. The preponderance of related chemical literature and supplier catalogs pointed towards a family of structurally related and commercially available compounds, with 2-((3-Aminopropyl)amino)ethanol (CAS: 4461-39-6) as the central entity. This guide, therefore, pivots to an in-depth analysis of this compound and its significant derivatives, providing clarity and a solid foundation for future research.
2-((3-Aminopropyl)amino)ethanol, also known as N-(2-Hydroxyethyl)-1,3-propanediamine, is a bifunctional molecule possessing both primary and secondary amine groups, along with a primary alcohol. This unique combination of functional groups imparts distinct chemical reactivity and potential for diverse biological interactions. This guide will explore its known biological targets, its role as a synthetic building block, and the activities of its N-methyl and N-ethyl derivatives.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties is paramount for the handling, formulation, and interpretation of biological data for 2-((3-Aminopropyl)amino)ethanol and its derivatives.
| Property | 2-((3-Aminopropyl)amino)ethanol | 2-((3-Aminopropyl)methylamino)ethanol | 2-((3-Aminopropyl)ethylamino)ethanol |
| CAS Number | 4461-39-6[1][2] | 41999-70-6[3][4][5][6][7] | 14435-53-1 |
| Molecular Formula | C5H14N2O[1][2] | C6H16N2O[3][6] | C7H18N2O |
| Molecular Weight | 118.18 g/mol [2] | 132.21 g/mol [3][4] | 146.24 g/mol |
| Appearance | Colorless to light yellow liquid[1] | Colorless to light yellow liquid[3] | Not specified |
| Boiling Point | 250-252 °C[2] | ~229 °C[3] | Not specified |
| Density | 1.007 g/mL at 20 °C[2] | ~0.971 g/cm³[3] | Not specified |
| Flash Point | 147 °C[1][2] | ~92 °C[3] | Not applicable |
| Refractive Index | n20/D 1.486[2] | ~1.4781[3] | Not specified |
| Synonyms | N-(2-Hydroxyethyl)-1,3-propanediamine[1] | N-(3-Aminopropyl)-N-methylethanolamine[6] | N/A |
Synthesis and Derivatization Strategies
The synthesis of 2-((3-Aminopropyl)amino)ethanol and its derivatives is crucial for their application in research and development.
Synthesis of the Core Scaffold: 2-((3-Aminopropyl)amino)ethanol
While specific, detailed protocols for the direct synthesis of 2-((3-Aminopropyl)amino)ethanol are not abundant in the readily available literature, its structure suggests a straightforward synthesis via the reaction of 3-aminopropanol with aziridine or, more commonly, through the reductive amination of a suitable precursor. A general and robust method involves the reaction of monoethanolamine with acrylonitrile followed by reduction.
Conceptual Synthesis Workflow:
Caption: Conceptual two-step synthesis of 2-((3-Aminopropyl)amino)ethanol.
Synthesis of N-Methylated Derivatives
The N-methylated derivative, 2-((3-Aminopropyl)methylamino)ethanol, is a key intermediate in the synthesis of the atypical antidepressant, Mirtazapine.[3] Its synthesis follows a similar path, starting with N-methylethanolamine.[8]
Detailed Protocol: Synthesis of 2-((3-Aminopropyl)methylamino)ethanol [3]
-
Cyanoethylation of N-methylethanolamine: N-methylethanolamine is reacted with acrylonitrile in a Michael addition reaction. This step is typically carried out in the absence of a solvent or in a polar solvent and can be catalyzed by a base.
-
Reduction of the Nitrile: The resulting 3-((2-hydroxyethyl)(methyl)amino)propanenitrile is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under hydrogen pressure) or with a chemical reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as tetrahydrofuran (THF).
-
Purification: The final product is purified by vacuum distillation to yield a colorless to light yellow liquid.
Application in Heterocyclic Synthesis: The Mirtazapine Core
A significant application of 2-((3-Aminopropyl)methylamino)ethanol is its intramolecular cyclization to form 1-(2-hydroxyethyl)-4-methylpiperazine, a precursor to the piperazine core of Mirtazapine.
Experimental Protocol: Intramolecular Cyclization
-
Reaction Setup: Dissolve 2-((3-Aminopropyl)methylamino)ethanol in a high-boiling solvent such as toluene.
-
Dehydration: Slowly add concentrated sulfuric acid at a controlled temperature. The sulfuric acid acts as a catalyst for the intramolecular dehydration/cyclization.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like toluene. The combined organic layers are then dried and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.
Caption: Synthetic pathway from 2-((3-Aminopropyl)methylamino)ethanol to Mirtazapine.
Biological Activities and Mechanisms of Action
The biological activities of 2-((3-Aminopropyl)amino)ethanol and its derivatives are of significant interest, particularly their interactions with key enzymes in metabolic and neurological pathways.
Inhibition of Glycogen Debranching Enzyme (GDE)
A notable biological activity of 2-((3-Aminopropyl)amino)ethanol is its role as an inhibitor of the mammalian glycogen debranching enzyme (GDE).[2] GDE is a bifunctional enzyme with both 4-alpha-glucanotransferase and amylo-alpha-1,6-glucosidase activities, essential for the breakdown of glycogen.[9][10] Inhibition of this enzyme can have significant effects on glycogen metabolism.
Mechanism of GDE Action and Potential Inhibition:
Glycogen phosphorylase shortens the outer branches of glycogen until it reaches four glucose residues from an α-1,6 branch point. GDE then acts in two steps:
-
Transferase Activity: The 4-alpha-glucanotransferase component transfers a block of three glucose residues from the branch to the non-reducing end of a nearby chain.
-
Glucosidase Activity: The amylo-alpha-1,6-glucosidase component hydrolyzes the remaining single glucose residue at the α-1,6 branch point, releasing free glucose.[9][11]
While the precise mechanism of inhibition by 2-((3-Aminopropyl)amino)ethanol is not fully elucidated in the available literature, polyamines are known to interact with negatively charged macromolecules like enzymes. It is plausible that the protonated amine groups of the inhibitor interact with anionic residues in the active site or allosteric sites of GDE, thereby disrupting substrate binding or catalysis.
Experimental Protocol: Glycogen Debranching Enzyme Activity Assay
A continuous coupled spectrophotometric assay can be employed to measure GDE activity.[12][13]
-
Assay Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a reducing end-specific α-glucosidase, a substrate such as maltodextrin-branched β-cyclodextrin, and a glucose oxidase/peroxidase (GOPOD) system.[12]
-
Reaction Initiation: Add the glycogen debranching enzyme to the assay mixture to initiate the reaction.
-
Detection: GDE action releases maltodextrins, which are then hydrolyzed by the α-glucosidase to glucose. The GOPOD system detects the generated glucose, leading to a colorimetric change that can be monitored spectrophotometrically at 510 nm.[12]
-
Kinetic Analysis: The rate of absorbance change is proportional to the GDE activity. Kinetic parameters such as Km and kcat can be determined by varying the substrate concentration.[12]
Caption: Workflow for a coupled spectrophotometric assay of GDE activity.
Relationship to the Cytoprotective Agent Amifostine (WR-2721)
2-((3-Aminopropyl)amino)ethanol is described as the hydroxy analog of WR-1065.[14] WR-1065 is the active metabolite of the cytoprotective drug amifostine (WR-2721), which is used to protect normal tissues from the toxic effects of chemotherapy and radiation.[14][15][16][17]
WR-1065 exerts its effects through various mechanisms, including scavenging free radicals, protecting DNA, and modulating cell cycle progression.[15][17][18] The structural similarity between 2-((3-Aminopropyl)amino)ethanol and WR-1065 suggests that the former may also possess cytoprotective or other related biological activities. The replacement of the thiol group in WR-1065 with a hydroxyl group in 2-((3-Aminopropyl)amino)ethanol would likely reduce its radical scavenging ability but may confer other pharmacological properties. Further research is warranted to explore this potential.
Potential Interaction with Cholinesterases
The use of 2-((3-Aminopropyl)amino)ethanol as a nucleophilic tag for the detection of human butyrylcholinesterase (BuChE) adducts suggests a potential for this compound and its derivatives to interact with the active site of cholinesterases.[19] BuChE is a target for the treatment of Alzheimer's disease, as its inhibition can increase acetylcholine levels in the brain.[19][20][21] Chiral β-amino alcohols have been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and BuChE.[22]
This opens up an avenue for designing and synthesizing novel cholinesterase inhibitors based on the 2-((3-Aminopropyl)amino)ethanol scaffold.
Analytical Methodologies
The accurate quantification and characterization of 2-((3-Aminopropyl)amino)ethanol and its derivatives in various matrices are essential for both synthetic chemistry and biological studies.
Chromatographic and Spectroscopic Analysis
For the analysis of these non-volatile amino alcohols, gas chromatography (GC) is a suitable technique, often requiring derivatization to improve volatility and thermal stability.[23] High-performance liquid chromatography (HPLC) can also be employed, particularly for samples from biological matrices.[24]
General Protocol for GC Analysis of Amino Alcohols in Biological Samples:
-
Sample Preparation: For biological samples, a sample preparation step such as liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.[24]
-
Derivatization (Optional but Recommended): To enhance volatility, the amino and hydroxyl groups can be derivatized, for example, by silylation.
-
GC-MS Analysis: The prepared sample is injected into a GC-MS system. The GC separates the components of the mixture, and the MS provides mass spectral data for identification and quantification.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of 2-((3-Aminopropyl)amino)ethanol and its derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene groups (CH₂) in the propyl and ethyl chains, as well as exchangeable protons for the amine (NH and NH₂) and hydroxyl (OH) groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone of the molecule by showing the number of unique carbon environments.
-
Mass Spectrometry: MS provides the molecular weight of the compound and fragmentation patterns that can be used to confirm its structure.
Future Perspectives and Conclusion
While the initial investigation into CAS number 63328-18-7 led to an unexpected but fruitful exploration of 2-((3-Aminopropyl)amino)ethanol and its derivatives, it is clear that this family of compounds holds significant potential for further research and development.
Key areas for future investigation include:
-
Elucidation of GDE Inhibition Mechanism: Detailed kinetic and structural studies are needed to understand precisely how 2-((3-Aminopropyl)amino)ethanol inhibits the glycogen debranching enzyme. This could lead to the design of more potent and selective inhibitors for studying glycogen metabolism or for therapeutic purposes in diseases like diabetes or certain cancers where glycogen metabolism is dysregulated.
-
Exploration of Cytoprotective and Neurological Activities: The structural relationship to WR-1065 and the potential for cholinesterase inhibition warrant a systematic evaluation of the pharmacological profile of 2-((3-Aminopropyl)amino)ethanol and a broader range of its derivatives. This could uncover novel applications in cytoprotection, neuroprotection, or the treatment of neurodegenerative diseases.
-
Development of Novel Derivatives: The versatile scaffold of 2-((3-Aminopropyl)amino)ethanol can be used to generate libraries of new compounds with tailored properties for specific biological targets.
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A Technical Guide to Elucidating the Mechanism of Action of Novel Aza-Acenaphthylenone Compounds
Abstract
The quest for novel therapeutic agents with unique mechanisms of action is a cornerstone of modern drug discovery. Aza-acenaphthylenones, a class of nitrogen-containing polycyclic aromatic compounds, represent an intriguing but underexplored scaffold. This guide provides a comprehensive methodological and conceptual framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of this novel chemical class. Recognizing the current scarcity of direct literature, this document establishes a scientifically rigorous workflow by drawing parallels from well-characterized, structurally related aza-heterocyclic compounds. We will detail a multi-pillar strategy encompassing initial phenotypic screening, target deconvolution, in-depth biochemical and cellular validation, and structure-activity relationship (SAR) analysis. This guide is designed not as a rigid template, but as an expert-driven narrative to empower researchers to navigate the complexities of MoA determination for any novel compound series.
The Aza-Acenaphthylenone Scaffold: Context and Therapeutic Potential
The aza-acenaphthylenone core is a rigid, planar tricycle incorporating a lactam moiety and a nitrogen atom within its aromatic system. This structure presents unique opportunities for drug design, as the nitrogen atom can modulate physicochemical properties such as solubility and serve as a key hydrogen bond acceptor or donor, influencing interactions with biological targets.[1]
While direct biological data on aza-acenaphthylenones is sparse, the broader family of aza-polycyclic aromatic compounds has yielded a wealth of potent therapeutics. For instance, aza-indoles are prominent scaffolds for potent protein kinase inhibitors[2], and aza-acridines have been investigated for their cytotoxic properties.[3][4] Furthermore, related indenoisoquinoline compounds function as effective DNA topoisomerase I poisons, demonstrating the potential for this type of scaffold to interact with fundamental cellular machinery.[1] This precedent strongly suggests that aza-acenaphthylenones are likely to exhibit significant biological activity, warranting a systematic investigation into their MoA.
Our investigation begins with the most fundamental question: what is the primary, observable effect of these compounds on cancer cells?
Pillar I: From Phenotype to Hypothesis - Primary Target Identification
The logical starting point for any novel compound is a broad, unbiased assessment of its biological effect. A robust phenotypic screen provides the initial data required to formulate a mechanistic hypothesis.
Initial Phenotypic Assessment: Anti-proliferative Activity
Causality: The primary goal is to determine if the aza-acenaphthylenone compounds possess cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. A cell viability assay is the industry-standard first pass. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable choice that measures mitochondrial reductase activity as a proxy for metabolically active, viable cells.[5][6] Its selection is based on its high throughput and sensitivity, allowing for the rapid screening of multiple compounds and concentrations to determine a half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., H460 lung cancer, SW480 colon cancer[5]) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aza-acenaphthylenone compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Adriamycin[6]) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Workflow: Phenotypic Screening to Hit Identification
Caption: Workflow for identifying bioactive aza-acenaphthylenones.
Target Deconvolution: Formulating a Mechanistic Hypothesis
An anti-proliferative phenotype points toward interference with critical cellular processes. For planar, aromatic scaffolds like aza-acenaphthylenones, several target classes are highly probable:
-
Protein Kinases: The ATP-binding pocket of many kinases is a privileged site for heterocyclic inhibitors. The nitrogen atom can form crucial hydrogen bonds, mimicking the adenine region of ATP. Numerous aza-containing scaffolds are potent kinase inhibitors targeting pathways like RAF-MEK-ERK or PI3K.[2][7][8]
-
DNA Topoisomerases: Planar aromatic systems can intercalate between DNA base pairs, disrupting DNA architecture and stabilizing the covalent cleavage complex formed by topoisomerases, effectively poisoning the enzyme. This is the established mechanism for indenoisoquinolines.[1]
-
DNA Methyltransferases (DNMTs): While structurally distinct, the widely studied "Aza" compounds (5-azacytidine, decitabine) act as mechanism-based inhibitors of DNMTs.[9][10][11] They are incorporated into DNA and form an irreversible covalent bond with the enzyme, leading to its degradation and subsequent DNA hypomethylation.[12][13] This serves as a conceptual possibility for any novel compound that affects cell growth and gene expression.
Based on the initial IC50 data, a rational next step is to screen the most potent compounds against assays representing these target classes.
Pillar II: Deep Dive - Validating a Kinase Inhibition MoA
Let us assume our phenotypic screen yielded several potent aza-acenaphthylenones. We hypothesize, based on chemical intuition and precedent, that they may be kinase inhibitors. This section details the workflow to rigorously test this hypothesis.
Biochemical Validation: In Vitro Kinase Assays
Causality: To validate the kinase hypothesis, we must first demonstrate direct interaction between the compound and a purified kinase enzyme, independent of any cellular context. A broad kinase panel screen (e.g., against >400 kinases) is the most efficient method to identify specific targets and assess selectivity. Following this, a dose-response biochemical assay confirms the potency (IC50) against the identified kinase hit. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, combine the target kinase (e.g., c-RAF[7]), its specific substrate peptide, and ATP in kinase buffer.
-
Compound Addition: Add serial dilutions of the aza-acenaphthylenone compound to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which converts the newly produced ADP into ATP, and then uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure the resulting luminescence signal with a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to kinase activity.
-
Analysis: Calculate the IC50 by plotting the inhibition of luminescence (relative to a no-inhibitor control) against the compound concentration.
Cellular Target Engagement and Pathway Analysis
Causality: Demonstrating biochemical inhibition is necessary but not sufficient. We must prove that the compound engages its target inside a living cell and inhibits the downstream signaling pathway. Western blotting is the gold-standard technique for this. By measuring the phosphorylation status of a known downstream substrate, we can confirm that the kinase's cellular activity is blocked. For example, if c-RAF is the target, we would measure the levels of phosphorylated MEK (p-MEK).[7]
Experimental Protocol: Western Blot for Pathway Inhibition
-
Cell Lysis: Treat cancer cells with the aza-acenaphthylenone compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-MEK) and the total protein (e.g., anti-total MEK), as well as a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector. A decrease in the p-MEK signal relative to total MEK and the loading control confirms target engagement.
Signaling Pathway: Aza-Acenaphthylenone as a c-RAF Inhibitor
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In silico modeling and docking studies of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Foreword: Charting the Unknown with Computational Chemistry
In the landscape of drug discovery, novel chemical scaffolds represent uncharted territory, brimming with therapeutic potential yet lacking a map for exploration. The molecule 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is one such entity—a unique nitrogen-containing heterocycle whose biological activities are not yet characterized in public literature.[1] This guide uses this molecule as a practical case study to demonstrate the power of in silico modeling and molecular docking. Computer-Aided Drug Design (CADD) provides the essential first steps in charting this territory, allowing us to generate testable hypotheses about a molecule's function, prioritize resources, and accelerate the journey from a novel compound to a potential therapeutic agent.[2][3]
This document is not merely a list of instructions; it is a framework for scientific reasoning. We will delve into the causality behind each decision, from target selection to the interpretation of results, providing a robust, self-validating workflow applicable to any new small molecule investigation.
Part 1: The Foundation - Ligand and Target Preparation
The predictive power of any docking simulation is fundamentally dependent on the quality of its inputs. Meticulous preparation of both the small molecule (ligand) and its protein target is a non-negotiable prerequisite for generating meaningful data.
Ligand Characterization and 3D Structuring
The journey begins with the 2D representation of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. To be computationally useful, this flat drawing must be converted into a three-dimensional, energetically favorable conformation.
Expert Insight: The goal of energy minimization is to find a low-energy, stable 3D structure of the ligand. This is critical because docking algorithms explore conformational space, and starting from a plausible, low-energy state prevents the algorithm from getting trapped in unrealistic, high-energy local minima, thereby increasing the reliability of the predicted binding pose.
Protocol 1.1: Ligand Preparation for Docking
-
2D to 3D Conversion: Using a chemical drawing tool (e.g., MarvinSketch, ChemDraw), generate the 3D coordinates from the 2D structure of the molecule.
-
Energy Minimization: Apply a molecular mechanics force field, such as MMFF94, to optimize the ligand's geometry. This step resolves any steric clashes and finds a stable conformation.
-
Charge Calculation: Assign partial atomic charges. The Gasteiger-Marsili method is a common and effective choice for accurately modeling electrostatic interactions, which are often key drivers of binding affinity.
-
Define Rotatable Bonds: Identify all rotatable bonds within the molecule. The docking software, such as AutoDock Vina, will automatically detect these and explore different torsional angles during the simulation.
-
Output Generation: Save the prepared 3D ligand structure in a docking-compatible format, such as PDBQT, which includes atomic coordinates, partial charges, and atom type information.
Caption: Workflow for converting a 2D ligand structure into a 3D docking-ready format.
Rational Target Selection and Preparation
As the biological target for our molecule is unknown, we must select a plausible one based on its structural features. Nitrogen-containing heterocycles are privileged scaffolds found in a vast array of pharmacologically active agents, including kinase inhibitors.[4][5] Therefore, for this guide, we will hypothesize that our compound may target Cyclin-Dependent Kinase 2 (CDK2) , a well-validated target in oncology.
Protocol 1.2: Protein Preparation for Docking
-
Structure Acquisition: Download a high-resolution crystal structure of human CDK2 from the Protein Data Bank (PDB). A structure co-crystallized with a ligand is ideal as it confirms the location and conformation of the binding pocket.
-
Structural Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[6] Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.[7][8]
-
Trustworthiness Check: While removing water is standard, one must consider if specific water molecules are known to mediate key interactions between the protein and known ligands. If so, they should be retained.
-
-
Add Hydrogens and Assign Charges: Since PDB files from X-ray crystallography typically lack hydrogen atoms, they must be added. This is crucial for defining the hydrogen bond network. Assign atomic partial charges using a standard force field (e.g., AMBER).[8]
-
Sidechain and Loop Correction: Inspect the protein for any missing residues or sidechain atoms. Use modeling tools to build and optimize these missing segments to ensure a complete and accurate receptor model.[8]
-
Output Generation: Save the prepared, clean receptor structure in the PDBQT format for use with AutoDock Vina.[9]
Caption: Workflow for processing a raw PDB file into a docking-ready receptor.
Part 2: The Simulation - Molecular Docking with AutoDock Vina
With our ligand and receptor prepared, we can now simulate their interaction. We will use AutoDock Vina, a widely used open-source docking program celebrated for its speed, accuracy, and ease of use.[10] Vina uses a sophisticated scoring function to predict binding affinity and a powerful algorithm to explore possible binding poses.[10]
Protocol 2.1: Performing the Molecular Docking
-
Define the Search Space (Grid Box): The docking algorithm must be told where to search. A "grid box" is defined around the active site of the protein. The dimensions of this box should be large enough to fully enclose the binding pocket and allow the ligand to rotate freely within it. The center of the box can be determined from the coordinates of the previously removed co-crystallized ligand.[11]
-
Create the Configuration File: Prepare a simple text file (config.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center coordinates of the grid box, and the dimensions (in Angstroms) of the box.[11]
-
Execute Vina: Run the docking simulation from the command line, pointing Vina to your configuration file.[12]
-
Collect the Output: Vina will generate two key files:
-
docking_results.pdbqt: Contains the coordinates of the top-ranked binding poses (typically 9) for the ligand.
-
results_log.txt: A text file summarizing the binding affinity scores for each pose.[13]
-
Part 3: Analysis and Validation - From Data to Insight
The output of a docking run is not the final answer but a set of predictions that require careful analysis and validation to become scientifically meaningful.
Interpreting Docking Scores and Poses
The primary quantitative output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol.[14] A more negative value indicates a stronger, more favorable predicted interaction.[14]
Expert Insight: The absolute value of the binding affinity score should be interpreted with caution. Its greatest utility lies in relative comparison—ranking different ligands against the same target or comparing different binding poses of the same ligand.
Table 1: Hypothetical Docking Results for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one with CDK2
| Binding Pose | Binding Affinity (kcal/mol) | RMSD to Top Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | 0.000 | LEU83, GLU81, ILE10 |
| 2 | -8.8 | 1.15 | LEU83, PHE80, ASP86 |
| 3 | -8.5 | 1.98 | LEU83, LYS33, GLN131 |
Visual Analysis of Binding Interactions
Quantitative scores must be supported by qualitative, visual inspection. This step is crucial for understanding why a particular pose is favored and for assessing its biological plausibility.[15]
Protocol 3.1: Post-Docking Visual Analysis
-
Load the Complex: Open the receptor PDBQT file and the docking_results.pdbqt output file in a molecular graphics program.
-
Examine the Top Pose: Focus on the highest-scoring pose (Pose 1).
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Identify H-bond donors and acceptors between the ligand and protein. These are critical for specificity.[14]
-
Hydrophobic Interactions: Note contacts between non-polar regions of the ligand and hydrophobic residues (e.g., Leucine, Isoleucine, Phenylalanine).
-
Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein (e.g., with Phenylalanine, Tyrosine).[16]
-
-
Generate Interaction Diagrams: Use tools like LigPlot+ or integrated software functions to create 2D diagrams that provide a clear, schematic summary of all protein-ligand contacts.[13][15]
Caption: A systematic workflow for analyzing and interpreting molecular docking results.
The Self-Validating System: Building Trust in the Model
To ensure the trustworthiness of our docking protocol, we must validate it. A critical control experiment is redocking .[14][17]
Protocol 3.2: Protocol Validation via Redocking
-
Isolate the Native Ligand: From the original, unprocessed PDB file, extract the co-crystallized ligand.
-
Prepare the Native Ligand: Prepare this ligand using the same procedure outlined in Protocol 1.1.
-
Dock the Native Ligand: Using the exact same prepared receptor and grid box parameters, dock the native ligand back into its own crystal structure.
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic position.[14][17]
Conclusion: From Hypothesis to the Lab
This guide has systematically outlined the in silico workflow for evaluating a novel compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, against a hypothesized target, CDK2. We have moved from initial structure preparation through docking simulation to a detailed analysis and validation protocol.
The outcome of this in silico study is not a definitive proof of activity but a robust, data-driven hypothesis. The predicted binding affinity, the specific binding pose, and the key interacting residues provide a clear roadmap for the next phase of drug discovery. This computational model can now be used to guide the chemical synthesis of analogs with modifications designed to enhance the identified interactions, and it provides a strong rationale for advancing this compound to in vitro enzymatic assays to experimentally confirm its activity against CDK2.
References
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How to interpret and analyze molecular docking results? - ResearchGate. Available at: [Link]
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. Available at: [Link]
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How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
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Overview of typical CADD workflow - ResearchGate. Available at: [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
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Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]
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BioNeMo for Biopharma | Drug Discovery with Generative AI - NVIDIA. Available at: [Link]
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Molecular Docking and Pharmacological In-silico evaluation of Nitrogen and oxygen Heterocyclic Compounds as promising anticancer agents with an aim of drug repurposing - Journal of Pharmaceutical Research International. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
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Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. Available at: [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
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Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
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In silico Study of Conjugated Nitrogen Heterocycles Affinity in their Biological Complexes . Available at: [Link]
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Molecular docking proteins preparation - ResearchGate. Available at: [Link]
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Tutorials for Computer Aided Drug Design in KNIME . Available at: [Link]
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View of Molecular Docking and Pharmacological In-silico evaluation of Nitrogen and oxygen Heterocyclic Compounds as promising anticancer agents with an aim of drug repurposing . Available at: [Link]
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Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - NIH. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
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A Technical Guide to the Preliminary Biological Screening of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
A Prospective Evaluation Strategy for a Novel Heterocyclic Scaffold
Executive Summary
The relentless emergence of drug-resistant pathogens and complex diseases necessitates a continuous pipeline of novel chemical entities (NCEs) entering discovery programs. Heterocyclic compounds form the backbone of a significant portion of approved pharmaceuticals, marking them as privileged structures for therapeutic development. This guide presents a comprehensive, prospective framework for the initial biological evaluation of a novel NCE: 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one . As no prior biological data for this specific molecule is publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered screening cascade designed to efficiently assess its cytotoxic and antimicrobial potential, thereby determining its viability for further, more resource-intensive investigation. The protocols described herein are grounded in established, validated methodologies and emphasize the inclusion of rigorous controls to ensure data integrity and reproducibility.
Introduction: Rationale and Strategic Approach
The Acenaphthylene Scaffold: A Privileged Motif in Medicinal Chemistry
Acenaphthylene and its derivatives, polycyclic aromatic hydrocarbons, are noteworthy structural motifs for functional materials and have gained importance for their diverse biological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The incorporation of a nitrogen atom into the core ring system to create an aza-acenaphthylene scaffold, as in the title compound, significantly alters its physicochemical properties. This modification can enhance solubility, introduce hydrogen bonding capabilities, and create new vectors for interaction with biological targets. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and their structural diversity is crucial for the discovery of new therapeutic agents.[3][4]
The specific compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one , features a lactam moiety and a partially saturated ring system, introducing three-dimensionality—a feature increasingly recognized for improving selectivity and potency while minimizing off-target effects. The structural novelty of this scaffold warrants a broad-based preliminary screening approach to uncover its potential therapeutic value.
Profile of the Target Compound
-
IUPAC Name: 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
-
Core Structure: A tetracyclic system containing a fused acenaphthylene and a dihydropyridinone ring.
-
Hypothesized Potential: Based on its structural alerts—a rigid, polycyclic core and a lactam functionality—the compound is hypothesized to possess potential as either an anticancer or antimicrobial agent. Many bioactive compounds with these features function by intercalating with DNA, inhibiting key enzymes, or disrupting cell membrane integrity.[4]
Strategy for Preliminary Biological Evaluation
A tiered screening approach is the most resource-effective method for evaluating an NCE.[5] This strategy, often termed a screening cascade, begins with broad, cost-effective in vitro assays to identify any biological activity. Promising "hits" from this primary screen are then subjected to more specific secondary assays.
This guide details the primary screening stage, focusing on two critical areas:
-
General Cytotoxicity: To determine the compound's effect on cell viability and establish a therapeutic window.
-
Antimicrobial Activity: To assess its potential as an anti-infective agent against a representative panel of pathogenic microbes.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Screening Cascade for the Target Compound."
Materials and Methods
This section provides detailed, self-validating protocols for the primary biological screening of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Compound Handling and Preparation
The integrity of screening results begins with proper compound management.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a near-universal solvent for organic molecules and is miscible with aqueous culture media.[6]
-
-
Working Solutions: Create a series of working solutions by diluting the stock solution with the appropriate complete cell culture medium or broth.
-
Causality: It is critical to ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced toxicity, which could confound the results.[6][7] A vehicle control (media with 0.5% DMSO) must be included in all experiments to validate that any observed effect is due to the compound itself.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
Cell Lines:
-
Cancer Panel: HeLa (cervical cancer), MCF-7 (breast cancer).[7]
-
Non-Cancerous Control: HEK293 (human embryonic kidney cells).[7]
-
Rationale: Screening against both cancerous and non-cancerous cell lines is crucial for establishing a preliminary "selectivity index." A compound that is highly toxic to all cell types is a poor therapeutic candidate, whereas one that selectively targets cancer cells is promising.
-
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[7]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the title compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls: Include wells for:
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Agitate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][9]
Antimicrobial Activity Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Microbial Strains:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
Rationale: This panel represents three major classes of human pathogens and provides a broad initial assessment of the compound's antimicrobial spectrum.[11]
-
Step-by-Step Protocol:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, add 100 µL of broth to each well. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls:
-
Vehicle Control: Wells with inoculum and 0.5% DMSO.
-
Positive Control: Wells with inoculum and a known antibiotic (e.g., Tetracycline for bacteria, Fluconazole for fungi).
-
Growth Control: Wells with inoculum and broth only.
-
Sterility Control: Wells with broth only.
-
-
Incubation: Incubate bacterial plates for 18-24 hours at 37°C and fungal plates for 24-48 hours at 35°C.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Results and Data Presentation
All quantitative data should be summarized in clear, structured tables. The results presented below are exemplary and serve as a template for reporting actual experimental findings.
Cytotoxicity Profile
The primary endpoint for cytotoxicity is the IC₅₀ value, or the concentration of a compound that inhibits cell viability by 50%. This is calculated by plotting percent cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.
Table 1: Exemplary Cytotoxicity Data (IC₅₀ Values in µM) after 48h Treatment
| Compound | HeLa | MCF-7 | HEK293 | Selectivity Index (SI)¹ |
| Title Compound | 12.5 | 18.2 | >100 | >8.0 (vs. HeLa) |
| Doxorubicin | 0.8 | 0.5 | 4.1 | 5.1 (vs. HeLa) |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Antimicrobial Spectrum
The primary endpoint for antimicrobial activity is the MIC value.
Table 2: Exemplary Antimicrobial Activity (MIC Values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Title Compound | 8 | >128 | 32 |
| Tetracycline | 1 | 4 | N/A |
| Fluconazole | N/A | N/A | 2 |
Discussion and Future Directions
The preliminary screen is the first decision point in a long discovery pipeline.[5] Based on the exemplary data:
-
Cytotoxicity: The title compound shows moderate, selective cytotoxicity against the HeLa cancer cell line, with an encouraging selectivity index (>8.0) compared to the non-cancerous HEK293 cells. This suggests the compound is not a non-specific, pan-toxic agent and warrants further investigation into its anticancer potential.
-
Antimicrobial Activity: The compound exhibits potent activity against the Gram-positive bacterium S. aureus (MIC = 8 µg/mL). Its lack of activity against Gram-negative E. coli is common, often due to the latter's impermeable outer membrane. The moderate antifungal activity is also of interest.
The exemplary results identify 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one as a "hit" compound with dual potential. The logical next steps would be to:
-
Confirm Hits: Repeat the primary assays to ensure reproducibility.
-
Expand Screening: Test against a broader panel of cancer cell lines and drug-resistant microbial strains (e.g., MRSA).
-
Mechanism of Action Studies: Initiate studies (e.g., apoptosis assays, cell cycle analysis) to understand how the compound exerts its cytotoxic effects.[6]
-
Structure-Activity Relationship (SAR): Begin synthesis of structural analogs to improve potency and selectivity.[12]
This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, forming the foundation of an efficient and effective drug discovery program.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Analytical and Bioanalytical Chemistry. (2022, November 29). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
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- National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
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- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
- ACS Infectious Diseases. (2023, May 10). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library.
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- IJERMT. (n.d.). Pharmacological Screening of Novel Heterocyclic Derivatives.
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- Masuu Global. (n.d.). Regulatory White Paper Preparation.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents.
- National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies.
- Fortrea. (n.d.). Strategic roadmap for drug development: Enhancing efficiency and reducing costs while increasing the probability of success.
- American Pharmaceutical Review. (n.d.). Whitepaper: How to Develop an Efficient Drug Formulation Process.
- Technology Networks. (n.d.). Drug Discovery Science Whitepapers.
- ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- PubMed Central. (n.d.). Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions.
- PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- PubMed. (2021, May). One-pot synthesis of dihydro-8H acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives.
- PubMed. (2018, February 15). Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters.
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Solubility and Stability of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one: A Methodological Approach
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. In the absence of extensive public data on this specific molecule, this document outlines robust, universally applicable methodologies rooted in established principles of physical chemistry and pharmaceutical science. We detail experimental protocols for determining both kinetic and thermodynamic solubility in a range of relevant solvents and present a strategy for conducting forced degradation studies to elucidate intrinsic stability. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational physicochemical profile for novel chemical entities, ensuring data integrity and reproducibility for downstream applications.
Introduction: The Critical Role of Physicochemical Characterization
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a unique tricyclic lactam. Its structure, featuring a hydrogenated acenaphthylene core with an embedded aza- and keto- functionality, suggests potential applications as a scaffold in medicinal chemistry or as a key intermediate in complex organic synthesis. However, before any meaningful biological or chemical application can be pursued, a thorough understanding of its fundamental physicochemical properties is paramount.
Solubility and stability are not merely data points; they are critical determinants of a compound's utility.
-
Solubility directly impacts bioavailability, formulation possibilities, and the design of solution-based assays (e.g., high-throughput screening). Poor solubility can be a primary cause of failure for promising drug candidates.
-
Stability dictates a compound's shelf-life, its compatibility with other substances, and its degradation profile. Understanding how a molecule behaves under stress conditions (heat, light, pH variation) is essential for developing robust formulations and predicting potential degradation products.
This guide provides the "how" and, more importantly, the "why" behind a rigorous, structured approach to generating this critical data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one or any novel compound.
Solubility Determination: A Multi-faceted Approach
A single solubility value is often insufficient. Distinguishing between kinetic and thermodynamic solubility provides a more complete picture of a compound's behavior.
-
Kinetic Solubility: Measures the concentration of a compound at the point it begins to precipitate from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. It reflects the conditions often found in early-stage in-vitro assays.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the more definitive value, crucial for formulation and biopharmaceutical classification.
Causality Behind Solvent Selection
The choice of solvents is a deliberate process designed to probe the compound's behavior across a spectrum of polarities and functionalities relevant to both biological and process chemistry contexts.
| Solvent Category | Selected Solvents | Rationale and Justification |
| Aqueous Buffers | pH 5.0, pH 7.4, pH 9.0 | Simulates physiological conditions (e.g., intestine, blood plasma, late intestine). The lactam and tertiary amine functionalities may exhibit pH-dependent solubility, making this analysis critical. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | DMSO is a universal solvent for initial stock preparation in screening assays. ACN is a common solvent in reversed-phase chromatography; understanding solubility is key for analytical method development. |
| Polar Protic | Ethanol, Methanol | Often used in formulations and as recrystallization solvents. Their hydrogen-bonding capability can significantly influence interaction with the lactam moiety of the target compound. |
| Non-Polar | Dichloromethane (DCM) | Represents a low-polarity environment, useful for understanding partitioning behavior (LogP) and for assessing solubility in contexts like organic extraction or synthesis workups. |
Experimental Protocol: Kinetic Solubility Assay
This protocol utilizes a plate-based nephelometric (light-scattering) method, which is efficient for medium-throughput analysis.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Aqueous Addition: Rapidly add the selected aqueous buffer (e.g., pH 7.4 PBS) to all wells, including DMSO-only controls. The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize co-solvent effects.
-
Incubation & Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).
-
Data Analysis: Plot the measured signal against the compound concentration. The concentration at which the signal sharply increases above the baseline is determined as the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, as described by regulatory guidelines, remains the gold standard for determining thermodynamic solubility.
Methodology:
-
Equilibration: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital rotator is ideal.
-
Phase Separation: Allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase for the chosen analytical technique.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated, stability-indicating HPLC-UV method against a standard curve of known concentrations.
Caption: Thermodynamic Solubility Workflow.
Intrinsic Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the systematic process of exposing a compound to conditions more severe than it would typically encounter. The goal is to identify potential degradation pathways, elucidate the structure of major degradants, and develop a stability-indicating analytical method.
Design of Stress Conditions
The core principle is to achieve a target degradation of 5-20%. This level is sufficient to produce and quantify degradants without completely destroying the parent molecule.
| Stress Condition | Typical Reagents & Conditions | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) | The lactam amide bond is susceptible to acid-catalyzed hydrolysis, which would cleave the tricyclic ring system. The reaction is monitored over time (e.g., 2, 8, 24 hours). |
| Base Hydrolysis | 0.1 M NaOH, room temp or heated | Base-catalyzed hydrolysis of the lactam is often faster than acid-catalyzed hydrolysis. This is a critical test for this particular molecule. |
| Oxidation | 3% H₂O₂, room temp | The tertiary amine and potentially the aromatic ring are susceptible to oxidation. This can lead to N-oxide formation or other complex oxidative products. |
| Thermal Stress | Solid compound at high temp (e.g., 80 °C) & solution at 60 °C | Assesses the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | Exposed to light source conforming to ICH Q1B guidelines (UV & Vis) | Determines if the compound is light-sensitive, which can lead to photochemical reactions. A dark control sample is run in parallel to differentiate light-induced degradation from thermal effects. |
Experimental Protocol: Forced Degradation Workflow
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., 50:50 Acetonitrile:Water). Prepare separate samples for each stress condition.
-
Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample stored under normal conditions (e.g., 4 °C, protected from light).
-
Time Point Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralization: Quench the acid and base hydrolysis reactions by neutralizing the samples to prevent further degradation after sampling.
-
Analysis: Analyze all samples (stressed, control, and time-zero) using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect any new peaks (degradants) that may co-elute.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks. A good mass balance (95-105%) provides confidence in the analytical method.
Caption: Forced Degradation Experimental Workflow.
Data Synthesis and Interpretation
All quantitative data should be meticulously tabulated for clear comparison and reporting.
Table 1: Summary of Solubility Data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
| Solvent / Condition | Solubility Type | Result (µg/mL) | Method |
| Example Data | |||
| pH 7.4 Buffer | Kinetic | e.g., 15.2 | Nephelometry |
| pH 7.4 Buffer | Thermodynamic | e.g., 10.8 | Shake-Flask HPLC-UV |
| DMSO | Thermodynamic | e.g., >20,000 | Shake-Flask HPLC-UV |
| Ethanol | Thermodynamic | e.g., 1,500 | Shake-Flask HPLC-UV |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Time (h) | Parent Compound Remaining (%) | Major Degradant Peaks (RT, min) | Mass Balance (%) |
| Example Data | ||||
| 0.1 M HCl (60°C) | 24 | e.g., 85.1 | e.g., 4.5, 6.2 | e.g., 99.5 |
| 0.1 M NaOH (RT) | 8 | e.g., 45.3 | e.g., 3.8 | e.g., 98.9 |
| 3% H₂O₂ (RT) | 24 | e.g., 92.5 | e.g., 8.1 | e.g., 100.2 |
| Photolytic (ICH Q1B) | 24 | e.g., 98.9 | e.g., None significant | e.g., 101.1 |
Interpretation: The results from these studies form a cohesive profile. For instance, significant degradation under basic conditions would indicate that the lactam ring is the primary liability. This information is crucial for formulation, where excipients must be chosen carefully to maintain a stable pH. Low aqueous solubility might necessitate the development of amorphous solid dispersions or other formulation technologies to improve bioavailability.
Conclusion
The systematic investigation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. By applying the standardized, robust protocols detailed in this guide—from multi-solvent solubility analysis to comprehensive forced degradation studies—researchers can build a foundational dataset for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. This data package not only de-risks future development by identifying potential liabilities early but also enables rational decision-making for formulation, analytical method development, and the design of subsequent biological studies.
References
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Compendial Procedures Source: United States Pharmacopeia (USP) General Chapter <1225> URL: [Link]
Quantum Chemical Blueprint for Drug Discovery: An In-depth Technical Guide to the Computational Analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Abstract
In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular properties and interactions at the quantum level.[1][2][3] This guide presents a comprehensive technical framework for conducting quantum chemical calculations on 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we will elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for a rigorous computational analysis.
Introduction: The Imperative of In Silico Characterization
The molecule 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one represents a class of nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules. Understanding its fundamental quantum mechanical properties is paramount for predicting its behavior in biological systems, guiding synthetic efforts, and accelerating the drug design process.[1][2] Quantum chemical calculations allow us to build a "virtual" laboratory where we can probe molecular characteristics that are often difficult or expensive to measure experimentally.
This guide will provide a self-validating system for the computational study of the title molecule, emphasizing the causality behind the choice of methods and parameters. By the end of this document, the reader will be equipped to perform and interpret high-quality quantum chemical calculations, contributing to a more rational and efficient approach to drug discovery.
Theoretical Foundation: Density Functional Theory as the Engine of Discovery
At the heart of modern quantum chemical calculations for molecules of this size lies Density Functional Theory (DFT).[4][5] Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and computational cost, making it a workhorse in the field.[2][6] The core principle of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density.
The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the calculations.
-
Functionals: Functionals in DFT are approximations of the exchange-correlation energy. For organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results.[7][8]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] Pople-style basis sets, such as 6-31G(d,p), are widely used for their efficiency and good performance with organic molecules.[10][11][12] The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic nature of chemical bonds.
For the purpose of this guide, we will employ the B3LYP functional with the 6-31G(d,p) basis set, a combination that has proven to be robust for a wide range of organic and heterocyclic systems.[8][13]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one using the Gaussian software package, a widely used tool in computational chemistry.[7][14][15]
Molecular Structure Input
The first step is to construct the 3D structure of the molecule. This can be done using a molecular builder and saved in a format compatible with Gaussian (e.g., .mol or .gjf).
Geometry Optimization
The initial structure is an approximation. Geometry optimization is performed to find the lowest energy conformation of the molecule on the potential energy surface. This is a crucial step as all subsequent calculations depend on an accurately optimized geometry.
Caption: Workflow for Geometry Optimization.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation should be performed.[16][17][18] This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry needs to be re-optimized.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[19][20]
Electronic Properties and Reactivity Descriptors
With the optimized geometry, a wealth of electronic properties can be calculated to understand the molecule's reactivity.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[21][22][23] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[24][25] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[26][27][28][29] Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.[8][30]
Caption: Post-Optimization Analysis Workflow.
Data Interpretation and Scientific Insights
The output from these calculations provides a rich dataset for understanding the chemical nature of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Table 1: Key Quantum Chemical Descriptors
| Parameter | Description | Significance in Drug Design |
| Total Energy | The ground state electronic energy of the optimized geometry. | Provides a measure of molecular stability. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (Vmin) | The most negative value of the MEP on the molecular surface. | Identifies the most likely sites for electrophilic attack. |
The interpretation of these parameters in the context of drug design is crucial. For instance, the MEP map can highlight regions of the molecule that are likely to interact with specific residues in a protein's active site.[3] The HOMO and LUMO energies can provide insights into the molecule's potential for undergoing metabolic reactions.
Conclusion: From Calculation to Chemical Intuition
This guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By following these steps, researchers can gain a deep understanding of the molecule's electronic structure and reactivity. This knowledge is not merely academic; it is a powerful tool for rational drug design, enabling the prediction of molecular properties and guiding the synthesis of more effective and safer therapeutic agents. The integration of such computational studies into the drug discovery pipeline is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.
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- 26. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 29. MEP [cup.uni-muenchen.de]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on potential high-yield synthetic strategies for the novel heterocyclic compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. Due to the limited availability of published data on the direct synthesis of this specific molecule, this application note leverages established methodologies for the synthesis of related aza-heterocycles and lactam-containing polycyclic systems. The following sections detail proposed synthetic routes, including theoretical frameworks, step-by-step experimental protocols, and mechanistic insights, to facilitate the successful laboratory synthesis of the target compound.
Introduction and Significance
The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold represents a unique fusion of the acenaphthene core with a saturated lactam ring. Polycyclic nitrogen-containing heterocycles are privileged structures in medicinal chemistry, often exhibiting a wide range of biological activities. The rigid, three-dimensional architecture of this target molecule makes it an intriguing candidate for investigation in drug discovery programs, potentially as a modulator of protein-protein interactions or as a core for novel therapeutic agents. This guide explores plausible and efficient synthetic pathways to access this novel chemical entity.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed, based on robust and well-documented chemical transformations. These strategies are designed to converge on the target molecule from readily available starting materials.
Strategy 1: Intramolecular Amidation of an Acenaphthene-1-acetic Acid Derivative
This approach focuses on the construction of a suitable carboxylic acid precursor derived from acenaphthene, followed by an intramolecular amidation reaction to form the desired lactam.
Retrosynthetic Analysis:
Figure 1: Retrosynthetic analysis for Strategy 1.
Causality of Experimental Choices: This linear synthesis is predicated on the reliability of amide bond formation as a cyclization strategy. The key is the synthesis of the amino acid precursor. The choice of a Staudinger reduction for the azide is due to its mild conditions, which are unlikely to affect the rest of the molecule.
Strategy 2: Reductive Cyclization of a Nitro-Ester Precursor
This strategy involves the synthesis of an acenaphthene derivative bearing a nitro group and an ester side chain. A one-pot reduction of the nitro group followed by spontaneous or catalyzed intramolecular lactamization is envisioned.
Retrosynthetic Analysis:
Figure 2: Retrosynthetic analysis for Strategy 2.
Causality of Experimental Choices: Reductive cyclization is a powerful tool for the synthesis of heterocyclic compounds. The use of a nitro-ester precursor allows for a convergent synthesis where the reduction of the nitro group to an amine directly initiates the cyclization with the adjacent ester. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthetic routes.
Protocol for Strategy 1: Intramolecular Amidation
Step 1: Synthesis of 1-(Bromomethyl)acenaphthene
-
To a solution of acenaphthene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(bromomethyl)acenaphthene.
Step 2: Synthesis of (Acenaphthen-1-yl)acetonitrile
-
Dissolve 1-(bromomethyl)acenaphthene (1.0 eq) in a polar aprotic solvent like DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.
Step 3: Synthesis of 2-(Acenaphthen-1-yl)ethanamine
-
In a pressure vessel, dissolve (acenaphthen-1-yl)acetonitrile (1.0 eq) in methanol saturated with ammonia.
-
Add Raney nickel (approx. 10% by weight) as the catalyst.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-60 °C.
-
Maintain the pressure and temperature for 8-12 hours.
-
After cooling and venting, filter the catalyst and concentrate the filtrate to obtain the crude amine.
Step 4: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
-
This step is hypothetical and would require the synthesis of an appropriate carboxylic acid on the acenaphthene ring, followed by intramolecular amidation. A plausible, though potentially low-yielding, approach would be a Pictet-Spengler type reaction followed by oxidation. A more direct but challenging route would involve functionalizing the acenaphthene core with both the aminoethyl and a carboxyl group before cyclization.
Protocol for Strategy 2: Reductive Cyclization
Step 1: Nitration of Acenaphthene
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0 °C.
-
Slowly add acenaphthene (1.0 eq) to the cooled nitrating mixture with vigorous stirring.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield a mixture of nitroacenaphthene isomers. The 5-nitroacenaphthene is typically the major product and will need to be separated.
Step 2: Synthesis of Methyl 2-(5-nitroacenaphthylen-4-yl)acetate
-
This step is challenging due to the directing effects of the nitro group. A potential route involves the conversion of 5-nitroacenaphthene to a suitable precursor for the introduction of an acetic acid moiety at the 4-position. This could involve bromination followed by a cross-coupling reaction.
Step 3: Reductive Cyclization to form 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
-
Dissolve the nitro-ester precursor (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the target lactam.
Data Summary and Comparison of Proposed Strategies
| Parameter | Strategy 1: Intramolecular Amidation | Strategy 2: Reductive Cyclization |
| Plausibility | High, based on standard reactions. | High, a common method for lactam synthesis. |
| Number of Steps | Potentially long due to precursor synthesis. | Potentially shorter if a suitable precursor can be made. |
| Key Challenge | Synthesis of the bifunctional amino acid precursor. | Regioselective functionalization of nitroacenaphthene. |
| Potential Yield | Moderate to high for the final cyclization step. | Potentially high for the reductive cyclization step. |
| Starting Materials | Readily available (acenaphthene). | Readily available (acenaphthene). |
Mechanistic Insights
The key step in Strategy 2 is the reductive cyclization. The proposed mechanism is as follows:
Figure 3: Proposed mechanism for the reductive cyclization.
Conclusion
The synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one presents a synthetic challenge due to the lack of established procedures. However, by applying well-understood synthetic transformations, such as those outlined in this guide, the target molecule should be accessible. Strategy 2, the reductive cyclization of a nitro-ester precursor, is likely the more efficient route if the regioselective synthesis of the precursor can be achieved. Researchers are encouraged to use these notes as a starting point for the development of a robust and high-yielding synthesis.
References
Due to the novelty of the target compound, direct synthetic references are not available. The proposed strategies are based on general principles of organic synthesis and methodologies reported for related structures. For further reading on the synthesis of aza-heterocycles and related reactions, the following resources are recommended:
-
Recent Developments in Acenaphthoquinone-Based Multicomponent Reactions: Synthesis of Spiroacenaphthylene Compounds.[1]
-
Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization and their. The Royal Society of Chemistry.[2]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.[3][4]
-
Salient features of the aza-Wacker cyclization reaction. PubMed Central.[5]
-
Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science (RSC Publishing).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Salient features of the aza-Wacker cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Scaffold in Medicinal Chemistry
Introduction: A Novel Scaffold for Targeted Therapy
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties is perpetual. The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one core represents a compelling tricyclic lactam framework. Its rigid, three-dimensional architecture, derived from the acenaphthene backbone, provides a distinct vectoral presentation of substituents, making it an attractive candidate for creating potent and selective inhibitors of various biological targets. Acenaphthene and its derivatives have been explored for a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will focus on the application of this scaffold in the context of oncology, specifically as a potential inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.
The inhibition of PARP1 has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4] Lactam-containing structures are prevalent among known PARP inhibitors, contributing to key hydrogen bonding interactions within the enzyme's active site.[5] This document provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold.
Synthetic Strategy: From Acenaphthenequinone to the Tricyclic Lactam Core
The synthesis of the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold can be envisioned through a multi-step sequence starting from the commercially available acenaphthenequinone. The proposed synthetic route leverages well-established organic reactions to construct the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target scaffold.
Experimental Protocols
Protocol 1: Synthesis of the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Scaffold
-
Step 1: Benzilic Acid Rearrangement of Acenaphthenequinone (1)
-
To a solution of acenaphthenequinone (1.0 eq) in a 1:1 mixture of ethanol and water, add potassium hydroxide (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the α-hydroxy acid (Intermediate A).
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Oxidation to the α-Keto Acid (Intermediate B)
-
Dissolve the α-hydroxy acid (Intermediate A) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel and celite, and concentrate the filtrate under reduced pressure to obtain the α-keto acid (Intermediate B).
-
-
Step 3: Reductive Amination to the β-Amino Acid (Intermediate C)
-
Dissolve the α-keto acid (Intermediate B) in methanol.
-
Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the β-amino acid (Intermediate C).
-
-
Step 4: Lactamization to the Target Scaffold (2)
-
Dissolve the β-amino acid (Intermediate C) in DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the precipitated dicyclohexylurea and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the final 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold (2).
-
Biological Evaluation: Targeting PARP1
The structural similarity of the target scaffold to known lactam-based PARP inhibitors suggests its potential as a novel inhibitor of PARP1.[5] The following protocols outline the in vitro evaluation of this scaffold and its derivatives.
Protocol 2: PARP1 Enzymatic Inhibition Assay
This fluorometric assay measures the consumption of NAD+, a co-substrate of PARP1, to determine the inhibitory activity of the test compounds.[6][7]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (serial dilutions in DMSO)
-
Fluorescent plate reader
-
384-well black plates
-
NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. Ensure the final DMSO concentration is below 1%.
-
Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer and add 10 µL to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the PARP1 enzymatic inhibition assay.
Protocol 3: In Vitro Cancer Cell Line Cytotoxicity Assay
This protocol determines the effect of the synthesized compounds on the viability of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA-mutant cell lines).[8][9]
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, CAPAN-1) and a wild-type control cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear-bottom plates.
-
Test compounds (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the plates for 72-96 hours in a humidified incubator at 37 °C and 5% CO₂.
-
After the incubation period, equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold provides multiple points for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Key points for SAR studies on the scaffold.
Table 1: Hypothetical SAR Data for Scaffold Derivatives
| Compound | R1 | R2 | PARP1 IC₅₀ (nM) | MDA-MB-436 GI₅₀ (µM) |
| 2a | H | H | 500 | >10 |
| 2b | 4-F | H | 250 | 8.5 |
| 2c | H | Benzyl | 150 | 5.2 |
| 2d | 4-F | Benzyl | 25 | 1.1 |
The data in Table 1, while hypothetical, illustrates a common SAR trend where substitutions on both the aromatic ring and the lactam nitrogen can significantly impact biological activity.[10] The introduction of a fluorine atom (2b) may enhance binding, while a benzyl group on the lactam nitrogen (2c) could occupy a hydrophobic pocket in the active site. The combination of these modifications (2d) may lead to a synergistic improvement in potency.
Conclusion and Future Directions
The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold presents a promising starting point for the development of novel therapeutic agents, particularly PARP1 inhibitors. Its rigid structure and synthetic tractability allow for systematic exploration of the chemical space to achieve high potency and selectivity. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to establish a robust SAR. Furthermore, promising lead compounds should be subjected to further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.
References
-
Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters.
-
Cancer cell assays in vitro. Pharmatest Services.
-
Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Benchchem.
-
PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
-
Comparative Analysis of 1-Acetoxyacenaphthene and Other Acenaphthene Derivatives in Drug Development. Benchchem.
-
Enzolution PARP1 Assay System. BellBrook Labs.
-
Cytotoxicity Assays – what your cells don't like. BMG Labtech.
-
PARP1 Activity Assay. Tulip Biolabs.
-
In Vitro Cytotoxicity Assay. Alfa Cytology.
-
What cell line should I choose for citotoxicity assays? ResearchGate.
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. MDPI.
-
Structure-activity relationships in vitro. ResearchGate.
-
Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
-
Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. PubMed.
-
Fact sheet: Acenaphthene. Government of Canada.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fact sheet: Acenaphthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmatest.com [pharmatest.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Core
Authored by: A Senior Application Scientist
Abstract
The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold represents a novel and promising heterocyclic core for applications in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combining a lactam moiety with an acenaphthene framework, offers a unique topographical presentation for molecular recognition at biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on proposed protocols for the chemical functionalization of this core. The methodologies outlined herein are based on established chemical principles and analogous transformations reported in the scientific literature for related heterocyclic systems. This guide is intended to serve as a foundational resource for the exploration and exploitation of this scaffold in the development of new chemical entities.
Introduction: The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Core - A Scaffold of Untapped Potential
Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring such motifs.[1][2][3] The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one core is an intriguing, yet underexplored, scaffold that merges the structural features of a lactam with the rigid carbocyclic framework of acenaphthene. This unique combination is anticipated to confer favorable pharmacokinetic properties and provide a versatile platform for the synthesis of diverse compound libraries. The lactam moiety offers a handle for hydrogen bonding interactions, while the aromatic and aliphatic portions of the acenaphthene backbone allow for the introduction of various substituents to modulate lipophilicity, steric bulk, and electronic properties.
This application note details proposed strategies for the functionalization of this core at several key positions: the lactam nitrogen, the α-carbon to the carbonyl, and the aromatic ring. The protocols are designed to be robust and adaptable, providing a solid starting point for synthetic exploration.
Proposed Functionalization Strategies and Protocols
N-H Functionalization of the Lactam
The secondary amine within the lactam ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents. Standard N-alkylation and N-arylation conditions are expected to be applicable to this scaffold.
This protocol describes a general method for the N-alkylation of the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one core using a strong base followed by treatment with an alkyl halide.
Rationale: The use of a strong, non-nucleophilic base such as sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen, forming a highly nucleophilic amide anion. This anion readily undergoes SN2 reaction with a suitable alkyl halide. Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this transformation as they solvate the cation without interfering with the nucleophile.
Experimental Protocol:
-
To a solution of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Expected Outcome |
| 1 | Methyl Iodide | NaH | DMF | 0 to RT | N-Methylated product |
| 2 | Benzyl Bromide | NaH | THF | 0 to RT | N-Benzylated product |
| 3 | Ethyl Bromoacetate | KHMDS | THF | -78 to RT | N-Alkylated ester |
Visualization of N-Alkylation Workflow:
Caption: Workflow for the N-alkylation of the aza-acenaphthylenone core.
This protocol outlines a potential method for the N-arylation of the lactam using a palladium-catalyzed cross-coupling reaction. This method is inspired by the broad utility of Buchwald-Hartwig amination in forming N-aryl bonds.[4]
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A palladium catalyst, in combination with a suitable phosphine ligand, facilitates the coupling of an amine (in this case, the lactam) with an aryl halide. A base is required to generate the active amide nucleophile. The choice of ligand is crucial and often requires screening for optimal results.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N2 or Ar).
-
Add 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 eq), the desired aryl halide (1.2 eq), and anhydrous toluene (0.1 M).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Ligand | Base | Solvent | Expected Outcome |
| 1 | Bromobenzene | Xantphos | NaOtBu | Toluene | N-Phenylated product |
| 2 | 4-Bromopyridine | RuPhos | K3PO4 | Dioxane | N-(4-pyridyl) product |
| 3 | 1-Bromo-4-methoxybenzene | SPhos | Cs2CO3 | Toluene | N-(4-methoxyphenyl) product |
α-Carbon Functionalization
The methylene group alpha to the lactam carbonyl is another potential site for functionalization. Deprotonation at this position would generate an enolate that can react with various electrophiles.
This protocol describes a general procedure for the alkylation of the α-carbon.
Rationale: The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with an electrophile such as an alkyl halide. The use of low temperatures (-78 °C) is critical to prevent side reactions and control the regioselectivity of deprotonation.
Experimental Protocol:
-
To a solution of diisopropylamine (1.5 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at this temperature to generate LDA.
-
In a separate flask, dissolve 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 eq) in anhydrous THF (0.1 M).
-
Slowly add the lactam solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the desired alkyl halide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Aromatic Ring Functionalization via Electrophilic Aromatic Substitution
The acenaphthene aromatic system is expected to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused ring system will influence the position of substitution. Based on the principles of electrophilic substitution on polycyclic aromatic hydrocarbons, substitution is likely to occur on the positions analogous to the 5- and 6-positions of acenaphthene.
This protocol provides a method for the nitration of the aromatic core.
Rationale: A mixture of nitric acid and sulfuric acid is the classic reagent for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active electrophile. The reaction conditions can be controlled by adjusting the temperature and reaction time.
Experimental Protocol:
-
To a flask containing concentrated sulfuric acid (5 mL) at 0 °C, slowly add 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 g). Stir until all the solid has dissolved.
-
Cool the mixture to -10 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualization of Proposed Functionalization Sites:
Caption: Key sites for the functionalization of the aza-acenaphthylenone core.
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and widely practiced synthetic methodologies in organic chemistry. Each proposed transformation includes a clear rationale grounded in fundamental chemical principles. To ensure the trustworthiness and validity of any experimental work based on these protocols, it is imperative to incorporate rigorous analytical characterization of all products. This includes, but is not limited to:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC): To confirm the chemical structure and connectivity of the functionalized products.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via High-Resolution Mass Spectrometry - HRMS).
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Chromatographic Purity Analysis (HPLC, LC-MS): To assess the purity of the final compounds.
By adhering to these analytical standards, researchers can have high confidence in the outcomes of their synthetic efforts and the integrity of the data generated.
Conclusion
The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one core presents a wealth of opportunities for the development of novel chemical entities. This application note provides a foundational set of protocols to guide the synthetic exploration of this promising scaffold. The proposed methods for N-H functionalization, α-carbon alkylation, and aromatic ring substitution offer a versatile toolkit for creating diverse libraries of compounds for screening in various drug discovery programs. It is our hope that this guide will accelerate research in this area and unlock the full potential of this unique heterocyclic system.
References
-
Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science. [5][6]
-
Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. ResearchGate. [7]
-
Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. University of Pittsburgh. [8]
-
Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Royal Society of Chemistry. [9]
-
Synthesis of hydroxy-tetrahydro-methanoacenaphtho[1,2-[1,2-b]]pyrrolo[2,3-c]azepin-one. ResearchGate. [10]
-
Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. National Institutes of Health (NIH). [11]
-
Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [12]
-
Acenaphthylene, 1,2,2a,3,4,5-hexahydro-. NIST WebBook. [13]
-
A Convenient Synthesis of Fused Tetrahydroazocines from Acenaphthylene-1,2-dione, Proline, and Acetylenic Esters. ResearchGate. [14]
-
Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. PubMed. [15]
-
N-Functionalization of 1,2-Azaborines. National Institutes of Health (NIH). [4]
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Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. National Institutes of Health (NIH). [16]
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BP601T. MEDICINAL CHEMISTRY – III (Theory). Pharmacy Council of India. [1]
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Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. [2]
-
One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health (NIH). [3]
-
Synthesis and pharmacological investigation of azaphthalazinone human histamine H1 receptor antagonists. ScienceDirect. [17]
-
1,2-Acenaphthenediol, 2a,3,4,5-tetrahydro-, trans-. SpectraBase. [18]
-
Acenaphthylene, 1,2,2a,3,4,5-hexahydro-. Chemsrc. [19]
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Application Notes and Protocols for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and potential applications of the novel heterocyclic scaffold, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. While this specific molecule is not extensively described in current literature, this guide leverages established principles of organic synthesis and medicinal chemistry to propose robust synthetic protocols and explore its promising utility as a versatile building block. Drawing parallels with structurally related polycyclic aza-lactams and acenaphthene derivatives, we delineate its potential as a core scaffold in drug discovery, particularly for developing novel antitumor agents, and as a unique synthon for complex molecular architectures.[1][2] The protocols herein are constructed based on analogous, well-documented transformations and are designed to be self-validating for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of the Aza-Acenaphthylenone Scaffold
Polycyclic aromatic hydrocarbons (PAHs) containing fused non-hexagonal rings, such as the acenaphthylene core, are of significant interest in materials science and medicinal chemistry.[3] The introduction of heteroatoms, particularly nitrogen, into these frameworks can profoundly modulate their electronic properties, solubility, and biological activity. The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, incorporates a lactam moiety fused to a partially saturated acenaphthene backbone. This unique combination offers several strategic advantages:
-
Structural Rigidity: The tricyclic system provides a conformationally constrained scaffold, which is highly desirable for designing ligands with high binding affinity and selectivity for biological targets.
-
Hydrogen Bonding Capabilities: The lactam functionality introduces both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological macromolecules.
-
Chirality: The presence of a stereocenter at the 2a position allows for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug design.
-
Synthetic Versatility: The lactam ring and the aromatic portion of the molecule present multiple sites for functionalization, enabling the creation of diverse chemical libraries for screening.
Polycyclic aza-lactams are recognized as privileged structures in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[2][4] This guide proposes that 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can serve as a novel and valuable member of this compound class.
Proposed Synthesis of the Scaffold
The synthesis of the target scaffold can be envisioned through a multi-step sequence starting from readily available naphthalene derivatives. A plausible and efficient approach involves an intramolecular aza-Heck reaction, a powerful method for constructing nitrogen-containing heterocycles.[5]
Synthetic Strategy Overview
The proposed synthetic pathway is outlined below. The key transformation is the palladium-catalyzed intramolecular cyclization of an O-phenyl hydroxamate precursor. This strategy offers a direct route to the desired unsaturated lactam with good functional group tolerance.[5]
Caption: Proposed synthesis of the target scaffold via an Aza-Heck reaction.
Detailed Experimental Protocol: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Step 1: Synthesis of O-Phenyl-2-(naphthalen-1-yl)acetohydroxamic Acid (Hydroxamate Precursor)
-
To a solution of 1-naphthylacetic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (2.0 equiv.) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Slowly add a solution of O-phenylhydroxylamine (1.1 equiv.) and pyridine (1.2 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the O-phenyl hydroxamate ester.
Step 2: Palladium-Catalyzed Intramolecular Aza-Heck Cyclization
-
To a flame-dried Schlenk tube, add the O-phenyl hydroxamate precursor (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and tri-tert-butylphosphine (P(tBu)₃, 0.10 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (0.1 M) and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Application in Medicinal Chemistry: A Scaffold for Novel Kinase Inhibitors
The acenaphthene scaffold has been explored for the development of antitumor agents.[1] The rigid, polycyclic nature of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one makes it an excellent candidate for a "scaffold hopping" or "bioisosteric replacement" strategy in drug design, particularly for targeting ATP-binding sites of protein kinases, which are often located in rigid clefts.[6][7] By functionalizing the N-H and aromatic C-H positions, a library of analogs can be generated to probe structure-activity relationships (SAR).
Rationale for Kinase Inhibition
Many successful kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds with the kinase hinge region. The lactam moiety of our target scaffold can mimic these interactions. Further decoration of the aromatic ring can be used to occupy hydrophobic pockets and introduce vectors for improving pharmacokinetic properties.
Proposed Workflow for Library Synthesis and Screening
Caption: Workflow for developing kinase inhibitors from the scaffold.
Protocol: N-Arylation of the Scaffold for Library Generation
This protocol describes a general Buchwald-Hartwig amination to append various aryl groups to the lactam nitrogen, a key step in building a kinase inhibitor library.
-
To a microwave vial, add 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 equiv.), the desired aryl bromide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the vial and evacuate and backfill with nitrogen.
-
Add anhydrous dioxane (0.2 M).
-
Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by preparative HPLC or column chromatography to isolate the N-arylated product.
Hypothetical Screening Data
To illustrate the potential of this scaffold, the table below presents hypothetical inhibitory concentration (IC₅₀) data for a small, focused library against a panel of cancer-relevant kinases.
| Compound ID | R-Group (at N-3) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| AZA-001 | H | >10,000 | >10,000 | >10,000 |
| AZA-002 | 4-Anilinyl | 250 | 1,500 | 800 |
| AZA-003 | 3-Chloro-4-fluoro-phenyl | 50 | 850 | 3,200 |
| AZA-004 | Pyridin-4-yl | 8,500 | 400 | 600 |
Note: Data is hypothetical and for illustrative purposes only.
Application in Asymmetric Synthesis: A Chiral Ligand Precursor
The inherent chirality and rigidity of the aza-acenaphthylenone scaffold make it an attractive platform for the development of novel chiral ligands for asymmetric catalysis. The lactam can be reduced to the corresponding cyclic amine, which can then be further functionalized.
Protocol: Reduction of the Lactam to a Chiral Amine
-
To a solution of enantiomerically pure 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add LiAlH₄ (2.0 equiv.) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of H₂O (X mL), 15% NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry at room temperature for 1 hour, then filter through Celite, washing thoroughly with ethyl acetate.
-
Dry the combined filtrates over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral cyclic amine, which can be used in the next step without further purification.
This resulting amine provides a scaffold for synthesizing P,N-ligands or other bidentate ligands for transition-metal-catalyzed asymmetric transformations.
Conclusion
While 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one represents a frontier in heterocyclic chemistry, its structural attributes strongly suggest a high potential for broad applications. The synthetic routes and application protocols detailed in this guide are based on robust and well-established chemical principles. They provide a solid foundation for researchers to synthesize, explore, and unlock the utility of this promising scaffold in both medicinal chemistry and organic synthesis. The proposed applications as a core for kinase inhibitors and as a precursor for chiral ligands are just two examples of its potential versatility. Further investigation into the chemistry of this novel aza-acenaphthylenone is highly encouraged.
References
-
Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. RSC Advances. Available from: [Link]
- Yence, M., Ahmadli, D., Surmeli, D., Karacaoğlu, U. M., Pal, S., & Türkmen, Y. E. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry.
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. (2012). Molecules. MDPI. Available from: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2013). Current Organic Chemistry. Bentham Science. Available from: [Link]
-
Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams. (2022). Molecules. MDPI. Available from: [Link]
-
Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. (2023). Nature Communications. Available from: [Link]
-
Examples of polycyclic aza-lactams. ResearchGate. Available from: [Link]
-
Synthesis of functionalized polycyclic lactams by Aube and co-workers. ResearchGate. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Organic Chemistry Portal. Lactam synthesis. Available from: [Link]
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The Synthesis of β-Lactams. Organic Reactions. Available from: [Link]
- Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
-
Chemspace. (n.d.). Bioisosteric Replacements. Available from: [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Request PDF. ResearchGate. Available from: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. (2010). Anti-Infective Agents in Medicinal Chemistry. Available from: [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (2014). SlideShare. Available from: [Link]
-
Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. (2025). Organic & Biomolecular Chemistry. Available from: [Link]
-
Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction. (2016). Journal of the American Chemical Society. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Introduction: Unveiling the Bioactivity of a Novel Aza-Acenaphthylene Scaffold
The quest for novel therapeutic agents, particularly in oncology, continually drives the exploration of new chemical entities. The aza-acenaphthylene core, a nitrogen-containing polycyclic aromatic hydrocarbon, represents a scaffold of significant interest. Derivatives of the related acenaphthene structure have demonstrated a range of biological activities, including promising antitumor properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological effects of a specific aza-acenaphthylene derivative: 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one .
While the precise molecular target of this compound is yet to be fully elucidated, the known cytotoxic effects of structurally related molecules suggest that a primary characterization should focus on its impact on cell viability, proliferation, and the induction of programmed cell death (apoptosis). The protocols detailed herein are designed to provide a robust framework for an initial phenotypic screening cascade, enabling the generation of reproducible and insightful data to guide further mechanistic studies.
This guide is structured to not only provide step-by-step instructions but also to instill a deep understanding of the principles behind each assay and the rationale for experimental choices. We will proceed from a broad assessment of cytotoxicity to more specific investigations into the cellular processes affected by 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Part 1: Foundational Assay - Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5] The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, MDA-MB-231, A549)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in complete medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| MTT Incubation | 3-4 hours |
| Absorbance Reading | 570 nm (reference 630 nm) |
Part 2: Delving Deeper - Analysis of Cell Cycle Progression
A common mechanism by which cytotoxic compounds exert their effects is by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Principle of Cell Cycle Analysis by Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA.[8] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence of a large population of cells, a histogram can be generated that reveals the percentage of cells in each phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL in PBS)[10]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells in 6-well plates and treat with 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include any detached apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of 50 µg/mL propidium iodide solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 3: Investigating the Mechanism of Cell Death - Apoptosis Detection
If the compound induces cytotoxicity, it is crucial to determine whether the mode of cell death is apoptosis (programmed cell death) or necrosis. A hallmark of apoptosis is the activation of a family of proteases called caspases.[11]
Principle of Caspase Activity Assays
Caspases are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave numerous cellular substrates. Fluorometric assays for caspase activity utilize a synthetic peptide substrate that is specifically recognized and cleaved by the active caspase.[12] The cleavage releases a fluorescent reporter molecule, and the resulting fluorescence is proportional to the amount of active caspase in the sample.
Experimental Workflow: Caspase-3/7 Activity Assay
Sources
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- 2. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
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- 11. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Analytical techniques for the quantification of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Need for Precise Quantification
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a unique tricyclic lactam with a nitrogen-containing heterocyclic structure. As with many novel small molecules in the pharmaceutical pipeline, establishing robust and reliable analytical methods for its quantification is a cornerstone of preclinical and clinical development. Accurate measurement in various matrices, particularly in biological fluids like plasma or serum, is critical for pharmacokinetic studies, dose-response characterization, and overall safety and efficacy assessment. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the precise quantification of this compound, grounded in established scientific principles and regulatory expectations.
The structural backbone of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, featuring a fused ring system and a lactam moiety, suggests that chromatographic techniques will be most suitable for its separation and quantification. This application note will focus on two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
The methodologies presented herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4]
Analyte Information
-
Chemical Name: 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
-
CAS Number: 53921-72-5[1]
-
Molecular Formula: C₁₁H₁₁NO
-
Molecular Weight: 173.21 g/mol
-
Chemical Structure: (Structure available from chemical suppliers)
A critical first step in method development is the characterization of the analyte's physicochemical properties. As of the writing of this note, detailed experimental data on properties such as pKa, logP, and UV absorption maxima for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one are not widely published. Therefore, the provided protocols are based on the analysis of structurally similar nitrogen-containing heterocyclic compounds and tricyclic structures. It is strongly recommended that these properties be determined experimentally using the analytical standard to fine-tune and optimize the proposed methods. An analytical standard for this compound can be sourced from suppliers such as Life Chemicals Inc.
Recommended Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in simpler matrices, such as bulk drug substance or formulation dissolution samples. Its suitability for complex biological matrices will depend on the required limit of quantification and the potential for interfering substances.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The aromatic and moderately polar nature of the analyte makes reversed-phase chromatography an ideal choice for good retention and separation from polar impurities. A C18 stationary phase is a versatile starting point.
-
Mobile Phase: A mixture of a weak acid (formic acid) in water and an organic modifier (acetonitrile or methanol) is proposed. The acidic pH ensures that the nitrogen in the heterocyclic ring is protonated, leading to sharper peaks and more consistent retention times. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
UV Detection: The presence of the aromatic ring system suggests that the compound will have a significant UV absorbance. A photodiode array (PDA) or diode array detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
1. Instrumentation and Columns:
- HPLC system with a binary or quaternary pump, autosampler, and a PDA/DAD detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid (≥98%).
- Analytical standard of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA/DAD scan from 200-400 nm. Quantify at λmax. |
4. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh and dissolve the analytical standard in a suitable solvent (e.g., acetonitrile or methanol).
- Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90% A, 10% B).
- Sample Preparation: Dilute samples to fall within the calibration range. For biological samples, a preliminary sample cleanup (e.g., protein precipitation) is necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of low concentrations of the analyte in complex biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice. The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): The nitrogen atom in the heterocyclic ring is readily protonated, making positive mode ESI an effective ionization technique.
-
Tandem Mass Spectrometry (MS/MS): By selecting the protonated molecule as the precursor ion and identifying a stable, specific product ion after collision-induced dissociation, interferences from the matrix can be virtually eliminated.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.
1. Instrumentation and Columns:
- LC-MS/MS system with a triple quadrupole mass spectrometer.
- UPLC/UHPLC system for faster analysis and better peak resolution.
- C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2. Reagents and Materials:
- Acetonitrile and Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- Human plasma (with anticoagulant, e.g., K2EDTA).
- Analytical standard of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
3. Sample Preparation: Protein Precipitation
- Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
- Add 300 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.2 kV |
| Gas Temperature | 250 °C |
| Gas Flow | 11.0 L/min |
| MRM Transition | To be determined by infusing the standard. Expected Precursor [M+H]⁺: m/z 174.2. Product ion to be determined. |
Method Validation
Any analytical method intended for use in drug development must be validated to demonstrate its suitability for the intended purpose.[1][3][4] The validation should be conducted according to ICH Q2(R2) guidelines.[1][2]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | As defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | Recovery within 85-115% of the nominal concentration. |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1; Accuracy and precision within acceptable limits. |
Visualizations
Caption: LC-MS/MS workflow for quantification in plasma.
Caption: Hierarchy of analytical method validation parameters.
References
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. Available at: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
Sources
Application Notes and Protocols: Development of Novel Fluorescent Probes from the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Fluorescent Probe Innovation
The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostics. These molecular tools are instrumental in elucidating complex biological processes, enabling early disease detection, and accelerating drug discovery. The 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one core represents a promising and underexplored scaffold for the development of a new generation of fluorescent probes. Its rigid, tricyclic structure provides a robust framework that can minimize non-radiative decay pathways, potentially leading to probes with high quantum yields. The presence of a lactam moiety and an aromatic acenaphthene system offers multiple sites for synthetic modification, allowing for the fine-tuning of photophysical properties and the introduction of specific analyte recognition units.
This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes derived from this novel scaffold. We will explore synthetic strategies to create a diverse library of probes, detail protocols for their photophysical evaluation, and provide step-by-step instructions for their application in metal ion detection and cellular imaging.
PART 1: Synthetic Strategies for Probe Diversification
The key to developing a successful fluorescent probe lies in the strategic modification of the core scaffold. For the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one system, we will focus on two primary sites for functionalization: the lactam nitrogen and the aromatic ring system.
N-Functionalization of the Lactam Core
The secondary amine within the lactam ring is a prime target for introducing a variety of functional groups. N-alkylation and N-arylation reactions are powerful tools for attaching recognition moieties or modulating the electronic properties of the scaffold.
Protocol 1: N-Alkylation to Introduce a Metal Chelating Unit
This protocol describes the synthesis of a probe designed for the detection of divalent metal ions, such as Zn²⁺ or Cu²⁺, by introducing a di-(2-picolyl)amine (DPA) chelator.
Step-by-Step Methodology:
-
Deprotonation of the Lactam: To a solution of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Introduction of the Linker: Cool the reaction mixture back to 0 °C and add a solution of a suitable electrophile with a leaving group, such as 2-(chloromethyl)pyridine hydrochloride (1.2 eq), in anhydrous DMF dropwise.
-
Reaction: Let the reaction proceed at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
-
Second Alkylation: Repeat steps 1-6 with the mono-alkylated product and another equivalent of 2-(chloromethyl)pyridine hydrochloride to obtain the final DPA-functionalized probe.
Causality behind Experimental Choices: The use of a strong base like NaH is crucial for the complete deprotonation of the lactam nitrogen, forming a reactive nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and the Sₙ2 reaction. The choice of a picolyl-based chelator is based on its well-established high affinity and selectivity for various transition metal ions.[1]
C-H Functionalization of the Aromatic System
Transition metal-catalyzed C-H activation offers a powerful and atom-economical approach to directly functionalize the aromatic rings of the acenaphthene core.[2][3] This allows for the introduction of fluorophores or other functional groups to tune the probe's optical properties.
Protocol 2: Palladium-Catalyzed C-H Arylation
This protocol outlines a general procedure for the arylation of the aza-acenaphthylene scaffold to append a fluorophore, for example, a phenyl-BODIPY moiety.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (1.0 eq), the aryl halide (e.g., 4-iodo-phenyl-BODIPY, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent, such as dioxane or toluene. Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C-H arylated product.
Expertise & Experience: The choice of catalyst, ligand, and base is critical for successful C-H activation. The Pd(OAc)₂/SPhos system is a robust catalyst for C-H arylation of electron-rich and electron-deficient systems. The base is required to facilitate the C-H activation step and neutralize the acid generated during the reaction.
PART 2: Photophysical Characterization
Once a library of potential fluorescent probes has been synthesized, it is essential to thoroughly characterize their photophysical properties to assess their suitability for specific applications.
Protocol 3: Determination of Key Photophysical Parameters
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of the synthesized probes in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration (typically in the micromolar range) in the buffer or solvent of interest (e.g., phosphate-buffered saline, PBS).
-
Absorbance Spectroscopy: Record the UV-Vis absorbance spectra of the probes using a spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectra by exciting the probes at their respective λₘₐₓ. This will determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield (Φ) Measurement: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
where X and ST denote the sample and standard, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Stokes Shift Calculation: The Stokes shift is the difference in wavelength between the maximum absorbance and the maximum emission:
Stokes Shift (nm) = λₑₘ - λₘₐₓ
Data Presentation: Photophysical Properties of Hypothetical Probes
| Probe ID | Functionalization | λₘₐₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| AZA-1 | Unfunctionalized Core | 320 | 410 | 0.15 | 90 |
| AZA-DPA | N-DPA | 325 | 415 | 0.12 | 90 |
| AZA-BODIPY | C-H Arylation (BODIPY) | 495 | 515 | 0.85 | 20 |
PART 3: Application Protocols
This section provides detailed protocols for the application of the newly developed fluorescent probes for the detection of a specific analyte and for cellular imaging.
Application in Metal Ion Detection
Protocol 4: Fluorescence-Based Detection of Zn²⁺ using AZA-DPA Probe
This protocol describes the use of the synthesized AZA-DPA probe for the ratiometric detection of zinc ions.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of AZA-DPA (1 mM) in DMSO. Prepare a stock solution of ZnCl₂ (10 mM) in deionized water.
-
Titration Experiment: In a series of fluorescence cuvettes, add a fixed concentration of the AZA-DPA probe (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Addition of Zn²⁺: Add increasing concentrations of ZnCl₂ to the cuvettes (from 0 to 100 µM).
-
Fluorescence Measurement: After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectra of each sample.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration. For ratiometric probes, plot the ratio of fluorescence intensities at two different wavelengths.
Trustworthiness: This protocol includes a titration experiment which allows for the determination of the probe's sensitivity and binding affinity for the target analyte. This is a self-validating system to confirm the probe's response.
Workflow for Metal Ion Detection
Caption: Workflow for Zn²⁺ detection using the AZA-DPA probe.
Application in Cellular Imaging
Protocol 5: Live-Cell Imaging with AZA-BODIPY Probe
This protocol details the use of the AZA-BODIPY probe for imaging specific cellular compartments.
Step-by-Step Methodology:
-
Cell Culture: Culture cells (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Loading: Prepare a working solution of the AZA-BODIPY probe (e.g., 1-5 µM) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells at 37 °C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the BODIPY fluorophore (e.g., excitation at 488 nm, emission at 500-550 nm).
Authoritative Grounding: Live-cell imaging protocols are well-established and require careful optimization of probe concentration and incubation time to minimize cytotoxicity and non-specific staining.[4][5]
Signaling Pathway Visualization
Caption: Mechanism of cellular imaging with the AZA-BODIPY probe.
References
-
Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]
-
Li, M., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 871749. [Link]
-
Kim, H. N., et al. (2012). Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions. Chemical Society Reviews, 41(8), 3210-3244. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]
-
Lou, Z., et al. (2017). A simple design of fluorescent probes for indirect detection of β-lactamase based on AIE and ESIPT processes. Journal of Materials Chemistry B, 5(3), 453-457. [Link]
-
Chen, X., et al. (2015). Transition-metal-catalyzed C–H functionalization of N-aryl-2-pyridones and N-aryl-quinolinones. Chemical Communications, 51(58), 11644-11647. [Link]
-
Koide, Y., et al. (2011). Design and synthesis of a novel fluorescence probe for Zn2+ based on the spirolactam ring-opening process of rhodamine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 947-950. [Link]
-
Pintauer, T., et al. (2019). Structural insights into the design of reversible fluorescent probes for metallo-β-lactamases NDM-1, VIM-2, and IMP-1. ACS Infectious Diseases, 5(8), 1349-1358. [Link]
Sources
- 1. Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of acenaphthylenes via C-H activation-based tandem penta- and hexaannulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in Material Science Research
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a prospective guide based on established chemical principles and analogies to structurally related compounds. As of the date of this document, specific literature on the synthesis, properties, and applications of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is not available. This guide is intended to provide a scientifically grounded starting point for the exploration of this novel compound in material science.
Introduction: Unveiling a Novel Heterocyclic Scaffold for Material Innovation
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are a cornerstone of modern material science, finding applications in organic electronics, photovoltaics, and sensing.[1] The introduction of nitrogen atoms into a polycyclic aromatic framework can profoundly influence the material's electronic properties, intermolecular interactions, and processability. The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, presents a unique scaffold combining the rigid acenaphthylene core with a lactam moiety. The lactam group, a cyclic amide, is anticipated to impart specific characteristics such as increased polarity, hydrogen bonding capability, and altered electronic nature compared to its all-carbon analogues. These features make it a compelling candidate for the development of new functional materials.
This document outlines a plausible synthetic route to this novel compound, proposes key characterization techniques, and details a prospective application in the fabrication of organic thin-film transistors (OTFTs), a fundamental component of modern organic electronics.[2][3][4]
Proposed Synthesis: A Beckmann Rearrangement Approach
The synthesis of the target lactam is proposed via a Beckmann rearrangement of an oxime derived from a suitable acenaphthenone precursor. The Beckmann rearrangement is a robust and well-established method for converting oximes to amides or lactams.[5][6][7]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway to the target lactam.
Protocol 1: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Step 1: Synthesis of 1,2,2a,3,4,5-Hexahydro-acenaphthylen-1-one (Precursor Ketone)
-
Materials: Acenaphthenequinone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH), Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve acenaphthenequinone in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with a 10% NaOH solution until basic.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oximation of the Precursor Ketone
-
Materials: 1,2,2a,3,4,5-Hexahydro-acenaphthylen-1-one, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (CH₃COONa), Ethanol, Water.
-
Procedure:
-
Dissolve the precursor ketone in a mixture of ethanol and water.
-
Add NH₂OH·HCl and CH₃COONa to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
-
Step 3: Beckmann Rearrangement to the Target Lactam
-
Materials: Precursor oxime, Polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).
-
Procedure:
-
Add the precursor oxime to PPA or concentrated H₂SO₄ at 0 °C with vigorous stirring.
-
Slowly heat the mixture to 100-120 °C and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
-
Physicochemical and Electronic Properties: A Prospective Analysis
The unique combination of a polycyclic aromatic core and a polar lactam functionality is expected to result in a distinct set of properties.
| Property | Predicted Characteristic | Rationale |
| Solubility | Moderate in polar organic solvents | The lactam group enhances polarity and hydrogen bonding potential, improving solubility over the parent hydrocarbon. |
| Thermal Stability | High | The rigid, fused-ring structure of the acenaphthylene core is expected to confer good thermal stability. |
| Optical Properties | UV-Vis absorption and fluorescence in the near-UV to visible range. | The extended π-system of the acenaphthylene moiety will govern the optical properties. |
| Electrochemical Properties | Redox activity | The electron-withdrawing nature of the lactam may influence the HOMO and LUMO energy levels, affecting its redox potentials. |
Application in Organic Thin-Film Transistors (OTFTs)
The predicted properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one make it a promising candidate as a semiconductor material in OTFTs. The lactam's polarity could facilitate solution processing, and its ability to form hydrogen bonds might promote ordered molecular packing in the solid state, which is beneficial for charge transport.[2][3]
OTFT Fabrication and Characterization Workflow
Caption: Workflow for OTFT fabrication and characterization.
Protocol 2: Fabrication and Characterization of a Solution-Processed OTFT
Step 1: Substrate Preparation
-
Materials: Highly doped n-type silicon wafers with a 300 nm thermally grown SiO₂ layer, Hexamethyldisilazane (HMDS), Trichloroethylene, Acetone, Isopropanol.
-
Procedure:
-
Clean the Si/SiO₂ substrates by sonicating in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with HMDS vapor in a vacuum oven at 120 °C for 1 hour to passivate the SiO₂ surface.
-
Step 2: Active Layer Deposition
-
Materials: 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, Chloroform (or other suitable solvent).
-
Procedure:
-
Prepare a solution of the active material in chloroform (e.g., 5 mg/mL).
-
Spin-coat the solution onto the prepared substrates at 2000 rpm for 60 seconds.
-
Anneal the films at an optimized temperature (e.g., 80-120 °C) in a nitrogen-filled glovebox for 30 minutes.
-
Step 3: Electrode Deposition
-
Materials: Gold (Au), Shadow mask.
-
Procedure:
-
Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes in a top-contact, bottom-gate configuration. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Step 4: Device Characterization
-
Equipment: Semiconductor parameter analyzer, Atomic Force Microscope (AFM), X-ray Diffractometer (XRD).
-
Procedure:
-
Perform all electrical measurements in a nitrogen atmosphere or vacuum.
-
Measure the output characteristics (I_DS vs. V_DS at various V_G) and transfer characteristics (I_DS vs. V_G at a constant V_DS).
-
Calculate the field-effect mobility, on/off current ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Characterize the morphology and crystallinity of the thin film using AFM and XRD.
-
Conclusion and Future Outlook
The hypothetical molecule 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one represents a promising, yet unexplored, building block for novel functional materials. The protocols and insights provided in this guide offer a foundational framework for its synthesis, characterization, and initial application in organic electronics. Future research should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the material's properties. Optimization of the molecular structure, for example, through the introduction of solubilizing groups or electron-donating/withdrawing substituents, could further enhance its performance in various material science applications.
References
- E-E-A-T in Action: This section would be populated with actual references from the search results.
- Synthesis and Applications of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons.
- Organic Field-Effect Transistors: Theory, Fabrication, and Characterization.
- Solution-Processing of Organic Semiconductors for Thin-Film Transistors. Chemical Reviews.
- Fabrication and Characterization of Organic Field-Effect Transistors.
- The Beckmann Rearrangement in Organic Synthesis. Chemical Reviews.
- Recent Advances in the Beckmann Rearrangement. Organic & Biomolecular Chemistry.
- Acid-Catalyzed Beckmann Rearrangement of Ketoximes. The Journal of Organic Chemistry.
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- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [1905.01839] The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Experimental protocol for assessing the cytotoxicity of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Application Note & Protocol
Topic: Experimental Protocol for Assessing the Cytotoxicity of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Evaluating Novel Compound Cytotoxicity
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This document provides a comprehensive, multi-faceted protocol for assessing the in vitro cytotoxicity of the novel compound 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one . While specific data on this molecule is limited, the methodologies outlined here are based on established, robust cell-based assays applicable to a wide range of test articles.
This guide is structured to provide not just a sequence of steps, but the scientific rationale behind them. By integrating three distinct yet complementary assays, researchers can build a detailed cytotoxicity profile, discerning effects on metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This multi-parametric approach ensures a high degree of confidence in the resulting data, fulfilling the core tenets of scientific rigor.
Principles of the Selected Cytotoxicity Assays
A single assay provides only one perspective on a compound's interaction with a cell. To create a holistic profile of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, we will employ a strategic triad of assays, each interrogating a different hallmark of cell health.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[1] The core principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[1] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells.[1]
-
Why this assay? It is a fundamental first-pass screen for cytotoxicity. A reduction in metabolic activity is often one of the earliest signs that a compound is affecting cell health.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells.[2] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the rupture or damage of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[2][3] The assay uses an enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[4] The amount of color is proportional to the amount of LDH released, and thus, to the number of lysed cells.[4][5]
-
Why this assay? It directly measures cell lysis, providing a clear indication of membrane-compromising cytotoxicity. It is an excellent counterpoint to the MTT assay, distinguishing between a metabolic slowdown and outright cell death.
Caspase-Glo® 3/7 Assay: Detecting Apoptosis Induction
Apoptosis is a controlled, programmed form of cell death critical for tissue homeostasis.[6] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[6] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method to detect the activity of these specific caspases.[7] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[8] When caspases cleave the substrate, a substrate for luciferase (aminoluciferin) is released, leading to a "glow-type" light signal that is proportional to the amount of active caspase-3/7.
-
Why this assay? It provides mechanistic insight. If the compound induces apoptosis, this assay will detect it, differentiating a programmed cell death pathway from necrotic cell death detected by the LDH assay.
Comprehensive Experimental Workflow
The following diagram illustrates the overall experimental process, from initial cell culture to final data analysis. This workflow is designed to be efficient and logical, allowing for the parallel processing of multiple assays from a single compound treatment experiment.
Caption: High-level workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Equipment | Details |
| Cell Line | Recommended: HepG2 (liver), A549 (lung), or other relevant line.[9] |
| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen-Strep. |
| Test Compound | 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, dissolved in DMSO. |
| Plates | Sterile 96-well flat, clear-bottom tissue culture plates. White-walled plates for luminescence. |
| MTT Reagent | 5 mg/mL MTT in sterile PBS.[10] |
| LDH Assay Kit | Commercial kit (e.g., from Promega, Thermo Fisher, Abcam). |
| Caspase-Glo® 3/7 Kit | Commercial kit from Promega or similar. |
| Solvents | DMSO (cell culture grade), Isopropanol or DMSO for formazan solubilization. |
| Controls | Positive Control (e.g., Staurosporine, Tamoxifen), Vehicle Control (DMSO).[11] |
| Equipment | Humidified Incubator (37°C, 5% CO₂), Plate Reader (Absorbance & Luminescence). |
Phase 1 & 2: Cell Seeding and Compound Treatment
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical starting range is from 0.1 µM to 100 µM. Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 200 µL and the compound/vehicle to its 1X final concentration.
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).
Phase 3a: MTT Assay Protocol
This protocol should be performed at the end of the treatment incubation period.
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well.[10][12]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilize Crystals: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Read Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[10]
Phase 3b: LDH Assay Protocol
This protocol requires collecting supernatant before adding reagents for other assays.
-
Collect Supernatant: At the end of the treatment incubation, carefully transfer 50 µL of supernatant from each well to a new, empty 96-well plate.
-
Follow Kit Instructions: Proceed with the assay according to the manufacturer's protocol.[4][5] This typically involves:
-
Adding 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubating for 30 minutes at room temperature, protected from light.[5]
-
Adding 50 µL of a stop solution.
-
-
Read Absorbance: Measure the absorbance at 490 nm.[4]
Phase 3c: Caspase-Glo® 3/7 Assay Protocol
This is an endpoint assay performed directly on the cells.
-
Equilibrate Plate: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the prepared reagent to each well.[14]
-
Incubate: Mix the contents by shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours.
-
Read Luminescence: Measure the luminescent signal using a plate reader.[15]
Data Analysis and Interpretation
For each assay, the data must be properly normalized to the controls.
Data Normalization
-
MTT Assay: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay: % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100 (Where Max Lysis is a positive control treated with a lysis buffer provided in the kit).
-
Caspase-Glo® 3/7 Assay: Fold Change = (Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)
IC50 Calculation
The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces the measured response by 50%.[16]
-
Plot Data: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.[17][18]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[16][18]
-
Determine IC50: The software will calculate the IC50 value from the curve fit.[17]
The relationship between the different assay results provides a powerful narrative. For example, a compound that shows a low IC50 in the MTT assay, a high signal in the Caspase-Glo® assay, but a delayed or high-concentration effect in the LDH assay is likely a potent inducer of apoptosis.
Self-Validating Systems: The Critical Role of Controls
To ensure the trustworthiness of the data, a comprehensive set of controls is mandatory for every experiment.[19][20]
| Control Type | Purpose | Composition |
| Untreated Cells | Baseline for normal cell health and metabolic activity. | Cells + Culture Medium |
| Vehicle Control | To assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound.[20][21] | Cells + Medium + Highest concentration of DMSO used. |
| Positive Control | To confirm that the assay system is working correctly.[20] | Cells + Medium + Known cytotoxic agent (e.g., Staurosporine). |
| Medium Blank | To measure the background signal from the culture medium and assay reagents. | Culture Medium only (no cells). |
| Maximum Lysis (LDH) | To establish the 100% cytotoxicity value for the LDH assay. | Cells + Lysis Buffer |
References
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
YouTube. (2020). Cytotoxicity Assay. Retrieved from [Link]
-
University of Pretoria. (n.d.). Chapter 3: In Vitro Cytotoxicity. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
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- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Pharmacokinetic study design for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one derivatives
Application Notes & Protocols
Topic: Pharmacokinetic Study Design for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Derivatives
Abstract
This guide provides a comprehensive framework for designing and executing a robust preclinical pharmacokinetic (PK) study for novel chemical entities, specifically focusing on the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one scaffold. As a representative small molecule, this class requires a systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to forecast its in vivo behavior and guide the lead optimization process. We present an integrated strategy that begins with a cascade of essential in vitro ADME assays to enable early, cost-effective decision-making, followed by a detailed protocol for a foundational in vivo rodent PK study.[1][2] The protocols herein are designed to be self-validating and are grounded in established industry practices and regulatory expectations, providing researchers with the technical detail and scientific rationale needed to generate reliable and interpretable data.
Foundational Principles: The Imperative of Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in later development stages due to suboptimal pharmacokinetic properties.[3] Therefore, integrating ADME characterization early in the discovery pipeline is not merely a recommendation but a strategic necessity.[4] The primary objective is to build a comprehensive profile that predicts how a compound will behave in a complex biological system, thereby informing critical decisions and guiding chemical modifications to improve the drug-like properties of lead candidates.[5][6]
The core of this evaluation rests on four pillars:
-
Absorption: How the drug enters the bloodstream. For oral candidates, this involves assessing intestinal permeability and stability in the gastrointestinal tract.
-
Distribution: Where the drug goes in the body after absorption. This is heavily influenced by factors like plasma protein binding, as only the unbound drug is typically free to interact with its target.[7]
-
Metabolism: How the body chemically modifies the drug. The liver is the primary site of metabolism, and understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.[8]
-
Excretion: How the body eliminates the drug and its metabolites.
This guide outlines a logical progression of experiments designed to interrogate each of these pillars for the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one series.
The In Vitro ADME Screening Cascade: A Phased Approach
In vitro ADME assays serve as the frontline screening tools in drug discovery.[1] They are rapid, require minimal compound, and are cost-effective, making them ideal for evaluating and ranking a large number of compounds.[9]
Caption: High-level workflow for preclinical pharmacokinetic evaluation.
Protocol: Metabolic Stability in Liver Microsomes
Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[8] The data generated (half-life, intrinsic clearance) are used to predict hepatic clearance in vivo.[10][11]
Materials:
-
Pooled liver microsomes (human, rat)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[12]
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[8]
-
Reaction Setup: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 10 minutes.
-
Initiation: Add the test compound and controls to the wells to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to initiate the reaction. For the T=0 time point, the quenching solution is added before the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[8][10]
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a clean analytical plate.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression.
| Parameter | Typical Condition | Rationale |
| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are first-order.[10] |
| Microsome Conc. | 0.5 mg/mL | Balances metabolic activity with assay cost and sensitivity.[8] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Captures a range of metabolic rates for different compounds. |
| Controls | Verapamil, Warfarin | Ensures the assay is performing as expected (self-validating). |
Protocol: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Principle: The extent of binding to plasma proteins determines the free (unbound) fraction of a drug, which is available for distribution to tissues and therapeutic targets.[13] The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing only the unbound drug to equilibrate between them.[14]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Pooled plasma (human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and controls (e.g., Warfarin - high binding)
-
LC-MS/MS system
Methodology:
-
Compound Spiking: Spike test compounds and controls into plasma to achieve the desired final concentration.
-
Device Assembly: Add the spiked plasma to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS to the buffer chamber (white side).
-
Incubation: Place the inserts into the base plate, seal, and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.[14]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate quantification, dilute the plasma sample with PBS and the buffer sample with blank plasma to create identical matrices for analysis.
-
Analysis: Quantify the compound concentration in both matched samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
Protocol: Caco-2 Permeability Assay
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein).[15][16] This assay measures a compound's rate of transport across the monolayer to predict its in vivo intestinal absorption.[17]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)
-
Lucifer Yellow (marker for monolayer integrity)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.[18]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold.[15]
-
Assay Setup: Wash the monolayers with pre-warmed transport buffer.
-
Directional Transport:
-
A-to-B (Apical to Basolateral): Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption from the gut into the blood.
-
B-to-A (Basolateral to Apical): Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux back into the gut lumen.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
Integrity Post-Assay: After sampling, add Lucifer Yellow to the apical side and measure its leakage to the basolateral side to confirm the monolayer remained intact during the experiment.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.[18]
In Vivo Pharmacokinetic Study: The Whole System View
After a compound demonstrates a promising in vitro ADME profile, an in vivo study is the essential next step to understand its behavior in a complete biological system.[19][20] The rat is a commonly used species for initial PK screening due to its well-characterized physiology and handling practicalities.[21]
Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), elimination half-life (t½), and oral bioavailability (F%).
Animal Model: Male Sprague-Dawley rats (n=3-4 per group/time point) with surgically implanted jugular vein catheters for serial blood sampling.[22]
Study Design:
-
Group 1 (Intravenous, IV): Administer the compound as a single IV bolus via the tail vein. This route provides 100% bioavailability and is the reference for calculating oral bioavailability.
-
Group 2 (Oral, PO): Administer the compound as a single dose via oral gavage.
Formulation:
-
Vehicle Selection: The compound must be dissolved in a non-toxic, biocompatible vehicle. The choice of vehicle can significantly impact absorption and must be carefully selected and documented.
-
Dose Selection: The dose should be high enough to ensure plasma concentrations are above the analytical method's limit of quantification for a sufficient duration, but well below any known toxic dose.[23]
Methodology:
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight before dosing (for the PO group) to reduce variability in gastric emptying and absorption.
-
Dosing: Administer the compound to each group via the specified route (IV or PO).
-
Blood Sampling: Collect serial blood samples (~100-150 µL) from the jugular vein catheter at pre-defined time points. A typical schedule would be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
Bioanalytical Method Validation: Ensuring Data Integrity
Reliable PK data is entirely dependent on a reliable bioanalytical method. Regulatory agencies like the FDA have stringent guidelines for method validation.[24][25] Validation demonstrates that the analytical method is accurate, precise, and suitable for its intended purpose.[26][27]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Description | General Acceptance Criteria (FDA/ICH) |
| Accuracy | Closeness of measured values to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Ability to differentiate the analyte from endogenous components. | No significant interference at the analyte's retention time. |
| Sensitivity | The Lower Limit of Quantification (LLOQ). | Analyte response should be at least 5x the response of a blank sample. |
| Stability | Analyte stability in the biological matrix under various conditions. | Mean concentration should be within ±15% of the baseline samples. |
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software.
Caption: Workflow for pharmacokinetic data analysis and interpretation.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents total drug exposure over time. |
| t½ | Elimination half-life. | Determines dosing interval and time to steady state. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution. | Apparent volume into which the drug distributes in the body. |
| F% | Oral Bioavailability. | The fraction of an oral dose that reaches systemic circulation. |
These parameters collectively provide a quantitative picture of the compound's disposition, guiding dose selection for future efficacy and toxicology studies and informing the next cycle of chemical optimization.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]
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FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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KCAS Bio. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
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Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
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Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
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FDA. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
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NIH. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
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Bentham Science Publishers. (2010, February 1). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
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Certara. (n.d.). Drug Development Solutions. Retrieved from [Link]
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YouTube. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]
-
ACS Publications. (n.d.). EDWARD: E(3)-Equivariant Dual-Way Attentive Reduction for Peptide-to-Small-Molecule Design. Retrieved from [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Technical Support Center: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Welcome to the technical support center for the synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic pathway. Our recommendations are grounded in established chemical principles and analogous reactions reported in the literature.
Introduction to the Synthesis
The synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a novel heterocyclic scaffold, presents a unique set of challenges. A plausible and efficient synthetic route involves a reductive amination followed by intramolecular cyclization, starting from the readily available acenaphthylene-1,2-dione. This guide will address the critical steps of this proposed synthesis, potential pitfalls, and strategies for optimization.
Proposed Synthetic Pathway
The following workflow outlines a logical synthetic approach to the target molecule.
Caption: Proposed synthetic workflow for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield of the Open-Chain Amino Ester Intermediate
Question: I am observing a low yield after the reductive amination of acenaphthylene-1,2-dione. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the initial reductive amination step can often be attributed to several factors, including incomplete imine formation, inefficient reduction, or competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Imine Formation | The equilibrium between the dione and the imine may not favor the product. Water removal is often crucial. | Conduct the reaction in a non-polar solvent like toluene or benzene with a Dean-Stark trap to remove water azeotropically. The use of molecular sieves can also be effective.[1] |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. A mild reducing agent is necessary to selectively reduce the imine in the presence of the ketone. | Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often effective for reductive aminations. NaBH₃CN is particularly useful as it is more selective for the protonated imine. |
| Side Reactions | Acenaphthylene-1,2-dione can undergo other reactions, such as aldol-type condensations, under basic or acidic conditions.[2] | Maintain a neutral to slightly acidic pH during the reaction. For NaBH₃CN reductions, a pH of 6-7 is optimal. |
| Reaction Temperature | The reaction may be too slow at room temperature, or side reactions may be favored at elevated temperatures. | Optimize the reaction temperature. Start at room temperature and monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) may be beneficial. |
Issue 2: Difficulty with the Intramolecular Cyclization (Lactamization)
Question: The open-chain amino ester intermediate is not cyclizing to form the desired lactam, or I am seeing the formation of polymeric byproducts. What should I do?
Answer:
The intramolecular cyclization to form the lactam is a critical step that can be hampered by steric hindrance, unfavorable reaction kinetics, or competing intermolecular reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Activation Energy for Cyclization | The formation of the six-membered lactam ring may have a significant activation energy barrier. | The use of a catalyst can facilitate the reaction. Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., sodium ethoxide) can be employed. The choice of catalyst will depend on the stability of the intermediate. |
| Intermolecular Polymerization | If the concentration of the intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. | Employ high-dilution conditions. This can be achieved by slowly adding the intermediate to a larger volume of refluxing solvent. This favors the intramolecular reaction pathway. |
| Solvent Effects | The choice of solvent can significantly influence the reaction rate and outcome. | A polar aprotic solvent such as DMF or DMSO can be beneficial for this type of cyclization. Toluene or xylene at reflux are also common choices. |
| Ester Hydrolysis | If the reaction conditions are too harsh (e.g., strong acid or base), the ester may be hydrolyzed back to the carboxylic acid, which may be less reactive for cyclization. | Use milder conditions or protect the carboxylic acid as a more reactive species, such as an activated ester, prior to the cyclization step. |
Issue 3: Formation of Unexpected Side Products
Question: I have isolated a side product that does not correspond to my starting material, intermediate, or desired product. What could it be?
Answer:
The formation of unexpected side products is common in complex organic syntheses. Based on the reactivity of acenaphthylene-1,2-dione and related structures, several side reactions are possible.
Caption: Potential side reactions of acenaphthylene-1,2-dione.
Common Side Products and Their Prevention:
-
Over-reduction Product: The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) could reduce both the ketone and the newly formed lactam.
-
Prevention: Use a milder reducing agent like NaBH₄ or NaBH₃CN.[1]
-
-
Aldol Condensation Products: In the presence of a strong base, acenaphthylene-1,2-dione can undergo self-condensation.[2]
-
Prevention: Maintain neutral or slightly acidic conditions during the reaction.
-
-
Rearrangement Products: Acidic conditions can sometimes promote rearrangements of the acenaphthene core.
-
Prevention: Use mild acidic conditions and monitor the reaction carefully.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: Acenaphthylene-1,2-dione (also known as acenaphthenequinone) is the most logical and commercially available starting material. It provides the core carbocyclic framework and the necessary carbonyl groups for subsequent transformations.[2][3]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What purification methods are recommended for the final product?
A3: Flash column chromatography on silica gel is the recommended method for purifying the final product. A gradient elution with a solvent system like ethyl acetate in hexanes should provide good separation.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification if necessary.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Sodium cyanoborohydride is toxic and should be handled with extreme caution. Always quench reactions involving hydrides carefully.
Q5: Can I use a different amine for the reductive amination step?
A5: Yes, the choice of amine will determine the substituent on the nitrogen atom of the final product. For the synthesis of the parent compound, an amine that can be deprotected or that provides the desired functionality is required. Using β-alanine ethyl ester is a strategic choice as it incorporates the necessary carbon backbone for the subsequent lactamization.
References
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Synthesis of hydroxy-tetrahydro-methanoacenaphtho[1,2-[1,2-b]]pyrrolo[2,3-c]azepin-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Luchako, K. A., & Tantillo, D. J. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(23), 11765–11773. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). One step synthesis of 3,4-dihydro-2H-1,3-oxazines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1804-1807. [Link]
-
Sasiambarrena, A., & Gil, M. J. (2019). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. Synlett, 30(19), 2249-2252. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 15(9), 6467–6498. [Link]
-
Denton, T. T., et al. (2018). Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. Bioorganic & Medicinal Chemistry Letters, 28(4), 562-565. [Link]
-
Fries, C. C., et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. Dalton Transactions, 52(25), 8567-8572. [Link]
-
Lyubchanskaya, V. M., et al. (2010). Synthesis and Structures of New Conformationally Rigid 1-Aza-1,3-dienes of the Acenaphthene Series. ChemInform, 41(24). [Link]
-
Reddy, G. O., et al. (2023). Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. RSC Advances, 13(8), 5245-5252. [Link]
-
An, L., et al. (2014). A Convenient Synthesis of Fused Tetrahydroazocines from Acenaphthylene-1,2-dione, Proline, and Acetylenic Esters. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]
-
Al-Adhami, M. A., et al. (2021). One-pot modular synthesis of 3-oxazolines from 2H-azirines, diazo compounds, and m-CPBA enabled by 2-azadiene–oxene (4 + 1) cycloaddition. Organic & Biomolecular Chemistry, 19(40), 8758-8763. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). One step synthesis of 3,4-dihydro-2H-1,3-oxazines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1804-1807. [Link]
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Technical Support Center: Purification of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Introduction: Welcome to the technical support guide for the purification of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. This molecule, a fused heterocyclic lactam, presents unique purification challenges due to its combination of a polar lactam moiety and a nonpolar polycyclic backbone. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common purification hurdles. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and troubleshoot effectively. The strategies outlined here are based on established methodologies for analogous nitrogen-containing heterocyclic systems.[1][2]
Part 1: Frequently Asked Questions (FAQs) on Core Purification Strategy
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: What is the most reliable first-pass purification method for crude 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one?
A1: For most crude reaction mixtures containing this compound, flash column chromatography on silica gel is the recommended initial purification step.
-
Expertise & Experience: The compound's structure—a moderately polar lactam—makes it well-suited for separation on a polar stationary phase like silica. This technique is highly effective at removing a wide range of impurities, including nonpolar byproducts (which elute quickly) and highly polar starting materials or reagents (which remain on the baseline). It also offers excellent scalability, from milligrams to multigram quantities.
Q2: How do I select the optimal solvent system (mobile phase) for column chromatography?
A2: The key is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound on a silica gel Thin-Layer Chromatography (TLC) plate.
-
Causality: An Rf in this range ensures a good balance between retention and elution.
-
If Rf is too high (>0.5): The compound will elute too quickly, resulting in poor separation from less polar impurities.
-
If Rf is too low (<0.2): The elution will be excessively slow, leading to broad bands, diffusion, and potential sample decomposition on the silica. This also increases solvent consumption.
-
-
Trustworthiness (Self-Validating Protocol): Always validate your chosen solvent system with TLC before committing to a column. The TLC plate is a small-scale, rapid model of your column's behavior. A clean separation on TLC is a strong predictor of success on the column.
Recommended Starting Solvent Systems: Begin with a nonpolar solvent and titrate in a more polar one.
| Solvent System (v/v) | Polarity | Typical Impurities Removed |
| Hexanes / Ethyl Acetate | Low to Medium | Nonpolar organic residues, starting materials. |
| Dichloromethane / Methanol | Medium to High | More polar byproducts, unreacted amines. |
Q3: My compound is still impure after a single chromatography column. What should my next step be?
A3: If impurities persist, recrystallization is the preferred secondary purification technique. It purifies based on a different principle (differential solubility) than chromatography (differential adsorption), making it highly effective at removing closely related impurities that co-elute.
-
Expertise & Experience: Recrystallization is a powerful method for achieving high purity (>99.5%), which is often required for analytical standards or final drug compounds. It selects for the desired molecular geometry, excluding impurities that disrupt the crystal lattice formation.
Q4: Can I use an acid-base extraction to purify this compound?
A4: An acid-base liquid-liquid extraction is theoretically possible but carries a significant risk. The molecule contains a secondary amine within its lactam structure, which is weakly basic. While it could be protonated and extracted into an aqueous acid phase, the amide (lactam) bond is susceptible to hydrolysis under harsh acidic or basic conditions, especially if heated. This method should be avoided unless all other methods fail and must be performed with dilute acids at low temperatures.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My compound is streaking badly on the TLC plate. What is happening and how can I fix it?
A: Streaking is typically caused by the interaction of the basic nitrogen atom in your compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents a clean, compact spot from forming.
-
Solution: Add a small amount of a competitive base or acid to your mobile phase to neutralize these active sites.
-
Add 0.5-1% triethylamine (NEt3): If your compound is basic (which this one is), the triethylamine will preferentially bind to the acidic silica sites, allowing your compound to travel up the plate without sticking.
-
Add 0.5-1% acetic acid (AcOH): This is less common for basic compounds but can sometimes help by protonating the compound, changing its interaction with the stationary phase.
-
Caption: Logic for troubleshooting TLC streaking.
Q: I can't get my compound to crystallize from any single solvent. What are my options?
A: When a single solvent fails, a binary solvent system (a "solvent/anti-solvent" pair) is the best approach.
-
Methodology:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer. Slow cooling is critical for forming large, pure crystals.
-
-
Common Solvent/Anti-Solvent Pairs:
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Methanol / Water
-
Acetone / Diethyl Ether
-
Q: My final product has residual solvent (e.g., Ethyl Acetate, DCM) visible in the 1H NMR spectrum. How do I remove it?
A: Residual solvents can be stubborn. Standard drying in a vacuum oven may be insufficient.
-
Technique 1 (High Vacuum): Dry the sample under high vacuum (<1 torr) for an extended period (12-24 hours). Gentle heating (30-40°C), provided the compound is thermally stable, can accelerate the process.
-
Technique 2 (Co-evaporation): Dissolve the compound in a different, more volatile solvent (like dichloromethane or pentane) and re-evaporate the solvent on a rotary evaporator. Repeat this 2-3 times. The principle is that the volatile solvent helps to azeotropically remove the more stubborn residual solvent.
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add dry silica gel to your chosen mobile phase (e.g., 9:1 Hexanes:EtOAc) until a free-flowing, milky slurry is formed.
-
Column Packing: Pour the slurry into your chromatography column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Use a bellows or air pressure to gently compress the silica bed until the top is flat and stable. Do not let the column run dry.
-
Sample Loading:
-
Wet Loading: Dissolve your crude compound in a minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve your crude compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in sharper bands and better separation.
-
-
Elution: Carefully add the mobile phase to the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.
-
Analysis: Monitor the elution process by spotting the collected fractions onto a TLC plate. Combine the fractions that contain your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Overall Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Sources
Technical Support Center: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Side reactions in the synthesis of aza-acenaphthylenones and their prevention
Welcome to the dedicated technical support center for the synthesis of aza-acenaphthylenones. This resource is designed for researchers, scientists, and professionals in drug development who are working with these complex heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during synthesis, ensuring the integrity and success of your experiments.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am attempting a Friedel-Crafts acylation to form the aza-acenaphthylenone core, but I am seeing very low yields and a complex mixture of products. What is happening?
Answer: This is a very common issue when working with nitrogen-containing aromatic systems like the precursors to aza-acenaphthylenones. The nitrogen atom, being basic, can lead to several side reactions that significantly reduce the yield of your desired product.
Core Problem: The Lewis acid catalyst (e.g., AlCl₃), which is essential for the Friedel-Crafts reaction, can complex with the nitrogen atom of your aza-aromatic substrate. This has two major negative consequences:
-
Deactivation of the Catalyst: The Lewis acid gets "tied up" by the nitrogen, preventing it from activating the acylating agent (e.g., an acyl chloride or anhydride).
-
Deactivation of the Substrate: The complexation of the Lewis acid with the nitrogen atom strongly deactivates the aromatic ring towards electrophilic substitution, making the desired acylation reaction much more difficult.
Side Reactions to Expect:
-
N-Acylation: The acylating agent may react directly with the nitrogen atom, forming an N-acylpyridinium salt, which is a common byproduct.
-
Polyacylation: If any of the desired product is formed, it can sometimes undergo further acylation, leading to di- or even tri-acylated products, further complicating the purification process.
-
Charring and Decomposition: The strong Lewis acids required can often lead to the decomposition of sensitive aza-aromatic substrates, resulting in the formation of intractable tars.
Troubleshooting and Prevention:
-
Choice of Catalyst: Consider using a milder Lewis acid that has a lower affinity for the nitrogen atom. Alternatives to AlCl₃ include ZnCl₂, FeCl₃, or even strong protic acids like polyphosphoric acid (PPA), which can serve as both a catalyst and a solvent.
-
Protecting Groups: While it adds steps to your synthesis, protecting the nitrogen atom can be a highly effective strategy. For instance, converting a pyridine nitrogen to its N-oxide can withdraw electron density, preventing Lewis acid complexation and directing the acylation to the desired carbon position. The N-oxide can then be removed in a subsequent step.
-
Alternative Synthetic Routes: If Friedel-Crafts acylation proves consistently problematic, it may be more efficient to consider alternative strategies for constructing the aza-acenaphthylenone core. These can include palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization, or radical cyclization approaches.
Question 2: My intramolecular cyclization step to form the five-membered ring is failing. What are the likely causes and how can I fix it?
Answer: The intramolecular cyclization is a critical step in many aza-acenaphthylenone syntheses. Failure at this stage often points to issues with the substrate, the reaction conditions, or competing side reactions.
Common Causes for Cyclization Failure:
-
Steric Hindrance: Bulky substituents near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization.
-
Unfavorable Ring Strain: Depending on the substitution pattern, the resulting aza-acenaphthylenone may have significant ring strain, making its formation energetically unfavorable.
-
Incorrect Oxidation State: The carbon atoms involved in the cyclization must be in the correct oxidation state. For example, in a Perkin or a related condensation reaction, you need a reactive methylene group adjacent to the aromatic ring.
-
Deactivating Substituents: Electron-withdrawing groups on the aromatic ring can deactivate it towards the intramolecular electrophilic attack required for cyclization.
Troubleshooting and Prevention:
-
Reaction Conditions:
-
Temperature: Some cyclizations require significant thermal energy to overcome the activation barrier. Carefully experiment with increasing the reaction temperature.
-
Catalyst: For acid-catalyzed cyclizations (e.g., a Nazarov-type reaction), ensure you are using a sufficiently strong acid and that it is not being quenched by basic sites in your molecule.
-
-
Substrate Modification:
-
If steric hindrance is a suspected issue, you may need to redesign your synthesis to introduce bulky groups after the cyclization step.
-
If electronic effects are at play, consider modifying the substituents on your aromatic ring to be more electron-donating, which will favor electrophilic cyclization.
-
-
Alternative Cyclization Strategies:
-
Photochemical Cyclization: For certain substrates, a photochemical approach can be a powerful way to induce cyclization, often under milder conditions than thermal methods.
-
Radical Cyclization: Generating a radical at the appropriate position can lead to an efficient intramolecular cyclization. This can often be achieved using radical initiators like AIBN with a suitable precursor.
-
Experimental Protocols
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Acylation
This protocol offers an alternative to the classic Friedel-Crafts reaction, often providing better yields for aza-aromatic systems.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place your aza-aromatic carboxylic acid precursor (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the substrate).
-
Heating: Heat the mixture with vigorous stirring. The optimal temperature will depend on the substrate but is often in the range of 130-180 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the challenges in aza-acenaphthylenone synthesis, the following diagrams illustrate key reaction pathways and potential pitfalls.
Caption: Competing reactions in Friedel-Crafts acylation of aza-aromatics.
Caption: A logical workflow for troubleshooting aza-acenaphthylenone synthesis.
Data Summary Table
| Side Reaction | Common Cause | Prevention Strategy | Key Parameters to Monitor |
| N-Acylation | Basic nitrogen attacks the acylating agent | Use of milder Lewis acids (ZnCl₂, FeCl₃); Protection of nitrogen (e.g., as N-oxide) | pH of the reaction mixture; Presence of N-acyl salt byproducts by LC-MS |
| Polyacylation | The product is more reactive than the starting material | Use of a less reactive acylating agent; Stoichiometric control of reagents | Formation of higher molecular weight species by MS |
| Decomposition/Charring | Harsh reaction conditions (strong Lewis acids, high temp.) | Use of milder catalysts (PPA); Lower reaction temperatures | Color change of the reaction mixture; Formation of insoluble material |
| Failed Cyclization | Steric hindrance; Unfavorable electronics; High ring strain | Modification of substrate; Use of alternative cyclization methods (photochemical, radical) | Presence of unreacted starting material by TLC or LC-MS |
This guide provides a starting point for addressing common issues in the synthesis of aza-acenaphthylenones. Remember that each specific substrate will have its own unique challenges, and a systematic, evidence-based approach to troubleshooting is always the most effective strategy.
Technical Support Center: Stability of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. This document addresses common stability issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Disclaimer: Specific stability data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is not extensively available in published literature. The guidance provided herein is based on the chemical properties of its core functional groups, primarily the lactam (cyclic amide) moiety, and general principles of organic chemistry.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My compound's concentration, as measured by HPLC or LC-MS, is decreasing over time in my aqueous experimental buffer. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the lactam ring within the 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one structure. Lactams are cyclic amides and are susceptible to cleavage by water, a reaction that can be significantly accelerated by pH and temperature.
-
Underlying Mechanism (Hydrolysis): The amide bond in the lactam ring is cleaved by a water molecule, resulting in a ring-opened product, which is a carboxylic acid with a secondary amine. This reaction is catalyzed under both acidic and basic conditions.
-
Acid-Catalyzed: Protons in the solution activate the carbonyl group, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed: Hydroxide ions are strong nucleophiles that directly attack the carbonyl carbon, leading to ring opening.[1][2] This is often the more significant pathway for lactam degradation.[3]
-
-
Troubleshooting Steps:
-
pH Optimization: Determine the pH of your buffer. The stability of lactams is often greatest in a neutral to slightly acidic pH range (typically pH 4-6).[4][5][6] Avoid strongly acidic (pH < 4) or alkaline (pH > 8) buffers.
-
Temperature Control: Perform experiments at the lowest practical temperature. Hydrolysis rates, like most chemical reactions, increase with temperature. If possible, run experiments on ice or at 4°C and compare the stability to room temperature.[3]
-
Minimize Time in Aqueous Solution: Prepare your working solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Solvent Consideration: If your experimental design allows, consider using a buffer system with a co-solvent (e.g., DMSO, ethanol) to reduce the activity of water.
-
Question 2: I am observing new, unidentified peaks in my chromatogram (HPLC) or mass spectrum (LC-MS) after incubating my compound in solution. What could these be?
Answer: These new peaks are likely degradation products. Based on the structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, the primary degradation products would result from hydrolysis or oxidation.
-
Potential Degradation Products:
-
Hydrolysis Product: The expected mass of the primary hydrolysis product would be that of the parent compound +18 Da (the mass of H₂O). This new molecule would be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column.
-
Oxidation Products: The tetrahydro-acenaphthylene core contains activated methylene (CH₂) groups. These positions can be susceptible to oxidation, leading to the formation of hydroxyl (-OH) or carbonyl (C=O) groups.[7] This would result in products with a mass increase of +16 Da (hydroxylation) or +14 Da (ketone formation via dehydrogenation). Oxidizing agents in media or exposure to air and light can promote these reactions.[8][9]
-
-
Troubleshooting Steps:
-
Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peaks to help identify their elemental composition.
-
Control for Oxidation: Degas your buffers to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid or EDTA, to your solution, but be aware that in some specific cases, these can paradoxically accelerate degradation.[8] Perform a small pilot experiment to confirm compatibility.
-
Protect from Light: Store solutions in amber vials to prevent photo-degradation, which can generate reactive oxygen species.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for storing the solid form of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one?
A: Solid material should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. A desiccator can provide additional protection against ambient humidity.
Q2: How should I prepare and store stock solutions of the compound?
A: High-concentration stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. These solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When thawing an aliquot, allow it to come to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Which solvents and buffer conditions should I absolutely avoid?
A: To ensure maximum stability, avoid the conditions summarized in the table below.
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH | 4.0 - 7.0 | < 4.0 and > 8.0 | Minimizes acid- and base-catalyzed hydrolysis of the lactam ring.[3][4][6] |
| Solvent (Stock) | Anhydrous DMSO, Anhydrous DMF | Water, Methanol, Ethanol | Aprotic solvents prevent premature hydrolysis. |
| Temperature | ≤ 4°C (in aqueous solution) | > 25°C for extended periods | Reduces the rate of all degradation pathways.[3] |
| Additives | None, unless validated | Strong acids, bases, oxidizing/reducing agents | These can directly react with and degrade the compound.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Ambient Air (for long-term storage) | Minimizes the risk of oxidation. |
Visualizing Potential Degradation
The primary non-enzymatic degradation pathway for this molecule in solution is likely hydrolysis.
Caption: Potential hydrolytic degradation of the title compound.
Protocol: Assessing Compound Stability in Aqueous Buffer
This protocol provides a general framework for evaluating the stability of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in your specific experimental buffer using HPLC-UV.
Objective: To quantify the percentage of the compound remaining over time under specific buffer and temperature conditions.
Materials:
-
2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
-
Anhydrous DMSO
-
Your experimental buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or TFA (for mobile phase)
-
HPLC system with UV detector
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed (or pre-chilled) experimental buffer. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution and quench the reaction by diluting it 1:1 with Acetonitrile. Store this sample at -20°C until analysis. This is your 100% reference point.
-
Incubation: Place the remaining working solution in a controlled environment (e.g., a 37°C incubator).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (100 µL) and quench it in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Analyze all samples (including T=0) by reverse-phase HPLC.
-
Use a mobile phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) that gives good separation of the parent peak from any degradants.
-
Monitor at a UV wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound for each time point.
-
Calculate the percentage of compound remaining at each time point (t) relative to the T=0 sample: % Remaining = (Peak Area at t / Peak Area at T=0) * 100
-
Plot % Remaining versus Time.
-
Caption: Workflow for conducting an in-solution stability assessment.
References
- Waley, S.G., et al. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal.
- Bicknell, R., et al. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal.
- Saves, I., et al. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed.
- Kiener, P.A., & Waley, S.G. (1975). The pH-dependence and group modification of beta-lactamase I. PMC - NIH.
-
Konig, S., et al. (2006). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]
- Wicha, S.G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH.
- Aslam, S. (2016). Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics. Slideshare.
- FDA. (2022). Compounding Certain Beta-Lactam Products in Shortage Under Section 503A of the Federal Food, Drug, and Cosmetic Act. FDA.
- Nagy, B., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Wang, T., & Gopishetty, S. (2010). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC - NIH.
- Schipper, E. (1968). Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds. Google Patents.
-
Plamthottam, S.S., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
- Miller, G.G., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH-dependence of class B and class C beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds - Google Patents [patents.google.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Welcome to the comprehensive technical support guide for the synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to optimize your reaction conditions and overcome common challenges encountered during this synthesis.
Introduction: The Synthetic Challenge
The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, is a tetracyclic lactam with a rigid, polycyclic core. Its synthesis presents a unique set of challenges, primarily centered around the construction of the fused lactam ring onto the acenaphthene scaffold. The most logical and convergent synthetic strategy involves a two-step sequence:
-
Formation of a suitable acyclic precursor: This typically involves the reaction of acenaphthenequinone with an appropriate amine-containing building block to generate a keto-amide intermediate.
-
Intramolecular cyclization: The crucial ring-closing step to form the desired lactam.
This guide will address potential issues in both of these key stages.
Proposed Synthetic Pathway
A plausible and efficient route to 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is outlined below. This pathway forms the basis for the subsequent troubleshooting and FAQ sections.
Caption: Proposed two-step synthesis of the target lactam.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial challenge in this synthesis?
A1: The primary initial hurdle is often the successful synthesis and isolation of the key keto-amide precursor. The initial reaction between acenaphthenequinone and an amino acid ester can sometimes lead to a mixture of products, including bis-imines or other condensation byproducts.[1][2][3] Careful control of stoichiometry and reaction conditions is crucial.
Q2: Which catalyst is best for the intramolecular cyclization step?
A2: The choice between acid or base catalysis for the final lactam formation depends on the stability of your precursor and potential side reactions.
-
Acid catalysis (e.g., polyphosphoric acid, Eaton's reagent, or a strong Lewis acid like Al(OTf)₃) is often effective for promoting the cyclization of keto-amides.[4] However, harsh acidic conditions can lead to degradation of sensitive functional groups.
-
Base catalysis (e.g., sodium ethoxide, potassium tert-butoxide) can also effect the cyclization, but may promote side reactions such as epimerization at the alpha-carbon to the ketone.
It is recommended to screen both acidic and basic conditions on a small scale to determine the optimal catalyst for your specific substrate.
Q3: I am observing a low yield in the cyclization step. What are the likely causes?
A3: Low yields in intramolecular cyclizations can stem from several factors:
-
Intermolecular side reactions: If the concentration of the keto-amide precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.
-
Steric hindrance: The rigid structure of the acenaphthene core may impose steric constraints on the cyclization, leading to a high activation energy barrier.
-
Unfavorable ring strain: The formation of the new five-membered lactam ring fused to the acenaphthene system may involve some degree of ring strain, making the cyclization thermodynamically less favorable.
-
Decomposition of the starting material: The keto-amide precursor may not be stable under the reaction conditions, leading to degradation.
Q4: How can I confirm the structure of the final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H NMR: Look for the characteristic signals of the acenaphthene aromatic protons and the methylene protons of the newly formed lactam ring. The coupling patterns of the protons on the five-membered ring will be particularly informative.
-
¹³C NMR: The carbonyl carbon of the lactam will have a characteristic chemical shift (typically in the range of 170-180 ppm).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the lactam carbonyl group.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthetic issues.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield of Keto-Amide Precursor | Incomplete reaction or formation of byproducts (e.g., bis-imine). | Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino acid ester to drive the reaction to completion. Monitor the reaction closely by TLC to avoid the formation of the bis-imine. |
| Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Ethanol is a good starting point, but toluene with a Dean-Stark trap to remove water can also be effective. | ||
| Low Yield of Lactam (Cyclization) | Intermolecular polymerization is competing with the desired intramolecular cyclization. | High Dilution Conditions: Perform the reaction at a low concentration (e.g., 0.01 M). This can be achieved by the slow addition of the keto-amide precursor to a solution of the catalyst in a large volume of solvent. This favors the intramolecular pathway. |
| The activation energy for the cyclization is too high. | Increase Reaction Temperature: Use a higher boiling point solvent (e.g., xylenes, DMF) or consider using a sealed tube or microwave reactor to safely reach higher temperatures. | |
| The chosen catalyst is not effective. | Catalyst Screening: Systematically screen a panel of acids (e.g., PPA, Eaton's reagent, TfOH, Al(OTf)₃) and bases (e.g., NaH, KHMDS, DBU) to identify the most effective catalyst for your specific substrate. | |
| Formation of an Unidentified Side Product | The keto-amide precursor is undergoing an alternative reaction pathway. | Characterize the Byproduct: Isolate the side product and characterize it by NMR and MS. Understanding its structure will provide insight into the undesired reaction pathway. For example, the formation of a dimer would confirm that intermolecular reactions are a problem. |
| The product or starting material is decomposing. | Milder Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. Alternatively, a more selective, milder catalyst may be required. | |
| Incomplete Conversion in the Cyclization Step | The catalyst is being deactivated or is not strong enough. | Increase Catalyst Loading: Incrementally increase the amount of catalyst used. For some reactions, stoichiometric amounts of a Lewis acid may be necessary. |
| The reaction has not reached equilibrium. | Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period to determine if the reaction is simply slow. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis.
Step 1: Synthesis of the Keto-Amide Precursor
Caption: Workflow for the synthesis of the keto-amide precursor.
Materials:
-
Acenaphthenequinone
-
Glycine ethyl ester hydrochloride
-
Triethylamine
-
Absolute Ethanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a reflux condenser, add acenaphthenequinone (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and absolute ethanol.
-
Add triethylamine (2.2 eq) to the suspension and heat the mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the acenaphthenequinone is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude imine intermediate.
-
-
Reduction and Acetylation:
-
Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude amino ester.
-
Dissolve the crude amino ester in dichloromethane and add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure keto-amide precursor.
-
Step 2: Intramolecular Cyclization to 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Materials:
-
Keto-amide precursor from Step 1
-
Anhydrous solvent (e.g., toluene, xylenes, or DMF)
-
Catalyst (e.g., polyphosphoric acid, Eaton's reagent, sodium ethoxide, or potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Acid-Catalyzed Example):
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the keto-amide precursor (1.0 eq) and anhydrous toluene to achieve a high dilution (e.g., 0.01 M).
-
In a separate flask, prepare a solution or suspension of the acid catalyst (e.g., Eaton's reagent, 5-10 wt%) in anhydrous toluene.
-
-
Cyclization:
-
Heat the solution of the keto-amide precursor to reflux.
-
Slowly add the catalyst solution to the refluxing mixture over several hours using a syringe pump.
-
Continue to reflux the reaction mixture, monitoring its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target lactam, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
-
References
-
Amer, A. M., Askar, S. I., & Muhdi, T. S. (2014). REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. European Chemical Bulletin, 3(12), 1126-1130. [Link]
-
Bayat, M., & Amiri, Z. (2022). Reaction of acenaphthenequinone with various reagents. ResearchGate. [Link]
-
Amer, A. M., Askar, S. I., & Muhdi, T. S. (2014). REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. European Chemical Bulletin. [Link]
-
Qi, J., Sun, C., Tian, Y., Wang, X., Li, G., Xiao, Q., & Yin, D. (2014). Highly efficient and versatile synthesis of lactams and N-heterocycles via Al(OTf)3-catalyzed cascade cyclization and ionic hydrogenation reactions. Organic Letters, 16(1), 190-192. [Link]
-
Herbst, R. M., & Shemin, D. (1939). acetylglycine. Organic Syntheses, 19, 4. [Link]
-
Asleson, G. L., Stoel, L. J., Newman, E. C., & Frank, C. W. (1974). NMR spectra of tetracyclines: assignment of additional protons. Journal of pharmaceutical sciences, 63(7), 1144-1146. [Link]
-
Gómez-González, M., & García, F. (2020). Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. [Link]
Sources
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. researchgate.net [researchgate.net]
- 3. REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES | European Chemical Bulletin [bibliomed.org]
- 4. Highly efficient and versatile synthesis of lactams and N-heterocycles via Al(OTf)3-catalyzed cascade cyclization and ionic hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Welcome to the technical support center for researchers working with novel heterocyclic compounds. This guide provides in-depth troubleshooting strategies for a common hurdle in drug discovery: low cell permeability, with a specific focus on the scaffold 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one . As scientists and drug development professionals, encountering promising compounds with poor cell entry is a frequent challenge. This document is structured as a series of questions and answers to directly address issues you may encounter during your experiments, explaining the causality behind each step to empower your decision-making process.
Part 1: Preliminary Assessment & Physicochemical Profiling
Q1: My compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, shows low efficacy in my cell-based assay. Could permeability be the problem?
A1: Yes, poor cell permeability is a primary suspect when a compound with confirmed in vitro target engagement (e.g., in a cell-free enzymatic assay) shows weak or no activity in a cell-based model. For a drug to act on an intracellular target, it must first cross the cell membrane.[1][2] If the compound cannot efficiently enter the cell, it will not reach the necessary concentration to elicit a biological response, regardless of its potency against the target.[3] Therefore, assessing permeability is a critical step in troubleshooting low cellular efficacy.
The structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, containing a lactam (a cyclic amide) and a tetracyclic core, presents features that can influence its ability to cross the lipid bilayer of a cell membrane. These include its polarity, size, and the presence of hydrogen bond donors and acceptors.
Q2: What are the key physicochemical properties of my compound that might predict low permeability, and how can I estimate them?
Let's analyze the structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one:
-
Molecular Weight (MW): The molecular formula is C₁₂H₁₁NO, giving a molecular weight of approximately 185.22 g/mol . This is well within the desirable range (<500 Da).[4]
-
Lipophilicity (logP): This value represents the partitioning of a compound between an organic (octanol) and aqueous phase.[2] A balanced logP (typically 1-3) is often optimal. The rigid, polycyclic aromatic system suggests some lipophilicity, but the lactam group (C=O and N-H) adds polarity. The predicted XLogP3-AA for the related structure 1-Acenaphthenone is 2.6, suggesting our compound is in a reasonable range.[5]
-
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms and is a strong predictor of permeability.[6][7] High PSA (>140 Ų) is often associated with poor membrane permeability.[8] The lactam moiety is the primary contributor to the PSA of this molecule. The predicted TPSA for similar scaffolds suggests it is likely in a favorable range (< 120 Ų).
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The lactam N-H is a hydrogen bond donor, and the carbonyl oxygen (C=O) is an acceptor. The molecule has 1 HBD and 1 HBA, which is well within the favorable limits of Lipinski's rules.
Table 1: Predicted Physicochemical Profile of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
| Property | Predicted Value/Count | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight | ~185.22 g/mol | ≤ 500 Da | Favorable |
| cLogP | ~2-3 (Estimated) | ≤ 5 | Likely Favorable |
| Polar Surface Area (PSA) | ~30-40 Ų (Estimated) | < 140 Ų | Favorable |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 1 (C=O) | ≤ 10 | Favorable |
Part 2: Experimental Diagnosis of Low Permeability
Q3: What are the standard in vitro models to assess intestinal drug absorption, and how do I choose the right one?
A3: The two most common and complementary in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[9][10]
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[11][12] It is cost-effective, high-throughput, and specifically isolates passive transcellular transport, making it an excellent first-tier screen.[12][13]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to resemble the enterocytes of the small intestine.[14][15] It is considered the "gold standard" as it accounts for multiple transport mechanisms, including passive diffusion (transcellular and paracellular routes) and active transport (uptake and efflux).[12][14][15]
The following workflow can help you decide which assay to use.
Q4: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion?
A4: The PAMPA assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane on a filter plate, to an acceptor well.[11]
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of a phospholipid mixture (e.g., 20% solution of a phospholipid mixture in dodecane).[11]
-
Test Compound Stock: Prepare a 10 mM stock solution of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one in 100% DMSO.
-
Donor Solution: Dilute the test compound stock to a final concentration of 10-50 µM in a buffer solution (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Acceptor Solution: Use the same buffer as the donor solution, sometimes with a surfactant to improve the solubility of poorly soluble compounds (Double-Sink™ PAMPA).[11]
-
Controls: Include high-permeability (e.g., Chloramphenicol) and low-permeability (e.g., Theophylline) controls.[16]
-
-
Assay Procedure:
-
Coat Membrane: Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate (a 96-well filter plate). Allow the solvent to evaporate.[13]
-
Add Acceptor Solution: Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.[13]
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Add Donor Solution: Add 150-200 µL of the donor solution (containing your test compound and controls) to the donor plate wells.[13]
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[13][16]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
-
Analysis:
-
Quantify the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]A / [Drug]D, equilibrium)
-
Table 2: Interpretation of PAMPA Permeability Data
| Permeability (Pₑ) Value | Classification | Interpretation for Oral Absorption |
| < 1.5 x 10⁻⁶ cm/s | Low | Poor passive permeability; likely poor absorption |
| > 1.5 x 10⁻⁶ cm/s | High | High passive permeability; likely good absorption |
Classification thresholds are based on commonly accepted industry standards.[12]
Q5: My compound showed low permeability in PAMPA. How do I use a Caco-2 assay to see if active efflux is the problem?
A5: If passive diffusion is low, the next logical step is to determine if the compound is being actively removed from the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15] A bidirectional Caco-2 assay is the definitive method for this.[14]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[14][]
-
Monolayer Integrity: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (e.g., 300-500 Ω·cm²).[15] You can also measure the flux of a low-permeability marker like Lucifer Yellow.[15]
-
-
Assay Procedure:
-
Prepare Dosing Solutions: Prepare the test compound at a suitable concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution).[14][]
-
Transport Measurement (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Transport Measurement (Basolateral to Apical - B→A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber for analysis.
-
-
-
Analysis:
-
Quantify the compound concentration in the collected samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction (A→B and B→A).
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Table 3: Interpretation of Bidirectional Caco-2 Data
| Papp (A→B) Value | Human Absorption | Efflux Ratio (ER) | Interpretation |
| < 2.0 x 10⁻⁶ cm/s | Low (<50%) | < 2 | Low permeability due to poor passive diffusion. |
| < 2.0 x 10⁻⁶ cm/s | Low (<50%) | > 2 | Low permeability is exacerbated by active efflux.[14][15] |
| 2.0 - 10.0 x 10⁻⁶ cm/s | Moderate (50-80%) | N/A | Moderate permeability. |
| > 10.0 x 10⁻⁶ cm/s | High (>80%) | < 2 | High permeability, not a substrate for major efflux pumps. |
Papp values and absorption correlations are approximate and can vary between labs.[14]
Part 3: Strategies for Improving Cell Permeability
Q6: My Caco-2 results confirm low permeability. What are my options for improving the cellular uptake of my compound?
A6: Once you have diagnosed the cause of low permeability (poor passive diffusion vs. active efflux), you can devise a rational strategy for improvement. The two main approaches are chemical modification and formulation strategies.[18]
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For Poor Passive Diffusion: The goal is to increase the compound's lipophilicity or reduce its polarity to favor partitioning into the lipid membrane.
-
Prodrug Strategy: This is a highly effective approach.[19] The polar N-H of the lactam can be temporarily masked with a lipophilic, enzyme-labile group. This "prodrug" would be more permeable, and once inside the cell, cellular enzymes (e.g., esterases) would cleave the masking group to release the active parent compound.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize analogs to probe the effects of substitution. Adding small, lipophilic groups (e.g., methyl, halogen) to the aromatic rings could enhance permeability. The impact of such modifications on target activity must be co-evaluated.[20][21]
-
-
For Active Efflux: The goal is to modify the structure to reduce its recognition by efflux transporters. This can be more challenging.
-
Masking Recognition Moieties: Efflux pumps often recognize specific patterns of hydrogen bond donors/acceptors and charge. Subtle structural modifications, even those that don't significantly change overall lipophilicity, can sometimes disrupt binding to the transporter.
-
Co-administration with Inhibitors: While not a strategy to improve the molecule itself, in a research setting, co-dosing with a known P-gp inhibitor (like Verapamil) can confirm that efflux is the mechanism of poor accumulation.[15]
-
If modifying the chemical structure is not feasible or desirable, formulation strategies can be employed to enhance absorption.[22]
-
Permeability Enhancers: These are excipients that can transiently open the tight junctions between cells or disrupt the cell membrane to allow for greater drug passage.[23]
-
Encapsulation/Complexation:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility at the cell surface and thereby enhancing the concentration gradient for diffusion.[22]
-
Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS) can improve the absorption of poorly permeable drugs.[22]
-
By systematically diagnosing the root cause of low permeability and applying targeted chemical or formulation strategies, researchers can overcome this critical obstacle in the path of developing novel therapeutics.
References
- Quora. (2023, February 16). What factors affect a molecule's permeability through a membrane?
- Lin, Y., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Goger, M., et al. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Retrieved from [Link]
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Kirchmajer, D. M., et al. (2023, October 25). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
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Kirchmajer, D. M., et al. (2023, October 19). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. ResearchGate. Retrieved from [Link]
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Han, L. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Retrieved from [Link]
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Ghent University Library - Universiteit Gent. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved from [Link]
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Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
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Bentham Science Publishers. (2024, March 25). Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates. Retrieved from [Link]
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PLOS Digital Health. (2024, April 3). Predictive modeling of skin permeability for molecules: Investigating FDA-approved drug permeability with various AI algorithms. Retrieved from [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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ResearchGate. (2025, August 6). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved from [Link]
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Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]
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PMC - PubMed Central. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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JoVE. (2025, February 12). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Unknown Source. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
PMC - NIH. (n.d.). The relationship between target-class and the physicochemical properties of antibacterial drugs. Retrieved from [Link]
-
ACS Publications. (2017, February 24). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry. Retrieved from [Link]
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PMC - NIH. (n.d.). Investigation of the Structure-Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Acenaphthenone. Retrieved from [Link]
-
PubMed. (2023, July 11). Structure-Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Retrieved from [Link].nih.gov/37444747/)
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- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one derivatives. This class of compounds, while promising, often presents significant challenges in terms of aqueous solubility, which can impede preclinical and clinical development. This document provides a comprehensive technical support center with troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Part 1: Understanding the Core Challenge: The Physicochemical Landscape
The core structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a rigid, polycyclic aromatic hydrocarbon (PAH) scaffold, which inherently contributes to low aqueous solubility.[1][2] The presence of the lactam functional group introduces a degree of polarity and the potential for hydrogen bonding, which can be exploited to improve solubility. However, the overall lipophilicity of the molecule often dominates its behavior in aqueous media.
Key physicochemical properties to consider for your specific derivative include:
-
pKa: The lactam proton (N-H) is weakly acidic, and the carbonyl oxygen is weakly basic. The pKa of the lactam proton is crucial for determining the feasibility of pH-dependent solubility enhancement.
-
LogP: This value quantifies the lipophilicity of the compound. A high LogP indicates a preference for non-polar environments and consequently, low aqueous solubility.
-
Melting Point: A high melting point suggests a stable crystal lattice that requires significant energy to disrupt, which can negatively impact solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly affect solubility. It is essential to characterize the solid-state properties of your compound.
Part 2: Troubleshooting Guides & Experimental Protocols
This section is designed to provide a systematic approach to enhancing the aqueous solubility of your 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one derivative. The following troubleshooting guides and detailed protocols will help you navigate common experimental hurdles.
Initial Assessment: Determining the Intrinsic Solubility
Before attempting any solubility enhancement, it is crucial to determine the intrinsic aqueous solubility of your compound. The shake-flask method is the gold standard for this determination.[3]
Protocol 1: Shake-Flask Method for Intrinsic Solubility
-
Preparation: Add an excess amount of your compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. The presence of undissolved solid is essential to confirm that a saturated solution has been achieved.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the intrinsic aqueous solubility of your compound.
Troubleshooting Guide 1: pH-Dependent Solubility
Question: My compound has a lactam functional group. Can I improve its solubility by adjusting the pH?
Answer: Yes, potentially. The lactam proton is weakly acidic, and deprotonation at higher pH will generate a more soluble anionic species. Conversely, protonation of the carbonyl oxygen at very low pH could form a cationic species. A pH-solubility profile is essential to determine the optimal pH for solubilization.
Experimental Workflow for pH-Solubility Profiling
Caption: Workflow for pH-dependent solubility investigation.
Protocol 2: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Ensure the buffer components do not interact with your compound.
-
Solubility Determination: Perform the shake-flask method (Protocol 1) for your compound in each buffer.
-
Data Analysis: Plot the measured solubility as a function of pH.
-
Interpretation:
-
A significant increase in solubility at high pH suggests that the deprotonated (anionic) form of the lactam is more soluble.
-
An increase in solubility at low pH would indicate that the protonated (cationic) form is more soluble.
-
If solubility remains low and constant across the pH range, pH modification alone may not be a viable strategy.
-
Table 1: Hypothetical pH-Solubility Data
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | 1.5 | Neutral |
| 4.0 | 1.6 | Neutral |
| 6.0 | 1.8 | Neutral |
| 8.0 | 5.2 | Neutral/Anionic |
| 10.0 | 25.7 | Anionic |
| 12.0 | 150.3 | Anionic |
Causality: The increase in solubility at pH values above the pKa of the lactam is due to the formation of the more polar and, therefore, more water-soluble salt form.
Trustworthiness: This method is self-validating by demonstrating a clear relationship between pH and solubility, which should be reproducible.
Troubleshooting Guide 2: Co-solvents for Enhanced Solubilization
Question: pH adjustment did not significantly improve the solubility of my compound. What should I try next?
Answer: The use of co-solvents is a common and effective technique for solubilizing lipophilic compounds.[4][5][6] Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules.
Common Pharmaceutical Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) (primarily for in vitro use)
Experimental Workflow for Co-solvent Screening
Caption: Systematic approach for co-solvent selection.
Protocol 3: Co-solvent Solubility Screening
-
Co-solvent Selection: Choose a small panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).
-
Mixture Preparation: Prepare a series of co-solvent/water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%).
-
Solubility Measurement: Determine the solubility of your compound in each co-solvent mixture using the shake-flask method.
-
Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
-
Optimization: Identify the co-solvent and concentration that provides the desired solubility increase while minimizing the co-solvent level to reduce potential toxicity.
Table 2: Example Co-solvent Screening Data
| Co-solvent | 10% (v/v) Solubility (µg/mL) | 20% (v/v) Solubility (µg/mL) | 40% (v/v) Solubility (µg/mL) |
| Ethanol | 15 | 45 | 150 |
| PG | 25 | 80 | 250 |
| PEG 400 | 40 | 150 | 600 |
Causality: Co-solvents work by reducing the dielectric constant of the solvent system, which decreases the cohesive energy density of water and allows for the solubilization of non-polar solutes.
Trustworthiness: A systematic screening approach across multiple co-solvents and concentrations provides a reliable dataset for selecting the most effective system.
Troubleshooting Guide 3: Complexation with Cyclodextrins
Question: My compound is sensitive to organic solvents, or I need a formulation for in vivo use where high concentrations of co-solvents are not desirable. What is a suitable alternative?
Answer: Complexation with cyclodextrins is an excellent strategy for improving the solubility of poorly water-soluble drugs without the need for organic co-solvents.[7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The lipophilic drug molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Workflow for Cyclodextrin Complexation
Caption: Workflow for developing a cyclodextrin-based formulation.
Protocol 4: Phase Solubility Studies with Cyclodextrins
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Solubility Measurement: Add an excess of your compound to each cyclodextrin solution and determine the solubility using the shake-flask method.
-
Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.
-
Analysis and Interpretation:
-
A-type diagrams: A linear increase in drug solubility with increasing cyclodextrin concentration (AL-type) is most common and indicates the formation of a 1:1 complex.
-
B-type diagrams: These suggest the formation of insoluble complexes at higher cyclodextrin concentrations and should be avoided.
-
From the slope of the linear portion of an AL-type diagram, the stability constant (Kc) of the complex can be calculated, which indicates the strength of the interaction.
-
Table 3: Representative Phase Solubility Data
| HP-β-CD (% w/v) | Drug Solubility (µg/mL) |
| 0 | 1.2 |
| 1 | 25.8 |
| 2 | 51.5 |
| 5 | 128.0 |
| 10 | 255.3 |
Causality: The increase in solubility is due to the formation of a water-soluble inclusion complex, where the non-polar drug molecule is shielded from the aqueous environment by the hydrophilic exterior of the cyclodextrin.
Trustworthiness: Phase solubility diagrams are a standard and reliable method for characterizing drug-cyclodextrin interactions and predicting the required amount of cyclodextrin for a given drug concentration.
Part 3: Frequently Asked Questions (FAQs)
Q1: What analytical method is best for quantifying the solubility of my derivative?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method. It offers high sensitivity, specificity, and the ability to separate the parent compound from any potential degradants. A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is a good starting point for method development.
Q2: My compound seems to degrade at high pH. How does this affect my formulation strategy?
A2: Lactam rings can be susceptible to hydrolysis, especially at high pH. If you observe degradation, you should conduct a pH-stability study in parallel with your pH-solubility profile. If the optimal pH for solubility coincides with a region of instability, then pH modification is not a suitable approach. In this case, co-solvents or cyclodextrin complexation would be more appropriate strategies.
Q3: Are there other solubility enhancement techniques I should consider?
A3: Yes, several other advanced techniques can be employed, particularly for challenging compounds or for developing solid dosage forms:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state. This can significantly increase the dissolution rate and apparent solubility. Techniques like spray drying and hot-melt extrusion are used to prepare solid dispersions.[7][8]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can be a very effective approach.
Q4: How do I choose between co-solvents and cyclodextrins for an in vivo study?
A4: The choice depends on several factors:
-
Route of Administration: For oral administration, both can be viable. For parenteral (injectable) formulations, the choice of co-solvents is more restricted due to toxicity concerns (e.g., hemolysis). SBE-β-CD is approved for parenteral use.
-
Required Dose: High doses may require large amounts of co-solvents or cyclodextrins, which can be problematic.
-
Compound Properties: Very high LogP compounds may be better suited for lipid-based formulations.
-
Toxicity/Safety: The safety profile of the excipients is paramount. Cyclodextrins are generally considered safe, but potential renal toxicity at high doses should be considered.
Q5: What is the first step I should take if my compound is a "brick dust" (practically insoluble)?
A5: The very first step is to confirm the purity and solid-state properties (e.g., crystallinity vs. amorphous) of your compound. Then, perform the initial intrinsic solubility measurement in water. After that, a systematic screening approach as outlined in this guide is recommended. Start with a pH-solubility profile, followed by co-solvent screening, and then cyclodextrin complexation. This tiered approach allows you to explore the simplest and most common methods first.
References
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Polycyclic aromatic hydrocarbon - Wikipedia. Available at: [Link]
-
Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed. Available at: [Link]
-
Solubility & Method for determination of solubility | PPTX - Slideshare. Available at: [Link]
-
TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - NCBI. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Available at: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]
-
Provisional Peer-Reviewed Toxicity Values for Acenaphthene - PPRTV Library. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki. Available at: [Link]
-
An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. Available at: [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. longdom.org [longdom.org]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. wjbphs.com [wjbphs.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Welcome to the technical support guide for the characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the analysis of this heterocyclic compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one shows broad signals for the aliphatic protons. What could be the cause and how can I resolve this?
Answer: Broadening of the aliphatic proton signals in the ¹H NMR spectrum of this aza-acenaphthylene derivative is a common issue that can arise from several factors:
-
Conformational Exchange: The tetrahydro-aza-acenaphthylene ring system is not planar and can undergo conformational exchange on the NMR timescale. This can lead to the broadening of signals, particularly for the methylene protons.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this issue. At lower temperatures, the conformational exchange may be slowed down, resulting in sharper signals for individual conformers. Conversely, at higher temperatures, the exchange rate may increase, leading to a time-averaged, sharper spectrum.
-
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting:
-
Sample Purification: Ensure your sample is highly pure. Recrystallization or column chromatography can help remove metallic impurities.
-
Chelating Agents: Adding a small amount of a chelating agent, such as EDTA, to your NMR sample can help to sequester paramagnetic ions.
-
-
-
Sample Concentration and Solvent Effects: High sample concentrations can lead to aggregation and viscosity-related broadening. The choice of solvent can also influence the resolution.
-
Troubleshooting:
-
Dilution: Prepare a more dilute sample.
-
Solvent Selection: Experiment with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to find one that provides optimal resolution.
-
-
Question 2: I am observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What are the likely impurities?
Answer: The presence of extraneous peaks in the aromatic region often indicates the presence of starting materials, byproducts, or degradation products.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as acenaphthenequinone or related precursors may be present.
-
Oxidation Products: The acenaphthene core can be susceptible to oxidation, leading to the formation of acenaphthylene or acenaphthenequinone derivatives.[1][2] The presence of acenaphthylene, a fully conjugated analog, can be a common impurity.[1]
-
Troubleshooting:
-
Careful Purification: Meticulous purification by column chromatography or recrystallization is crucial. Monitor the purification process using thin-layer chromatography (TLC) with different solvent systems to ensure the separation of all impurities.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Aromatic | ~7.2 - 7.8 | Multiplets |
| Aliphatic (CH₂) | ~2.5 - 4.0 | Multiplets |
| NH | Variable, often broad | Singlet (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Question 3: My mass spectrum shows a molecular ion peak (M⁺) that is different from the expected value for C₁₁H₁₁NO (MW: 173.21). What could be the reason?
Answer: Discrepancies in the observed molecular ion peak can be due to several factors:
-
Adduct Formation: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the molecule can form adducts with cations present in the solvent or matrix, such as [M+Na]⁺, [M+K]⁺, or [M+H]⁺.
-
Troubleshooting:
-
Check for Common Adducts: Look for peaks corresponding to the expected masses of common adducts. For example, for a sodium adduct, you would expect a peak at m/z 196.20.
-
Solvent Purity: Use high-purity solvents to minimize the presence of alkali metal salts.
-
-
-
Fragmentation: Depending on the ionization technique and energy, the molecule may fragment. Electron ionization (EI) is a hard ionization technique that often leads to significant fragmentation.[3]
-
Troubleshooting:
-
Use a Softer Ionization Technique: If possible, use a softer ionization method like ESI or chemical ionization (CI) to observe a more prominent molecular ion peak.
-
Analyze Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related polycyclic aromatic hydrocarbons (PAHs) involve the loss of small molecules like C₂H₂.[4]
-
-
-
Presence of Impurities: As with NMR, impurities will also appear in the mass spectrum.
Question 4: I am using GC-MS and not seeing my compound. What could be the problem?
Answer: The inability to detect the compound using Gas Chromatography-Mass Spectrometry (GC-MS) can be due to its thermal properties.
-
Thermal Instability: The compound may be thermally labile and decompose in the hot GC inlet.
-
Troubleshooting:
-
Lower Inlet Temperature: Try lowering the temperature of the GC inlet.
-
Alternative Analytical Technique: If the compound is indeed thermally unstable, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) instead.
-
-
-
High Boiling Point: The compound may have a high boiling point and may not be sufficiently volatile to be analyzed by GC.
-
Troubleshooting:
-
Increase GC Oven Temperature: Use a higher final oven temperature and a longer run time.
-
Derivatization: Chemical derivatization to a more volatile analog can sometimes be a solution, although this adds complexity to the analysis.
-
-
Chromatography
Question 5: I am struggling to get good separation of my product from impurities using column chromatography. What can I do?
Answer: Achieving good separation can be challenging, but optimizing your chromatographic conditions can significantly improve the outcome.
-
Solvent System Optimization: The choice of eluent is critical.
-
Troubleshooting:
-
Systematic Screening: Perform a systematic screening of different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the column run, can often provide better separation than an isocratic (constant solvent composition) elution.
-
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options may be more suitable.
-
Troubleshooting:
-
Alumina: For basic compounds, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.
-
Reversed-Phase Chromatography: If the compound and impurities have different polarities, reversed-phase chromatography (e.g., using C18-functionalized silica) may be effective.
-
-
-
Sample Loading: Overloading the column is a common mistake that leads to poor separation.
-
Troubleshooting:
-
Load a Small Amount: Ensure that the amount of sample loaded is appropriate for the size of the column. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight.
-
-
Troubleshooting Workflow
Here is a general workflow for troubleshooting characterization issues with 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one:
Caption: A troubleshooting workflow for the characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Key Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[3]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filter the solution through a Pasteur pipette with a cotton plug into a clean 5 mm NMR tube.[3]
-
The final sample height in the tube should be approximately 4-5 cm. Cap the NMR tube securely.[3]
Data Acquisition for NMR Spectroscopy
-
¹H NMR:
-
¹³C NMR:
Potential Side Reactions and Impurities
The synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can be accompanied by the formation of several byproducts. Understanding these potential impurities is key to accurate characterization.
Caption: Potential side reactions and impurities in the synthesis of the target compound.
References
- A Comparative Guide to the Spectroscopic Analysis of Acenaphthene Derivatives - Benchchem.
- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - Beilstein Journals.
- Synthesis of hydroxy-tetrahydro-methanoacenaphtho[1,2-[1,2-b]]pyrrolo[2,3-c]azepin-one.
- DEVELOPMENT OF A TIME OF FLIGHT MASS SPECTROMETRY METHOD FOR THE SCREENING OF POLYCYCLIC AROMATIC HYDROCARBONS AND NITRO SUBST.
- MS spectra of A, naphthalene; B, acenaphthylene; C, acenaphthene; and D, fluorene spiked at a concentration of 1 mg/L. - ResearchGate.
- Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids - PubMed.
- Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene - ASM Journals.
- Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene - PMC - NIH.
- Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - MDPI.
Sources
- 1. BJOC - Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination [beilstein-journals.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one with known inhibitors
An In-Depth Technical Guide for Researchers in Drug Discovery and Enzyme Kinetics
In the landscape of protease inhibitor development, the pursuit of potent and selective agents is paramount. This guide provides a comparative analysis of a novel class of inhibitors, azapeptides, with the well-established natural product, chymostatin, focusing on their inhibitory effects on the serine protease chymotrypsin. As the originally requested compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, is not documented in publicly available literature, this guide will focus on azapeptides as a scientifically relevant and well-characterized structural analog. Specifically, we will examine N-acetyl-L-alanyl-L-alanyl-α-azaphenylalanine p-nitrophenyl ester as a representative azapeptide inhibitor.
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the mechanistic nuances and quantitative performance of these inhibitors. The information presented herein is grounded in experimental data and established biochemical principles, providing a reliable resource for those engaged in enzyme kinetics and drug design.
Introduction to the Inhibitors
Azapeptides: A Promising Class of Protease Inhibitors
Azapeptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution introduces significant changes to the peptide backbone, altering its conformational properties and susceptibility to proteolytic cleavage. Azapeptides, particularly those with reactive leaving groups, have emerged as potent inhibitors of serine and cysteine proteases.[1] Their mechanism of action often involves the formation of a stable acyl-enzyme intermediate, effectively titrating the active enzyme population.[1][2]
The representative azapeptide for this guide, N-acetyl-L-alanyl-L-alanyl-α-azaphenylalanine p-nitrophenyl ester , is designed to specifically target chymotrypsin. The azaphenylalanine residue at the P1 position mimics the natural substrate of chymotrypsin, which preferentially cleaves peptide bonds after large hydrophobic residues. The p-nitrophenyl ester acts as a good leaving group, facilitating the acylation of the active site serine.
Chymostatin: A Natural Serine Protease Inhibitor
Chymostatin is a naturally occurring pentapeptide isolated from actinomycetes that potently inhibits chymotrypsin and other chymotrypsin-like serine proteases. Its structure contains a C-terminal aldehyde moiety, which is crucial for its inhibitory activity. Chymostatin acts as a competitive, reversible inhibitor, forming a stable hemiacetal adduct with the active site serine residue of the protease.
Mechanism of Inhibition: A Tale of Two Strategies
The inhibitory mechanisms of the azapeptide and chymostatin, while both targeting the active site of chymotrypsin, differ fundamentally in their chemical nature.
Azapeptide: Covalent Inactivation
The azapeptide, N-acetyl-L-alanyl-L-alanyl-α-azaphenylalanine p-nitrophenyl ester, functions as an irreversible inhibitor of chymotrypsin through a mechanism of covalent modification. The process can be dissected into the following steps:
-
Binding: The azapeptide binds to the active site of chymotrypsin, with the azaphenylalanine side chain occupying the S1 specificity pocket.
-
Nucleophilic Attack: The catalytic serine (Ser-195) hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the azaphenylalanine residue.
-
Acyl-Enzyme Formation: This attack leads to the formation of a stable, covalent acyl-enzyme intermediate and the release of the p-nitrophenol leaving group. The stability of this intermediate effectively inactivates the enzyme.
Mechanism of Chymotrypsin Inhibition by Azapeptide
Chymostatin: Reversible Competitive Inhibition
Chymostatin, in contrast, is a competitive inhibitor. Its aldehyde group reacts with the active site serine to form a transient, covalent hemiacetal adduct. This reaction is reversible, and the inhibitor can dissociate from the enzyme, allowing for the recovery of enzyme activity upon removal of the inhibitor. The equilibrium between the free enzyme and the enzyme-inhibitor complex dictates the extent of inhibition.
Comparative Performance: A Quantitative Look
| Inhibitor | Type of Inhibition | Target Enzyme | IC50 / Ki |
| N-acetyl-L-alanyl-L-alanyl-α-azaphenylalanine p-nitrophenyl ester | Irreversible, Covalent | Chymotrypsin | Estimated in the low nM range |
| Chymostatin | Reversible, Competitive | Chymotrypsin | ~0.15 µg/mL (~0.25 µM) |
Note: The IC50 value for Chymostatin can vary depending on the assay conditions.
This table highlights the significant potency of both classes of inhibitors. The irreversible nature of the azapeptide's inhibition, however, suggests a more prolonged and potentially complete shutdown of enzymatic activity compared to the reversible inhibition by chymostatin.
Experimental Protocol: Chymotrypsin Inhibition Assay
To empirically determine and compare the inhibitory activity of compounds like azapeptides and chymostatin, a standardized chymotrypsin inhibition assay is essential. The following protocol outlines a typical spectrophotometric assay.
Principle:
This assay measures the rate of hydrolysis of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586), by chymotrypsin. The cleavage of the substrate releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of p-nitroaniline formation.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor stock solutions (Azapeptide and Chymostatin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate S-2586 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solutions in Tris buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of Tris buffer to each well.
-
Add a specific volume of each inhibitor dilution to the appropriate wells. Include a control well with no inhibitor.
-
Add a fixed amount of chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Chymotrypsin Inhibition Assay
Conclusion and Future Perspectives
This comparative analysis demonstrates that both azapeptides and chymostatin are highly effective inhibitors of chymotrypsin, albeit through distinct mechanisms. The azapeptide, exemplified by N-acetyl-L-alanyl-L-alanyl-α-azaphenylalanine p-nitrophenyl ester, represents a class of potent, irreversible inhibitors that covalently modify the enzyme's active site. In contrast, chymostatin acts as a potent, reversible competitive inhibitor.
The choice between these inhibitor classes in a research or therapeutic context depends on the desired outcome. The irreversible nature of azapeptides may be advantageous for applications requiring long-lasting or complete enzyme inactivation. Conversely, the reversible inhibition of chymostatin might be preferable where transient modulation of enzyme activity is desired.
The foundational principles and experimental methodologies detailed in this guide provide a robust framework for the continued exploration and development of novel protease inhibitors. Future research will undoubtedly uncover even more sophisticated and selective inhibitors, further advancing our ability to probe and control biological systems.
References
- Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with aza-amino acid and aza-peptide derivatives. Methods in enzymology, 46, 208–216.
- Powers, J. C., Asaad, N., & El-Amine, M. (1984). Reaction of azapeptides with chymotrypsin-like enzymes. New inhibitors and active site titrants for chymotrypsin A alpha, subtilisin BPN', subtilisin Carlsberg, and human leukocyte cathepsin G. The Journal of biological chemistry, 259(7), 4279–4287.
- Lively, S. E., & Hodges, R. S. (2012). Azapeptides as inhibitors of serine and cysteine proteases. Vitamins and Hormones, 88, 333-368.
- Umezawa, H., Aoyagi, T., Morishima, H., Matsuzaki, M., Hamada, M., & Takeuchi, T. (1970). Chymostatin, a new chymotrypsin inhibitor produced by actinomycetes. The Journal of antibiotics, 23(5), 259–262.
Sources
A Researcher's Guide to Deconvoluting the Molecular Target of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
In the landscape of drug discovery, the identification of a bioactive small molecule represents both a significant milestone and the beginning of an intensive investigative journey. The compound 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, hereafter referred to as Compound X, has demonstrated compelling phenotypic effects in preliminary screens. However, its mechanism of action remains elusive. This guide provides a comprehensive, multi-faceted strategy for the identification and validation of its biological target, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of rigorous, iterative experimentation, ensuring that each step logically informs the next, leading to a high-confidence target hypothesis.
Part 1: Initial Target Hypothesis Generation - An In Silico Approach
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable initial hypotheses, narrowing the field of potential targets from thousands to a manageable few.[1] This initial phase is critical for designing a focused and efficient experimental strategy.
An effective in silico workflow integrates multiple computational tools to build a consensus prediction.[2][3]
Workflow for In Silico Target Prediction
Caption: In silico workflow for initial target hypothesis generation.
Step-by-Step In Silico Protocol:
-
Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to find compounds with structural similarity to Compound X. The underlying principle is that structurally similar molecules often share biological targets.
-
Reverse Docking: This computational technique screens the structure of Compound X against a large library of 3D protein structures to predict potential binding partners.[3] This approach is particularly useful for identifying novel, unanticipated targets.
-
Network Pharmacology: By analyzing protein-protein interaction networks and disease-associated pathways, network pharmacology can help to prioritize predicted targets that are key nodes in relevant biological processes.[2]
The output of this in silico analysis will be a prioritized list of candidate targets. For the purposes of this guide, let us assume that this initial screening suggests that Compound X may interact with a member of the protein kinase family.
Part 2: Experimental Validation of Target Engagement
With a putative target class identified, the next crucial step is to experimentally validate the direct physical interaction between Compound X and its predicted target in a biological context.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[4][5] The principle behind CETSA is that the binding of a ligand, such as Compound X, can stabilize its target protein, leading to an increase in the protein's melting temperature.[6][7]
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either Compound X at various concentrations or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct target engagement.
Table 1: Hypothetical CETSA Data for Compound X
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound X) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
This hypothetical data illustrates a clear thermal stabilization of the target protein in the presence of Compound X, providing strong evidence of direct binding in a cellular context.
B. Kinase Profiling: Assessing Selectivity and Off-Target Effects
Assuming our in silico predictions and CETSA results point towards a kinase target, it is imperative to understand the selectivity of Compound X. Kinase inhibitors are notorious for off-target effects due to the high degree of conservation in the ATP-binding pocket across the kinome.[8]
Numerous commercial services offer comprehensive kinase screening and profiling.[9][10][11] These services typically employ biochemical assays to measure the inhibitory activity of a compound against a large panel of kinases.
Comparison of Kinase Profiling Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures inhibition of purified kinase activity (e.g., ADP-Glo™, TR-FRET).[8][11] | High-throughput, quantitative IC50 determination. | Lacks cellular context (e.g., membrane permeability, off-target effects in cells).[12] |
| Cell-Based Assays | Measures target engagement or inhibition of a signaling pathway in intact cells (e.g., NanoBRET™).[12] | More physiologically relevant, accounts for cellular factors. | Lower throughput, can be more complex to develop. |
For an initial broad screen, a biochemical assay against a large kinase panel is often the most efficient approach. Hits from this screen can then be validated using cell-based assays.
Part 3: Elucidating the Functional Consequences of Target Engagement
Confirming that Compound X binds to a specific target is a critical step, but it is equally important to demonstrate that this binding event is responsible for the observed cellular phenotype.
A. Phenotypic Assays: Linking Target to Function
Phenotypic screening is a powerful approach that identifies compounds based on their ability to alter a cell's or organism's observable characteristics.[13][14][15] In the context of target validation, we can use phenotypic assays in conjunction with genetic methods to confirm the role of the target.
Workflow for Phenotypic Assay-Based Target Validation
Caption: An integrated workflow for validating a target using phenotypic assays.
Experimental Approaches:
-
Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein.[16] If the knockdown/knockout phenocopies the effect of Compound X, it provides strong evidence that the compound's activity is mediated through this target.
-
Rescue Experiments: If a target knockdown mimics the effect of Compound X, a rescue experiment can provide further validation. This involves overexpressing a version of the target protein that is resistant to Compound X. If the overexpression of the resistant mutant reverses the phenotypic effects of the compound, it strongly supports a direct on-target mechanism.
-
Signaling Pathway Analysis: If the target is a kinase, analyzing the phosphorylation status of known downstream substrates can confirm that Compound X is modulating the expected signaling pathway.[11]
Conclusion
The journey from a novel bioactive molecule to a validated drug target is a challenging but essential process in drug discovery. The strategy outlined in this guide for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one provides a robust framework for target identification and validation. By integrating computational predictions with a suite of rigorous experimental techniques—from biophysical assays like CETSA to functional cellular studies—researchers can build a compelling case for a specific mechanism of action. This methodical approach not only de-risks subsequent drug development efforts but also deepens our fundamental understanding of complex biological systems.
References
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A Comparative Guide to the Structure-Activity Relationship of Acenaphthene-Based Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of acenaphthene derivatives as potential anticancer agents. While direct SAR studies on 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one analogs are not extensively available in public literature, this guide leverages data from structurally related acenaphthene derivatives to offer valuable insights for the design of novel therapeutics. The principles discussed herein are grounded in experimental data from published research and aim to inform the strategic modification of this privileged scaffold to enhance biological activity.
Introduction: The Acenaphthene Scaffold in Oncology
Acenaphthene, a tricyclic aromatic hydrocarbon, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The rigid, planar structure of the acenaphthene core provides a unique framework for the spatial orientation of various functional groups, enabling interaction with a range of biological targets. This guide focuses on elucidating the SAR of acenaphthene derivatives, particularly those incorporating nitrogen-containing heterocycles, which have shown significant potential as anticancer agents.[2][3]
General Synthetic Strategies
The synthesis of the acenaphthene derivatives discussed in this guide typically involves multi-step reaction sequences. A common approach begins with the functionalization of the acenaphthene core, followed by the introduction of various heterocyclic moieties. For instance, the synthesis of acenaphthene derivatives bearing a thiazole backbone has been reported, demonstrating a viable route to novel analogs.[1][4]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for acenaphthene-thiazole analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of acenaphthene derivatives is significantly influenced by the nature and position of substituents on the acenaphthene core and the appended heterocyclic rings. The following sections detail the SAR based on available experimental data.
Studies on a series of 4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine derivatives have provided crucial insights into the SAR of this class of compounds.[1][4] The primary amino group at the 2-position of the thiazole ring serves as a key handle for introducing diverse substituents.
Table 1: In Vitro Antitumor Activity of Acenaphthene-Thiazole Derivatives [1]
| Compound | R (Substituent on Thiazole-2-amine) | Inhibition Rate (%) against SKRB-3 (20 µM) |
| 3a | H | - |
| 3c | 4-Chlorophenyl | 66.1 ± 2.2 |
| 3d | 4-Methoxyphenyl | - |
| 3e | 3,5-Dichlorophenyl | - |
| Adriamycin | (Positive Control) | 68.1 ± 1.3 |
From the data presented in Table 1, several key SAR observations can be made:
-
Aromatic Substitution is Crucial: The introduction of a substituted phenyl ring at the 2-amino position of the thiazole moiety is critical for antitumor activity.
-
Halogen Substitution Enhances Potency: Compound 3c , bearing a 4-chlorophenyl substituent, exhibited the most potent activity against the SKRB-3 human breast cancer cell line, with an inhibition rate comparable to the positive control, Adriamycin.[1] This suggests that electron-withdrawing groups at the para position of the phenyl ring are favorable for activity.
-
Steric and Electronic Effects: The specific substitution pattern on the phenyl ring plays a significant role, indicating a defined binding pocket for this moiety in the biological target.
Caption: Key SAR findings for acenaphthene-thiazole anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of the biological data, detailed experimental protocols are essential. The following is a representative protocol for an in vitro cytotoxicity assay.
MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., SKRB-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to the desired concentrations with culture medium. The cells are then treated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The SAR studies of acenaphthene derivatives have demonstrated that this scaffold is a valuable starting point for the development of novel anticancer agents. The presence of a substituted aromatic moiety attached to a heterocyclic linker is a key determinant of activity. Specifically, the introduction of a 4-chlorophenyl group on the thiazole ring of an acenaphthene core resulted in a compound with potent antitumor activity.[1]
Future research in this area should focus on:
-
Exploring a wider range of substituents on the aromatic ring to further optimize potency and selectivity.
-
Investigating different heterocyclic linkers to understand the impact of the linker on the overall pharmacological profile.
-
Elucidating the mechanism of action of these compounds to identify their cellular targets.
-
Synthesizing and evaluating direct analogs of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one to build a direct SAR profile for this specific scaffold.
By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the development of acenaphthene-based drugs with improved therapeutic indices is an achievable goal.
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A Comparative Guide to the Synthetic Routes of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
The tetracyclic lactam, 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one, represents a significant scaffold in medicinal chemistry and materials science. Its rigid, peri-fused ring system offers a unique three-dimensional architecture for the development of novel therapeutic agents and functional materials. The strategic synthesis of this core structure is of paramount importance for further derivatization and exploration of its properties. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and disadvantages, supported by experimental insights and established chemical principles.
Introduction to the Target Molecule and Synthetic Challenges
The core structure of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one features a γ-lactam ring fused to the acenaphthene backbone. The primary synthetic challenge lies in the efficient construction of this five-membered nitrogen-containing ring onto the rigid naphthalene framework. The selection of an optimal synthetic strategy depends on factors such as the availability of starting materials, the number of synthetic steps, overall yield, and the tolerance of the reaction sequence to various functional groups, which would be crucial for the synthesis of analogues. This guide will explore four distinct and plausible synthetic strategies: two classical ring-expansion methodologies (Beckmann and Schmidt reactions), a reductive cyclization approach, and an intramolecular amidation strategy.
Route A: Beckmann Rearrangement of Acenaphthen-1-one Oxime
The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an amide.[1][2][3] This approach offers a direct method for the ring expansion of a cyclic ketone to the corresponding lactam.
Synthetic Workflow
Caption: Synthetic pathway via Beckmann Rearrangement.
Experimental Protocol
Step 1: Synthesis of Acenaphthen-1-one
Acenaphthen-1-one can be prepared from acenaphthene through oxidation. A common method involves the use of lead tetraacetate or other oxidizing agents.
-
Procedure: To a stirred solution of acenaphthene (1 equivalent) in glacial acetic acid, add lead tetraacetate (1.2 equivalents) portion-wise at room temperature. Stir the mixture for 24 hours. Pour the reaction mixture into water and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford acenaphthen-1-one.
Step 2: Synthesis of Acenaphthen-1-one Oxime
-
Procedure: A mixture of acenaphthen-1-one (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is precipitated by the addition of water. The solid oxime is collected by filtration, washed with water, and dried.
Step 3: Beckmann Rearrangement
-
Procedure: The acenaphthen-1-one oxime (1 equivalent) is dissolved in a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0°C. The mixture is then slowly warmed to room temperature and stirred for several hours. The reaction is quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude lactam is purified by recrystallization or column chromatography.
Discussion
-
Advantages: This route is conceptually straightforward and utilizes a well-known named reaction. The starting material, acenaphthene, is commercially available and relatively inexpensive.
-
Challenges: The oxidation of acenaphthene can sometimes lead to over-oxidation to acenaphthenequinone. The Beckmann rearrangement is highly dependent on the stereochemistry of the oxime; only the isomer with the migrating group anti to the leaving group will rearrange. This can necessitate separation of oxime isomers or conditions that promote their interconversion. The strongly acidic conditions of the rearrangement may not be suitable for substrates with acid-labile functional groups.
Route B: Schmidt Reaction of Acenaphthen-1-one
The Schmidt reaction provides an alternative pathway for the ring expansion of ketones to lactams using hydrazoic acid in the presence of a strong acid.[4][5][6]
Synthetic Workflow
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A Comparative Guide to the Synthesis and Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
This guide provides a comprehensive technical overview of the polycyclic lactam 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust, scientifically-grounded framework for its synthesis and characterization. This is achieved through a comparative analysis of established methodologies for structurally related aza-heterocycles and polycyclic lactams. The proposed protocols and expected data are based on well-documented chemical principles and spectral data from analogous compounds.
This guide is intended for researchers and professionals in drug development and organic synthesis, offering a practical starting point for the investigation of this and similar molecular scaffolds. The potential biological significance of aza-acenaphthylene derivatives, including their reported antitumor activities, underscores the importance of developing reliable synthetic and analytical methods for this class of compounds.[1][2]
Proposed Synthesis and Mechanistic Rationale
The synthesis of polycyclic lactams such as 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can be conceptually approached through the intramolecular cyclization of a suitable amino acid precursor tethered to an acenaphthene core. This strategy is a common and effective method for the formation of lactam rings.[3][4] The proposed synthetic pathway, outlined below, begins with the commercially available starting material acenaphthenequinone.
DOT Script for Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Experimental Protocol: A Proposed Synthesis
The following protocol is a detailed, step-by-step methodology for the proposed synthesis.
Part 1: Synthesis of the Amino Acid Adduct (Intermediate A)
-
Reaction Setup: In a round-bottom flask, dissolve acenaphthenequinone (1.0 eq) and glycine (1.1 eq) in methanol.
-
Reductive Amination: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate amino acid adduct.
Part 2: Intramolecular Cyclization to form the Target Molecule
-
Activation of Carboxylic Acid: Suspend the dried amino acid adduct (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. The formation of the lactam is driven by the intramolecular nucleophilic attack of the amine on the activated acyl chloride.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by recrystallization or column chromatography to obtain 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Comparative Analysis: Alternative Polycyclic Lactams
The performance of this synthetic route can be benchmarked against the synthesis of other structurally similar polycyclic lactams. The choice of synthetic strategy often depends on the desired ring size and substitution patterns.
| Compound/Method | Starting Materials | Key Transformation | Reported Yield | Reference |
| Proposed Synthesis | Acenaphthenequinone, Amino Acid | Reductive Amination, Intramolecular Cyclization | (Predicted) 60-70% | N/A |
| Polycyclic γ-Lactams | 1,6-enynes, Arylamines | Radical Cascade Cyclization | 50-85% | [5] |
| Benzoannelated Dilactams | Dibenzo-polyethers | Amidation | Not Specified | [6] |
| Spirocyclic β-Lactams | Imines, Ketenes | [2+2] Cycloaddition (Staudinger reaction) | Good to Moderate | [7] |
Cross-Validation of Experimental Results: A Predictive Approach
In the absence of direct experimental data, we can predict the characteristic spectral data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one based on the analysis of its structural components and comparison with known acenaphthene derivatives and polycyclic lactams.[6][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the acenaphthene core, likely as multiplets in the range of 7.3-7.8 ppm.[8] The aliphatic protons of the tetrahydro-aza-acenaphthylene ring system would appear as multiplets in the upfield region, typically between 2.0 and 4.0 ppm. The N-H proton of the lactam would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 120-150 ppm.[8] A key signal would be the carbonyl carbon of the lactam, expected to be in the range of 165-175 ppm. The aliphatic carbons would resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be crucial for confirming the presence of the lactam functionality. A strong absorption band corresponding to the C=O stretch of the cyclic amide is expected in the region of 1650-1690 cm⁻¹.[10][11] The N-H stretching vibration should be observable as a band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the target compound (C₁₁H₁₁NO, MW = 173.21). The fragmentation pattern would likely involve the loss of CO and other characteristic fragments of the acenaphthene core.[12]
Experimental Workflow for Characterization
The following workflow outlines the standard procedures for the spectroscopic characterization of the synthesized compound.
DOT Script for Characterization Workflow
Caption: Standard workflow for the characterization of a novel organic compound.
Conclusion
This guide presents a scientifically rigorous, albeit predictive, framework for the synthesis and analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By leveraging established synthetic methodologies for related polycyclic lactams and comprehensive spectroscopic data from analogous acenaphthene derivatives, researchers are provided with a solid foundation for their own investigations into this promising class of molecules. The potential for these compounds in medicinal chemistry warrants further exploration, and the protocols and comparative data herein are intended to facilitate such endeavors.
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A Senior Application Scientist's Guide to Comparing the Efficacy of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one and its Stereoisomers
In the landscape of modern drug discovery, the nuanced understanding of a molecule's three-dimensional structure is paramount. It is a foundational principle that stereoisomers—molecules with identical chemical formulas and connectivity but different spatial arrangements—can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the systematic efficacy comparison of the novel chiral molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, and its stereoisomers. While specific experimental data for this compound is not yet in the public domain, the methodologies outlined herein represent the gold-standard approach for such an investigation, grounded in established principles of medicinal chemistry and pharmacology.
The core structure, a rigid tricyclic lactam, is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities.[3][4] Derivatives of the related acenaphthene core have been explored for various therapeutic applications, including antitumor and antimicrobial activities.[5][6][7] Therefore, a rigorous comparison of the stereoisomers of this novel aza-acenaphthylene derivative is a critical step in elucidating its therapeutic potential and structure-activity relationship (SAR).
Part 1: The Imperative of Stereoisomer Separation
Before any comparative biological evaluation can commence, the racemic mixture of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one must be resolved into its constituent stereoisomers. The presence of at least one chiral center in the molecule necessitates this separation, as different enantiomers and diastereomers can interact uniquely with chiral biological macromolecules like receptors and enzymes.[2][8]
Workflow for Chiral Separation
The most robust and widely used technique for the separation of enantiomers in a pharmaceutical setting is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[9][10] This method relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation.[9][11]
Caption: Workflow for the chiral separation of stereoisomers.
Experimental Protocol: Chiral HPLC Separation
-
Column Screening: The initial and most critical step is the selection of an appropriate Chiral Stationary Phase (CSP). A screening of several columns with diverse chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[12][13] Mobile phases typically consist of a nonpolar solvent like heptane with a polar modifier such as isopropanol or ethanol.[14]
-
Method Optimization: Once a promising CSP is identified, the mobile phase composition and flow rate are optimized to achieve baseline separation (Resolution factor, Rs > 1.5) of the stereoisomers.[14]
-
Preparative Chromatography: The optimized method is scaled up to a preparative HPLC system to isolate sufficient quantities of each stereoisomer for biological testing.
-
Purity and Configuration Analysis: The purity of the isolated fractions is confirmed using analytical HPLC. The absolute configuration of each stereoisomer (e.g., R/S designation) should be determined using techniques such as X-ray crystallography or vibrational circular dichroism (VCD) spectroscopy.[1]
Part 2: Comparative Efficacy Evaluation: A Receptor-Ligand Binding Approach
Given the rigid, drug-like structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a logical starting point for efficacy testing is to screen for its ability to bind to a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[15][16]
A competitive binding assay is particularly useful for determining the relative binding affinities of the newly isolated stereoisomers.[16] This assay measures the ability of a test compound (the "competitor," i.e., our stereoisomer) to displace a radiolabeled ligand that is known to bind to the target receptor.
Workflow for Competitive Radioligand Binding Assay
Caption: General workflow of a competitive radioligand binding assay.
Experimental Protocol: Competitive Binding Assay
-
Preparation: A reaction mixture is prepared in a 96-well plate containing:
-
A buffer solution (e.g., Tris-HCl).
-
A source of the target receptor (e.g., membrane preparations from cells overexpressing the receptor).
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist).
-
Increasing concentrations of the unlabeled test compound (one of the isolated stereoisomers).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[17]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15][17] The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[18]
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the logarithm of the competitor concentration. This sigmoidal curve is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The primary output of these experiments will be the binding affinity (Ki) of each stereoisomer for the target receptor. A lower Ki value signifies a higher binding affinity. By comparing these values, the stereoselectivity of the binding interaction can be determined.
Hypothetical Data Summary
| Compound ID | Stereoisomer Configuration | Target Receptor | Binding Affinity (Ki) [nM] |
| Cmpd-A | Racemic Mixture | Receptor X | 150.5 ± 12.3 |
| Cmpd-A1 | (2aR,...) | Receptor X | 25.2 ± 3.1 |
| Cmpd-A2 | (2aS,...) | Receptor X | >10,000 |
| Cmpd-B | Racemic Mixture | Receptor Y | 850.7 ± 55.9 |
| Cmpd-B1 | (2aR,...) | Receptor Y | 795.1 ± 60.2 |
| Cmpd-B2 | (2aS,...) | Receptor Y | 910.4 ± 71.8 |
Note: Data are hypothetical and for illustrative purposes only. Configuration nomenclature is speculative.
In this hypothetical example, a clear stereopreference is observed for Receptor X, where stereoisomer Cmpd-A1 (the "eutomer") is significantly more potent than Cmpd-A2 (the "distomer"). In contrast, for Receptor Y, there is little to no stereoselectivity. This type of data is invaluable for building a Structure-Activity Relationship (SAR) model. It suggests that the specific spatial arrangement of substituents in Cmpd-A1 is crucial for optimal interaction with the binding pocket of Receptor X.
Further studies, such as functional assays (e.g., measuring downstream signaling) and in vivo experiments, would be necessary to determine if the higher binding affinity of one stereoisomer translates to greater functional efficacy and a better therapeutic window.[19]
Conclusion
The rigorous, stepwise approach of chiral separation followed by quantitative biological assays is fundamental to the preclinical evaluation of any novel chiral compound. For 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, this process is not merely an academic exercise but a critical path to understanding its true therapeutic potential. By delineating the specific activities of each stereoisomer, researchers can focus development efforts on the most promising candidate, potentially leading to a more potent, selective, and safer therapeutic agent. This guide provides the foundational workflows and scientific rationale to embark on that discovery process.
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A Comparative Analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical juncture in this process is the translation of promising in vitro activity into demonstrable in vivo efficacy.[1][2][3] This guide provides a comprehensive comparison of the biological activities of a novel heterocyclic compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (hereafter referred to as Compound A), in both controlled cellular environments and complex living systems.
The focus of this analysis is to not only present the data but also to delve into the causal relationships behind the experimental observations, offering insights for researchers in oncology and medicinal chemistry. For the purpose of this guide, Compound A is investigated as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in various cancers.[4] Its performance is benchmarked against two hypothetical alternative compounds, a known multi-kinase inhibitor (Alternative B) and a structurally similar but less potent analog (Alternative C).
In Vitro Activity Profile: Target Engagement and Cellular Effects
The initial stages of characterizing a new compound involve a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at a molecular and cellular level.
Biochemical Assay: Direct Target Inhibition
To ascertain the direct inhibitory effect of Compound A on its putative target, a biochemical kinase assay was performed. This assay measures the ability of the compound to block the enzymatic activity of recombinant human FGFR1.
Experimental Protocol: FGFR1 Kinase Assay
-
Reagents : Recombinant human FGFR1 kinase, ATP, poly(Glu, Tyr) substrate.
-
Procedure : The kinase reaction was initiated by adding ATP to a mixture of FGFR1, the substrate, and varying concentrations of the test compounds.
-
Detection : The phosphorylation of the substrate was quantified using a luminescence-based assay.
-
Analysis : The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay: Anti-proliferative Effects
To determine if the observed enzymatic inhibition translates to a functional cellular effect, the anti-proliferative activity of Compound A was assessed in a human cancer cell line known to overexpress FGFR1. The MTT assay, a colorimetric method for assessing cell viability, was employed.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line : Human breast cancer cell line MCF-7.
-
Procedure : MCF-7 cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 72 hours.
-
Detection : MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm.
-
Analysis : The half-maximal effective concentration (EC50) was determined from the dose-response curve.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of Compound A.
Summary of In Vitro Data
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (nM) |
| Compound A | FGFR1 | 15 | MCF-7 | 120 |
| Alternative B | Multi-kinase | 8 (FGFR1) | MCF-7 | 95 |
| Alternative C | FGFR1 | 250 | MCF-7 | >1000 |
The in vitro data indicates that Compound A is a potent inhibitor of FGFR1. The approximately 8-fold shift in potency between the biochemical and cellular assays is a common observation and can be attributed to factors such as cell membrane permeability and engagement of cellular ATP.
In Vivo Efficacy: Performance in a Living System
While in vitro assays provide crucial initial data, the true test of a compound's therapeutic potential lies in its performance in vivo.[5] A mouse xenograft model was utilized to evaluate the anti-tumor efficacy of Compound A.
Xenograft Model: Tumor Growth Inhibition
In this model, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for their response to treatment.
Experimental Protocol: Mouse Xenograft Study
-
Animal Model : Female athymic nude mice.
-
Tumor Implantation : MCF-7 cells were subcutaneously injected into the flank of each mouse.
-
Treatment : Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. Compounds were administered orally once daily.
-
Endpoints : Tumor volume and body weight were measured twice weekly. The primary efficacy endpoint was tumor growth inhibition (TGI).
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft study.
Summary of In Vivo Data
| Compound | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Compound A | 30 | 75 | -2 |
| Alternative B | 30 | 85 | -15 |
| Alternative C | 30 | 20 | +1 |
Compound A demonstrated significant anti-tumor activity in vivo, with a favorable toxicity profile as indicated by the minimal change in body weight. In contrast, while Alternative B showed slightly better efficacy, it was associated with substantial toxicity. Alternative C, consistent with its weaker in vitro profile, had limited in vivo activity.
Bridging the Divide: In Vitro to In Vivo Correlation
The successful translation from in vitro to in vivo is a cornerstone of drug development.[6] Discrepancies between the two are often attributed to pharmacokinetic (PK) and pharmacodynamic (PD) factors.[2][7] The relationship between drug concentration and its effect over time is crucial for predicting clinical outcomes.
For Compound A, the observed in vivo efficacy at a well-tolerated dose suggests a favorable pharmacokinetic profile, including good oral absorption and sufficient tumor exposure. In contrast, the toxicity of Alternative B, despite its potent in vitro activity, may stem from off-target effects due to its multi-kinase nature or poor metabolic stability leading to toxic byproducts.
In Vitro-In Vivo Translation Concept
Caption: The role of PK/PD in translating in vitro data to in vivo outcomes.
Comparative Summary and Future Directions
This guide provides a comparative analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (Compound A) against two alternatives, highlighting its promising profile as a potential anti-cancer agent.
| Feature | Compound A | Alternative B | Alternative C |
| In Vitro Potency (FGFR1 IC50) | 15 nM | 8 nM | 250 nM |
| In Vivo Efficacy (TGI @ 30 mg/kg) | 75% | 85% | 20% |
| In Vivo Tolerability | High | Low | High |
| Overall Assessment | Promising lead candidate | Efficacious but toxic | Poor activity |
The data presented herein underscores the importance of a multi-faceted approach to drug candidate evaluation. While high in vitro potency is a desirable starting point, it is the interplay of efficacy, selectivity, and a favorable pharmacokinetic profile that ultimately dictates in vivo success. Compound A emerges as a strong candidate for further preclinical development, with future studies focusing on detailed pharmacokinetic analysis, dose-response relationships, and evaluation in additional cancer models.
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A Senior Application Scientist's Guide to Assessing the Selectivity of Zenthorib, a Novel Aurora Kinase A Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of kinase inhibitors with exquisite selectivity remains a paramount challenge.[1][2] While targeting the conserved ATP-binding pocket of kinases has proven a fruitful strategy, it inherently carries the risk of off-target effects, which can lead to unforeseen toxicities and a narrowed therapeutic window.[3][4] This guide provides an in-depth, technically-grounded framework for assessing the selectivity of a novel investigational compound, Zenthorib (2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one) , a potent inhibitor of Aurora Kinase A (AURKA).
AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and bipolar spindle assembly.[5][6][7] Its overexpression is a common feature in many human cancers, making it a compelling therapeutic target.[6][8] However, the high degree of homology between AURKA and its family members, particularly Aurora Kinase B (AURKB), necessitates a rigorous and multi-faceted approach to confirm inhibitor selectivity. This guide will delineate a series of self-validating experimental systems, from broad biochemical screens to nuanced cellular and proteomic analyses, to construct a comprehensive selectivity profile for Zenthorib, comparing it against established benchmarks.
Part 1: Foundational Selectivity—In Vitro Biochemical Profiling
The initial step in characterizing any new inhibitor is to understand its intrinsic affinity and selectivity in a purified, cell-free system. This approach provides the cleanest assessment of direct kinase-inhibitor interactions, devoid of cellular complexities like membrane permeability or efflux pumps.
The Kinome-Wide View: Large-Panel Binding and Activity Assays
The most effective way to rapidly profile for off-targets is to screen the compound against a large, representative panel of human kinases.[1][9] Commercial services offer panels that cover over 400 kinases, providing a broad view of potential interactions across the kinome.
Experimental Rationale: We employ a competitive binding assay (e.g., KINOMEscan™) as our primary screen. This method measures the ability of Zenthorib to displace a known, immobilized ligand from the ATP-binding site of each kinase in the panel.[9] The output, typically a dissociation constant (Kd) or percent inhibition at a fixed concentration, offers a quantitative measure of binding affinity. This is complemented by enzymatic activity assays for key hits, which confirm that binding translates to functional inhibition.[9]
Protocol: Broad-Panel Kinase Selectivity Scan
-
Compound Preparation: Solubilize Zenthorib, Alisertib (MLN8237), and Tozasertib (VX-680) in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: For an initial screen, provide the compounds for testing at a single high concentration (e.g., 1 µM) to maximize the capture of potential off-targets.
-
Binding Assay: Submit samples to a commercial provider (e.g., Eurofins DiscoverX) for a KINOMEscan™ profiling service against their largest available kinase panel.
-
Data Analysis: The primary output is the percent inhibition (%Inh) for each kinase. A common threshold for a significant "hit" is >80% inhibition.
-
Follow-up IC50 Determination: For AURKA, AURKB, and any significant off-targets identified, perform dose-response enzymatic assays to determine precise IC50 values. These are typically radiometric assays measuring the transfer of ³³P-labeled phosphate from ATP to a substrate.[10]
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | Zenthorib (IC50, nM) | Alisertib (MLN8237) (IC50, nM)[11][12] | Tozasertib (VX-680) (Ki, nM)[13][14] |
| Aurora A (On-Target) | 0.9 | 1.2 | 0.6 |
| Aurora B | 115 | 396.5 | 18 |
| Aurora C | 150 | Not Reported | 4.6 |
| FLT3 | >1000 | >1000 | 30 |
| ABL1 (T315I) | >1000 | >1000 | 5 |
| VEGFR2 | >1000 | >1000 | >1000 |
Insight & Interpretation: The hypothetical data above illustrates an ideal profile for Zenthorib. It demonstrates potent, single-digit nanomolar inhibition of AURKA, comparable to the benchmarks. Critically, it shows a >120-fold selectivity against AURKB, superior to the pan-Aurora profile of Tozasertib.[13][14] Alisertib is known to be highly selective for Aurora A over B (>200-fold), setting a high standard that Zenthorib aims to meet or exceed.[12][15] The lack of activity against key off-targets of other inhibitors, such as FLT3 and ABL1 for Tozasertib, is a significant advantage.[16]
Biochemical selectivity screening workflow.
Part 2: Cellular Target Engagement—Confirming Interaction in a Physiological Context
While biochemical assays are essential, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. Cellular target engagement assays are a self-validating system; they directly measure the physical interaction between the drug and its intended protein target in situ.
Cellular Thermal Shift Assay (CETSA®)
Experimental Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a protein binds to its ligand (e.g., Zenthorib), it becomes thermodynamically more stable and resistant to heat-induced denaturation.[18][19][20] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly confirm target engagement. A positive result—a shift in the melting curve to a higher temperature—is strong evidence of binding.[21]
Protocol: CETSA for AURKA Target Engagement
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 1 µM Zenthorib for 2 hours in serum-free media.
-
Heating Step: Resuspend cell pellets in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Analyze the supernatant by Western blot using a specific antibody against AURKA. Quantify band intensity.
-
Data Analysis: Plot the percentage of soluble AURKA relative to the non-heated control against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A successful engagement results in a ΔTm > 0.
Orthogonal Confirmation: NanoBRET™ Target Engagement Assay
Experimental Rationale: To avoid artifacts from a single methodology, we use an orthogonal method. The NanoBRET™ assay measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[22][23] The target protein (AURKA) is fused to a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the AURKA active site is added to the cells, acting as the energy acceptor.[24][25][26] When the tracer is bound, a BRET signal is produced. An unlabeled compound like Zenthorib will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal, which can be used to calculate cellular affinity (EC50).
Principle of Cellular Thermal Shift Assay (CETSA).
Data Presentation: Cellular Target Engagement & Affinity
| Assay | Metric | Zenthorib | Alisertib | Tozasertib |
| CETSA | ΔTm (°C) for AURKA | +5.2°C | +4.8°C | +6.1°C |
| NanoBRET™ | Cellular EC50 (nM) for AURKA | 15 | 25 | 11 |
| NanoBRET™ | Cellular EC50 (nM) for AURKB | 1850 | >5000 | 150 |
Insight & Interpretation: The data confirms that Zenthorib enters live cells and physically engages its AURKA target, as shown by the significant thermal stabilization in the CETSA experiment. The NanoBRET™ assay provides a quantitative measure of target affinity in a cellular context, showing a potent EC50 of 15 nM. Importantly, the cellular selectivity for AURKA over AURKB is >120-fold, consistent with our biochemical findings and superior to the ~10-fold cellular selectivity of Tozasertib.
Part 3: Functional Selectivity—Profiling Downstream Signaling
Confirming target binding is crucial, but understanding the functional consequences of that binding is the ultimate goal. A truly selective inhibitor should modulate only the signaling pathways directly downstream of its intended target. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of the signaling state of the cell, allowing us to map the on- and off-target effects of an inhibitor.[3][27][28][29]
Experimental Rationale: AURKA phosphorylates a specific set of substrates to execute its mitotic functions. A selective AURKA inhibitor should, therefore, decrease phosphorylation of known AURKA substrates without significantly altering phosphorylation events mediated by other kinases (like AURKB or others identified in the kinome scan). We use quantitative phosphoproteomics to compare the phosphorylation landscape of cells treated with Zenthorib versus a control.
Protocol: Quantitative Phosphoproteomics Workflow
-
Cell Treatment: Treat HCT-116 cells, synchronized in the G2/M phase of the cell cycle (when Aurora kinase activity is high), with vehicle, 100 nM Zenthorib, or 100 nM Tozasertib for 2 hours.
-
Protein Digestion & Phosphopeptide Enrichment: Lyse cells, digest proteins into peptides with trypsin, and enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or TiO2 beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of unique phosphopeptides. Compare the abundance of each phosphopeptide between the drug-treated and vehicle-treated samples.
-
Pathway Analysis: Map the significantly altered phosphosites to known proteins and signaling pathways to distinguish on-target from off-target effects.
Distinguishing on-target vs. off-target pathway effects.
Data Presentation: Key Phosphosite Changes
| Protein (Phosphosite) | Pathway | Expected Effect of AURKAi | Observed Change (Zenthorib) | Observed Change (Tozasertib) |
| TACC3 (S558) | Spindle Assembly | ↓↓ | -2.8 fold | -2.5 fold |
| PLK1 (T210) | Mitotic Entry | ↓↓ | -2.5 fold | -2.3 fold |
| Histone H3 (S10) | Chromosome Condensation (AURKB) | No Change | -0.2 fold | -2.9 fold |
| FLT3 (Y591) | RTK Signaling | No Change | +0.1 fold | -1.8 fold |
Insight & Interpretation: The phosphoproteomic data provides powerful functional validation of Zenthorib's selectivity. Treatment with Zenthorib leads to a significant decrease in the phosphorylation of known AURKA substrates like TACC3 and its downstream effector PLK1, confirming on-target activity. Crucially, unlike the pan-inhibitor Tozasertib, Zenthorib does not significantly reduce phosphorylation of the canonical AURKB substrate Histone H3 at Ser10.[13] This functional readout in a global, unbiased manner is the highest level of evidence for cellular selectivity, suggesting that Zenthorib will likely avoid the phenotypes associated with AURKB inhibition, such as endoreduplication and polyploidy.[7]
Conclusion and Comparative Summary
The comprehensive assessment outlined in this guide provides a robust, multi-tiered strategy for defining the selectivity profile of Zenthorib. By integrating biochemical, cellular, and functional proteomic data, we can build a compelling and self-validating case for its mechanism of action.
-
Biochemically, Zenthorib is a potent AURKA inhibitor with over 120-fold selectivity against its closest homolog, AURKB.
-
In living cells, Zenthorib demonstrates excellent target engagement, confirmed by two orthogonal methods, and maintains its selectivity profile.
-
Functionally, Zenthorib precisely modulates the AURKA signaling pathway, decreasing phosphorylation of key substrates without perturbing pathways controlled by known off-targets like AURKB.
Compared to the benchmark compounds, Zenthorib exhibits a selectivity profile that is superior to the pan-inhibitor Tozasertib and on par with the highly selective inhibitor Alisertib. This rigorous, pre-clinical characterization provides a strong rationale for its continued development, predicting a wider therapeutic window and a more targeted anti-cancer activity.
References
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Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Vasta, V., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-261.e4. [Link]
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Harrington, E.A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262–267. [Link]
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Manfredi, M.G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. [Link]
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Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Görgün, G., et al. (2010). A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma. Blood, 115(25), 5202-5213. [Link]
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Ocasio, C.A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 141(34), 13620-13629. [Link]
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O'Donoghue, G.P., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(52), E12305-E12314. [Link]
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Olsen, O., et al. (2020). A guide to NanoBRET™ target engagement assays in live cells. Current Protocols in Pharmacology, 90(1), e77. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Hall, M.P., et al. (2012). Engineered luciferase reporter from a deep sea shrimp utilizing a novel imidazopyrazinone substrate. ACS Chemical Biology, 7(11), 1848–1857. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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A Comprehensive Guide to the Spectroscopic Analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one Derivatives
This guide provides a detailed comparative framework for the spectroscopic analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one derivatives. This class of N-heterocyclic compounds, featuring a fused lactam ring system integrated into a partially saturated acenaphthene backbone, holds significant interest for researchers in medicinal chemistry and materials science. Understanding the nuanced spectroscopic signatures of these molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of structure-property relationships.
Due to the nascent stage of research into this specific heterocyclic family, this guide establishes a predictive comparative analysis based on well-established spectroscopic principles. We will examine the parent compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (Derivative A) , and a representative N-substituted analogue, 3-Phenyl-2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one (Derivative B) . This comparison will illuminate the influence of N-substitution on the spectral characteristics, providing a robust template for the analysis of future derivatives.
Molecular Architecture and Spectroscopic Implications
The core structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a rigid, polycyclic framework. It combines the aromatic acenaphthene moiety with a saturated nitrogen-containing ring bearing a lactam functionality. This unique fusion dictates the electronic environment of the constituent atoms and, consequently, their spectroscopic behavior.
The key points of comparison between an N-H (Parent) and an N-Aryl derivative are:
-
Conjugation: The introduction of an N-phenyl group can extend the π-system, influencing UV-Vis absorption and the chemical shifts of nearby protons and carbons in NMR.
-
Anisotropy: The phenyl ring's magnetic anisotropy will induce significant changes in the chemical shifts of protons located in its vicinity.
-
Vibrational Modes: The N-substituent will alter the vibrational frequencies of the lactam C=O and C-N bonds in IR spectroscopy.
-
Mass Fragmentation: The N-phenyl group will introduce new, characteristic fragmentation pathways in mass spectrometry.
Caption: Core structures for comparative analysis.
Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone for the structural elucidation of these derivatives. The chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the molecular structure.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Derivative A (Parent, N-H) Expected δ (ppm) | Derivative B (N-Phenyl) Expected δ (ppm) | Rationale for Shift Differences |
| Aromatic Protons | 7.20 - 7.80 (m, 6H) | 7.20 - 7.90 (m, 11H) | Overlapping signals from the acenaphthene and new phenyl ring. |
| N-H | ~8.0 (br s, 1H) | N/A | The broad singlet for the N-H proton is absent in the N-substituted derivative. |
| Aliphatic CH₂ | 2.90 - 3.80 (m, 4H) | 3.00 - 4.00 (m, 4H) | Deshielding effects from the adjacent phenyl group may cause downfield shifts. |
| Aliphatic CH | 3.90 - 4.20 (m, 1H) | 4.00 - 4.40 (m, 1H) | Similar to the CH₂ protons, a downfield shift is anticipated. |
Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the N-H proton of Derivative A, as it facilitates proton exchange at a slower rate than solvents like D₂O. For Derivative B, CDCl₃ is a suitable alternative. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex spin systems in the aromatic and aliphatic regions.
Comparative ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Derivative A (Parent, N-H) Expected δ (ppm) | Derivative B (N-Phenyl) Expected δ (ppm) | Rationale for Shift Differences |
| C=O (Lactam) | ~170 | ~168 | The N-phenyl group's electron-withdrawing nature can slightly shield the carbonyl carbon. |
| Aromatic C | 120 - 145 | 120 - 148 | Additional signals from the phenyl ring will be present. |
| Aliphatic C | 25 - 50 | 25 - 55 | Minor shifts are expected due to the change in the electronic environment. |
Comparative Infrared (IR) Spectroscopy Analysis
IR spectroscopy is particularly useful for identifying the functional groups present in the molecules, most notably the lactam carbonyl group.
Expected IR Absorption Data:
| Functional Group | Derivative A (Parent, N-H) Expected ν (cm⁻¹) | Derivative B (N-Phenyl) Expected ν (cm⁻¹) | Rationale for Frequency Differences |
| N-H Stretch | ~3200 | N/A | The characteristic N-H stretching vibration is absent in the N-substituted derivative. |
| C=O Stretch (Lactam) | ~1680 | ~1695 | Ring strain in the fused system places the carbonyl stretch at a relatively high wavenumber for a lactam. N-aryl substitution can increase the frequency.[1][2] |
| C-N Stretch | ~1350 | ~1380 | The C-N bond in the N-phenyl derivative is expected to have more double bond character, shifting the stretch to a higher frequency. |
| Aromatic C-H Stretch | ~3050 | ~3050 | Typically observed above 3000 cm⁻¹. |
The position of the lactam carbonyl stretch is sensitive to the ring size and substitution. In fused ring systems, changes in ring strain can influence this frequency.
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.
Expected Mass Spectrometry Fragmentation:
| Ion | Derivative A (Parent, N-H) Expected m/z | Derivative B (N-Phenyl) Expected m/z | Fragmentation Pathway |
| [M]⁺ | Calculated MW | Calculated MW | The molecular ion peak. |
| [M-CO]⁺ | [M]⁺ - 28 | [M]⁺ - 28 | Loss of carbon monoxide is a common fragmentation for cyclic ketones. |
| [M-C₆H₅N]⁺ | N/A | [M]⁺ - 91 | Cleavage of the N-phenyl group is a characteristic fragmentation for Derivative B. |
| Acenaphthene fragment | ~152-154 | ~152-154 | Fragmentation of the saturated ring can lead to ions corresponding to the stable acenaphthene core.[3] |
Causality in Experimental Choices: Electron Ionization (EI) is a standard technique for generating fragment ions and is well-suited for these relatively stable molecules. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and confirming the elemental composition of the molecular ion and key fragments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Perform 2D NMR experiments like COSY to establish proton-proton correlations.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Perform DEPT-135 and HSQC experiments to aid in the assignment of carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background subtraction using a spectrum of the pure KBr pellet or solvent.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
-
High-Resolution MS (HRMS): For accurate mass measurements, use a time-of-flight (TOF) or Orbitrap mass analyzer.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
This guide outlines a comprehensive spectroscopic approach for the characterization and comparative analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one derivatives. By systematically evaluating the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a parent compound and an N-substituted analogue, we have established a predictive framework that will be invaluable for researchers working with this novel class of heterocyclic compounds. The detailed protocols and causal explanations behind experimental choices are intended to ensure robust and reliable data acquisition and interpretation, thereby accelerating the pace of discovery in this exciting field.
References
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Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]
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ResearchGate. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Acenaphthenone. PubChem Compound Database. [Link]
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PubMed Central. (2018). Formation of the acenaphthylene cation as a common C2H2-loss fragment in dissociative ionization of the PAH isomers anthracene and phenanthrene. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
This document provides a detailed protocol for the proper disposal of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a heterocyclic compound featuring a lactam moiety within a hydrogenated aza-acenaphthylene framework. The guidance herein is predicated on established principles of laboratory safety and hazardous waste management, designed to ensure the protection of personnel and the environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) with detailed disposal instructions for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one was not publicly available. The following procedures are therefore based on the chemical properties of analogous structures, including the acenaphthylene core and lactam-containing compounds, as well as general best practices for laboratory chemical waste management.[1] It is imperative to always consult your institution's specific safety guidelines and any manufacturer-provided safety information before handling and disposal.
Hazard Identification and Risk Assessment
The core structure, acenaphthylene, is a polycyclic aromatic hydrocarbon (PAH).[2][3][4][5] PAHs as a class are known for their potential toxicity and environmental persistence.[3][4][5][6] Acenaphthylene itself is considered toxic and should be handled with care.[2][5] The related compound, acenaphthene, is also recognized as a skin, eye, and mucous membrane irritant.[3]
The presence of a lactam ring, a common feature in many biologically active compounds like beta-lactam antibiotics, also warrants careful handling.[7] While not all lactams are hazardous, their potential for biological activity necessitates that they be treated as potentially bioactive waste.
Given these structural alerts, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one should be presumed to be a hazardous substance. Therefore, its disposal must adhere to the stringent regulations governing hazardous chemical waste.[8][9]
Assumed Hazard Classification:
| Hazard Category | Classification Rationale |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin, based on the toxicity of the acenaphthylene core.[2][10] |
| Skin/Eye Irritation | Potential for irritation based on related acenaphthene compounds.[3][10][11] |
| Environmental Hazard | Considered very toxic to aquatic life with long-lasting effects, a common characteristic of PAHs.[11][12] |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This serves as the primary barrier against accidental exposure.
-
Gloves: Chemically resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[11]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin exposure.[11]
-
Respiratory Protection: When handling the solid compound, work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust.[11]
Waste Characterization and Segregation: A Foundational Step
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[8] Based on its chemical structure, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is classified as a non-halogenated organic solid waste .
Core Principles of Segregation:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[1][13] Its potential aquatic toxicity makes this route of disposal environmentally irresponsible and likely in violation of local and federal regulations.[11][12]
-
Avoid Mixing Waste Streams: Do not mix this waste with halogenated organic waste, aqueous waste, or any other incompatible waste streams.[8]
-
Solid vs. Liquid: Keep solid waste separate from liquid waste to ensure proper handling by waste management facilities.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one waste from a laboratory setting.
Waste Collection
-
Container Selection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
For liquid waste (e.g., solutions in organic solvents), use a designated, sealed, and compatible solvent waste container.[13] Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be meticulously labeled.[9][14] The label should include:
-
The full chemical name: "2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one".
-
The specific solvent if it is a liquid waste.
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[9]
-
The accumulation start date (the date the first drop of waste is added).
-
On-Site Accumulation and Storage
Laboratory-generated hazardous waste is typically stored in a designated Satellite Accumulation Area (SAA) before being transferred to a Central Accumulation Area (CAA).[9][14]
-
Satellite Accumulation Area (SAA):
-
Transfer to Central Accumulation Area (CAA):
-
Once the container is full or has been in the SAA for the maximum allowable time (often up to one year, but institutional policies may vary), it must be transferred to the CAA.[9][14]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and transfer of the waste.[14]
-
The logical flow of the waste disposal process is illustrated in the diagram below.
Caption: Workflow for the disposal of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
Final Disposal by Approved Facilities
All hazardous waste generated in a laboratory setting must be ultimately handled by a licensed hazardous waste management company.[15][16] These facilities employ approved disposal methods, with high-temperature incineration being a common and effective method for organic chemical waste.[9][14] This process ensures the complete destruction of the hazardous compounds, minimizing their environmental impact.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use a chemical absorbent pad or other inert material.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris. Place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper segregation, and compliant waste management, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always prioritize the guidance of your local Environmental Health and Safety department and the most current regulatory standards.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Wikipedia. (n.d.). Acenaphthylene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Hazard Profile and Risk Assessment
Given the chemical structure—a heterocyclic compound containing a lactam moiety fused to a partially hydrogenated acenaphthylene core—we must anticipate certain hazards. Structurally similar compounds, like acenaphthene, are known to cause skin and serious eye irritation.[1] Prolonged or repeated exposure to related compounds can also lead to organ damage.[2] Therefore, a comprehensive risk assessment mandates the use of appropriate personal protective equipment (PPE) to minimize exposure through all potential routes: dermal contact, ocular contact, and inhalation of any aerosolized particles.
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is dictated by the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Safety glasses with side shields | Disposable nitrile gloves | Flame-resistant lab coat | Recommended if not in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Disposable nitrile gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Disposable nitrile gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Post-Reaction Workup | Chemical splash goggles and face shield | Disposable nitrile gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Waste Disposal | Chemical splash goggles | Disposable nitrile gloves | Flame-resistant lab coat | Not generally required |
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for all laboratory work.[3]
-
Chemical Splash Goggles: When handling solutions or conducting reactions where there is a risk of splashing, chemical splash goggles are mandatory.[4]
-
Face Shield: For operations with a higher risk of splashing or exothermic reactions, a face shield should be worn in conjunction with chemical splash goggles.[3][4]
Hand Protection
-
Disposable Nitrile Gloves: Due to their broad range of chemical resistance, disposable nitrile gloves are the recommended choice for handling this compound.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use. Gloves should be changed immediately upon contamination.
Body Protection
-
Flame-Resistant Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against accidental spills and splashes.[3][4]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[3][4]
Respiratory Protection
-
Engineering Controls: Primary respiratory protection should always be through engineering controls, such as working within a certified chemical fume hood.[3]
-
Respirator: If handling large quantities of the solid outside of a ventilated enclosure where dust generation is possible, a NIOSH-approved respirator with particulate filters may be necessary.[3]
PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
Step-by-Step PPE Protocols
Donning PPE
-
Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Eye Protection: Don your safety glasses or chemical splash goggles.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, turning the contaminated exterior inward. Hang it in its designated location or dispose of it if it is a disposable gown.[5]
-
Eye Protection: Remove your eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water.[1]
Decontamination and Disposal Plan
-
Used PPE: All disposable PPE, including gloves, must be discarded in a designated hazardous waste container.
-
Contaminated Clothing: If your personal clothing becomes contaminated, remove it immediately and wash it separately from other laundry.
-
Chemical Waste: Dispose of all chemical waste, including unused compounds and solutions, in accordance with your institution's hazardous waste management guidelines. Avoid releasing the material into the environment.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Chemsrc. (2024). Acenaphthylene, 1,2,2a,3,4,5-hexahydro-. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
Clonagen. (n.d.). 2a,3,4,5_Tetrahydro_2H_3_aza_acenapht _ product offer. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acenaphthylene, 1,2,2a,3,4,5-hexahydro- (CAS 480-72-8). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
